Aceco
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
115473-37-5 |
|---|---|
Molecular Formula |
C8H13NO6S |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2-carboxyethylsulfinyl)propanoic acid |
InChI |
InChI=1S/C8H13NO6S/c1-5(10)9-6(8(13)14)4-16(15)3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-,16?/m0/s1 |
InChI Key |
MIANMZBSGSPFQC-AIUXZDRISA-N |
SMILES |
CC(=O)NC(CS(=O)CCC(=O)O)C(=O)O |
Isomeric SMILES |
CC(=O)N[C@@H](CS(=O)CCC(=O)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CS(=O)CCC(=O)O)C(=O)O |
Synonyms |
ACECO N-acetyl-S-(2-carboxyethyl)cysteine sulfoxide N-acetyl-S-(2-carboxyethyl)cysteine sulfoxide, (R)-isomer N-acetyl-S-(2-carboxyethyl)cysteine sulfoxide, (S)-isome |
Origin of Product |
United States |
Foundational & Exploratory
The Gateway to Cellular Respiration: An In-depth Analysis of Acetyl-CoA's Role in the Citric Acid Cycle
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-Coenzyme A (Acetyl-CoA) stands at a critical metabolic crossroads, serving as the primary conduit for the entry of two-carbon units into the citric acid (TCA) cycle. This molecule links the catabolism of carbohydrates, fatty acids, and certain amino acids to the central hub of aerobic respiration. Its condensation with oxaloacetate to form citrate (B86180), a reaction catalyzed by citrate synthase, is the irreversible committing step of the cycle. The production of Acetyl-CoA via the pyruvate (B1213749) dehydrogenase complex (PDC) and its utilization by citrate synthase are exquisitely regulated by the energetic status of the cell, mediated by allosteric effectors and covalent modifications. Understanding the kinetics, regulation, and physiological concentrations of Acetyl-CoA and its associated enzymes is paramount for research into metabolic diseases, oncology, and the development of novel therapeutics targeting cellular energy pathways. This guide provides a technical overview of Acetyl-CoA's function, quantitative data on key enzymatic reactions, detailed experimental protocols for its analysis, and visual diagrams of its core pathways and regulatory networks.
Introduction: Acetyl-CoA as the Central Node in Metabolism
The citric acid cycle is the final common pathway for the oxidation of fuel molecules.[1] Acetyl-CoA is the key substrate that fuels this cycle, delivering the acetyl group derived from various catabolic pathways to be oxidized for energy production.[2][3] In eukaryotes, these reactions occur within the mitochondrial matrix, the site of the TCA cycle enzymes.[4]
The primary sources of mitochondrial Acetyl-CoA are:
-
Glycolysis: The oxidative decarboxylation of pyruvate, the end-product of glycolysis, is catalyzed by the multi-enzyme Pyruvate Dehydrogenase Complex (PDC).[4][5] This reaction is a major link between carbohydrate metabolism and the citric acid cycle.[4]
-
Fatty Acid β-Oxidation: The breakdown of fatty acids yields a significant amount of Acetyl-CoA, which can then enter the TCA cycle.[3]
-
Amino Acid Catabolism: The carbon skeletons of several amino acids can be converted into Acetyl-CoA or other TCA cycle intermediates.
Once formed, Acetyl-CoA enters the citric acid cycle by condensing with the four-carbon molecule oxaloacetate to form the six-carbon tricarboxylic acid, citrate.[6] For each molecule of Acetyl-CoA that enters the cycle, the net result is the production of three molecules of NADH, one molecule of FADH₂, and one molecule of GTP (or ATP), with the release of two molecules of carbon dioxide.[7] The reduced coenzymes, NADH and FADH₂, are subsequently oxidized by the electron transport chain to generate the bulk of cellular ATP.[4]
Quantitative Analysis of Key Enzymes and Metabolites
The flux of Acetyl-CoA into and through the citric acid cycle is tightly controlled. This regulation occurs primarily at two key enzymatic steps: the Pyruvate Dehydrogenase Complex (PDC), which produces Acetyl-CoA from pyruvate, and Citrate Synthase, which consumes Acetyl-CoA to initiate the cycle. The activity of these enzymes is governed by the availability of their substrates and the concentrations of allosteric regulators, which reflect the cell's energy state.
Data Presentation: Enzyme Kinetics and Metabolite Concentrations
The following tables summarize key quantitative data, providing a basis for kinetic modeling and understanding the physiological context of Acetyl-CoA metabolism.
Table 1: Kinetic Parameters of Key Regulatory Enzymes
| Enzyme | Organism/Tissue | Substrate | K_m (µM) | Inhibitor | K_i (µM) | Reference(s) |
| Pyruvate Dehydrogenase Complex | Ehrlich Ascites Tumor Cells | Pyruvate | 46 | NADH | 22 (Competitive to NAD⁺) | [4] |
| NAD⁺ | 110 | Acetyl-CoA | 58 (Competitive to CoA) | [4] | ||
| Coenzyme A | 36 | [4] | ||||
| Pea Leaf Mitochondria | Pyruvate | 57 | NADH | 18 (Competitive to NAD⁺) | [8] | |
| NAD⁺ | 122 | Acetyl-CoA | 10 (Competitive to CoA) | [8] | ||
| Coenzyme A | 5 | [8] | ||||
| Citrate Synthase | Rat Liver | Acetyl-CoA | 16 | ATP | Competitive to Acetyl-CoA | [9] |
| Oxaloacetate | 2 | [9] | ||||
| Human | - | - | AMP, ADP, ATP | Natural Inhibitors | [10] |
Table 2: Typical Physiological Concentrations in the Mitochondrial Matrix
| Metabolite | Estimated Concentration Range | Tissue/Cell Type | Reference(s) |
| Oxaloacetate | 2 - 5 µM | Liver Cells | [7] |
| ATP | 1 - 10 mM (Intracellular) | Muscle Tissue | [11] |
| ADP | ~5-10 fold lower than ATP | General | [11] |
| NADH | 50 - 100 µM | Muscle Cells | |
| NAD⁺ | 2-4 fold higher than cytosol | Skeletal Muscle, Cardiac Myocytes |
Note: Concentrations can vary significantly based on metabolic state (e.g., fed vs. fasted), tissue type, and specific experimental conditions.
Signaling Pathways and Regulatory Logic
The regulation of Acetyl-CoA's entry into the TCA cycle is a classic example of metabolic control, ensuring that the rate of energy production matches cellular demand.
Production of Acetyl-CoA: The Pyruvate Dehydrogenase Complex (PDC)
The PDC is a critical control point linking glycolysis to the TCA cycle. Its activity is inhibited by its immediate products, Acetyl-CoA and NADH, which compete with the substrates CoA and NAD⁺, respectively.[4][8] Furthermore, the complex is regulated by the overall energy charge of the cell; high ratios of ATP/ADP, NADH/NAD⁺, and Acetyl-CoA/CoA lead to its inhibition.[5] This is achieved through two mechanisms: direct allosteric product inhibition and covalent modification via phosphorylation. A dedicated Pyruvate Dehydrogenase Kinase (PDK) phosphorylates and inactivates the E1 subunit of the complex, while Pyruvate Dehydrogenase Phosphatase (PDP) dephosphorylates and activates it.[5]
Entry into the TCA Cycle: Citrate Synthase
Citrate synthase catalyzes the first, irreversible step of the cycle. Its activity is primarily controlled by substrate availability, particularly the concentration of oxaloacetate, which is kept at very low levels in the mitochondrial matrix.[1][7] The enzyme is allosterically inhibited by high concentrations of ATP, which indicates a high energy state, reducing the need for further flux through the cycle.[9] It is also subject to product inhibition by citrate and feedback inhibition by downstream intermediates like succinyl-CoA.
Mandatory Visualizations
Caption: Formation of Acetyl-CoA and its entry into the TCA cycle.
Caption: Allosteric inhibition of PDC and Citrate Synthase.
Experimental Protocols
Accurate measurement of Acetyl-CoA levels and the activity of related enzymes is crucial for metabolic research. Below are generalized protocols for key assays.
Protocol: Citrate Synthase Activity Assay (Colorimetric)
This assay measures the activity of citrate synthase by detecting the release of Coenzyme A (CoA-SH), which reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a yellow-colored product, TNB (5-thio-2-nitrobenzoic acid), measurable at 412 nm.
Methodology:
-
Sample Preparation: Homogenize tissue or cells in ice-cold CS Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant. For mitochondrial fractions, use a dedicated isolation kit.
-
Reagent Preparation: Prepare a reaction mix containing assay buffer, DTNB, and Acetyl-CoA substrate. Warm solutions to the desired assay temperature (e.g., 25°C or 30°C).
-
Assay Execution:
-
Add samples to a 96-well plate.
-
Add the reaction mix to all wells.
-
Measure baseline absorbance at 412 nm for a short period (e.g., 1-2 minutes).
-
Initiate the reaction by adding oxaloacetate to all wells, mixing quickly.
-
Immediately begin kinetic measurement of absorbance at 412 nm, recording data every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis: Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the kinetic curve. Enzyme activity is proportional to this rate, and can be quantified using the extinction coefficient of TNB.
This protocol is based on commercially available kits.[2][6][7]
Protocol: Pyruvate Dehydrogenase Complex (PDC) Activity Assay
PDC activity can be measured via a coupled enzyme assay. In one common method, the Acetyl-CoA produced by PDC reacts with oxaloacetate in the presence of excess citrate synthase. The CoA-SH released is then measured using DTNB, similar to the citrate synthase assay.
Methodology:
-
Sample Preparation: Prepare mitochondrial extracts or cell lysates as described for the citrate synthase assay, ensuring the buffer contains necessary cofactors like thiamine (B1217682) pyrophosphate (TPP) and MgCl₂.
-
Reaction Mixture: Prepare a cocktail containing buffer (e.g., Tris-HCl), substrates (pyruvate, NAD⁺, CoA), cofactors (TPP, MgCl₂), and the coupling enzyme (citrate synthase) along with oxaloacetate and the indicator DTNB.
-
Assay Procedure:
-
Equilibrate the reaction mixture and sample in a spectrophotometer cuvette or 96-well plate at a constant temperature (e.g., 30°C).
-
Initiate the reaction by adding the cell or mitochondrial extract.
-
Monitor the increase in absorbance at 412 nm over time.
-
-
Calculation: Determine the rate of reaction from the linear phase of the absorbance curve. One unit of activity is typically defined as the amount of enzyme that produces 1.0 µmole of Acetyl-CoA (or TNB) per minute.
Alternative methods may directly measure the production of NADH at 340 nm or use other electron acceptors like MTT.[1][3][11]
Protocol: Quantification of Acetyl-CoA by LC-MS/MS
For highly sensitive and specific quantification of Acetyl-CoA levels, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.
Methodology:
-
Sample Extraction: Rapidly freeze biological samples in liquid nitrogen to quench metabolic activity. Extract metabolites using a cold solvent system, often containing perchloric acid, followed by neutralization.
-
Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-Acetyl-CoA) to the sample prior to extraction to account for sample loss and matrix effects.
-
Chromatographic Separation: Separate Acetyl-CoA from other metabolites using a suitable HPLC column (e.g., a C18 reversed-phase column).
-
Mass Spectrometry Detection:
-
Ionize the column eluent using electrospray ionization (ESI) in positive mode.
-
Detect Acetyl-CoA and its internal standard using Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion for Acetyl-CoA and a specific fragment ion generated after collision-induced dissociation.
-
-
Quantification: Calculate the concentration of Acetyl-CoA in the sample by comparing the peak area ratio of the endogenous analyte to the internal standard against a standard curve.
This method allows for the simultaneous quantification of multiple acyl-CoA species.
Caption: General workflow for a spectrophotometric enzyme activity assay.
Conclusion and Future Directions
Acetyl-CoA is unequivocally the central fuel for the citric acid cycle, integrating major catabolic pathways into a single, highly regulated process for energy generation. The control of its production by the Pyruvate Dehydrogenase Complex and its entry into the cycle via Citrate Synthase are critical for maintaining metabolic homeostasis. The kinetic parameters of these enzymes and the physiological concentrations of their substrates and allosteric effectors create a responsive system that can rapidly adapt to the changing energy demands of the cell.
For drug development professionals, the PDC and citrate synthase represent potential targets for modulating cellular metabolism. For example, activating the PDC in cancer cells, which often rely on glycolysis (the Warburg effect), could force them into oxidative phosphorylation, a strategy being explored in oncology. Conversely, inhibiting these pathways could be relevant in other metabolic disorders. The experimental protocols outlined herein provide the fundamental tools for researchers to investigate these possibilities, enabling the precise measurement of enzyme activities and metabolite levels that are essential for characterizing the mechanism of action of novel therapeutic compounds. Future research will continue to unravel the complex, tissue-specific regulation of these pathways and their role in the pathophysiology of human diseases.
References
- 1. Mitochondrial matrix - Wikipedia [en.wikipedia.org]
- 2. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 5. Mitochondrion - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. Concentration of free oxaloacetate in the mitochondrial compartment of isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 10. NAD+ metabolism and the control of energy homeostasis - a balancing act between mitochondria and the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Acetyl-CoA: The Fulcrum of Cellular Respiration and Metabolic Regulation
Abstract: Acetyl-Coenzyme A (Acetyl-CoA) stands as a pivotal molecule at the crossroads of cellular metabolism. This technical guide provides an in-depth exploration of its multifaceted functions, serving as a critical link between catabolic energy production and anabolic biosynthesis. We delve into its integral role in the Krebs cycle, its function as a central hub for various metabolic pathways, and its emerging significance in epigenetic regulation through histone acetylation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the theoretical underpinnings, quantitative data, and detailed experimental protocols pertinent to the study of Acetyl-CoA metabolism. The guide aims to facilitate a deeper understanding of this sentinel metabolite and its potential as a therapeutic target.
Introduction: The Centrality of Acetyl-CoA
Acetyl-CoA is a key metabolic intermediate that links the catabolism of carbohydrates, fats, and proteins with the anabolic pathways that lead to the synthesis of fatty acids, cholesterol, and other essential compounds.[1][2][3][4][5] Its central role makes it a crucial indicator of the cell's metabolic state.[1][2][3]
1.1. Chemical Structure and Properties of Acetyl-CoA
Acetyl-CoA is composed of an acetyl group linked to coenzyme A. Coenzyme A itself consists of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) triphosphate (ATP). The high-energy thioester bond linking the acetyl group to coenzyme A is what makes Acetyl-CoA a potent donor of the acetyl group in various biochemical reactions.
1.2. Acetyl-CoA as a Key Metabolic Intermediate
The convergence of major metabolic pathways on Acetyl-CoA underscores its importance. It is the primary substrate for the Krebs cycle, the final common pathway for the oxidation of fuel molecules.[6][7][8][9] Beyond its role in energy production, Acetyl-CoA is a fundamental building block for a wide array of biosynthetic processes.
1.3. Subcellular Pools of Acetyl-CoA: Mitochondria, Cytosol, and Nucleus
Acetyl-CoA is compartmentalized within the cell, with distinct pools in the mitochondria, cytosol, and nucleus, each with specific metabolic fates.[1][2][10][11] Mitochondrial Acetyl-CoA is primarily destined for the Krebs cycle or ketone body synthesis.[1][2] In contrast, the nucleocytosolic pool is the source of acetyl groups for fatty acid synthesis and histone acetylation.[1][2][12][13]
Figure 1: Central Role of Acetyl-CoA in Metabolism.
The Role of Acetyl-CoA in the Krebs Cycle
The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is the main source of energy for cells and an important part of aerobic respiration. The cycle harnesses the available chemical energy of Acetyl-CoA into the reducing power of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and flavin adenine dinucleotide (FADH2).
2.1. Generation of Acetyl-CoA for the Krebs Cycle
-
From Pyruvate: In aerobic conditions, pyruvate generated from glycolysis is transported into the mitochondria and converted to Acetyl-CoA by the pyruvate dehydrogenase complex (PDC).[6][14][15][16] This irreversible reaction is a critical regulatory point in cellular metabolism.
-
From Fatty Acids: Fatty acids are broken down into Acetyl-CoA through a process called β-oxidation, which also occurs in the mitochondria.[6][17][18]
2.2. Entry into the Krebs Cycle: The Citrate Synthase Reaction
The Krebs cycle begins with the condensation of Acetyl-CoA and oxaloacetate to form citrate. This reaction is catalyzed by the enzyme citrate synthase and is a key rate-limiting step in the cycle.[7][19][20][21][22][23][24]
2.3. Regulation of Acetyl-CoA Flux into the Krebs Cycle
The entry of Acetyl-CoA into the Krebs cycle is tightly regulated. The activity of the pyruvate dehydrogenase complex is inhibited by its products, Acetyl-CoA and NADH, and activated by its substrates, pyruvate and NAD+. Similarly, citrate synthase is allosterically inhibited by ATP, NADH, and succinyl-CoA.
Acetyl-CoA as a Hub for Anabolic and Catabolic Pathways
Acetyl-CoA is not only a key player in energy production but also serves as a crucial precursor for various biosynthetic pathways.
-
Fatty Acid Synthesis and Elongation: When cellular energy levels are high, Acetyl-CoA is transported out of the mitochondria (in the form of citrate) to the cytosol, where it is used for the synthesis of fatty acids.[1][2][25][26]
-
Cholesterol and Steroid Synthesis: Acetyl-CoA is the starting molecule for the synthesis of cholesterol, which is a vital component of cell membranes and a precursor for steroid hormones.[27][28]
-
Ketone Body Formation: During periods of fasting or in untreated diabetes, the liver produces ketone bodies from Acetyl-CoA to be used as an alternative energy source by tissues such as the brain and heart.[1][2][18]
-
Link to Amino Acid Metabolism: Several amino acids can be degraded to Acetyl-CoA, linking protein catabolism to the central metabolic pathways.[6]
Acetyl-CoA and Epigenetic Regulation
Recent evidence has highlighted the role of Acetyl-CoA in the regulation of gene expression through the acetylation of histones.[12][29][30][31][32]
-
Histone Acetylation and Gene Expression: The acetylation of lysine (B10760008) residues on histone tails neutralizes their positive charge, leading to a more open chromatin structure that is generally associated with increased gene transcription.
-
The Role of Nucleocytosolic Acetyl-CoA Pools: The availability of Acetyl-CoA in the nucleus is a critical determinant of the level of histone acetylation.[1][2][12][13] This links the metabolic state of the cell directly to the regulation of gene expression.
-
Key Enzymes: Histone Acetyltransferases (HATs): These enzymes catalyze the transfer of the acetyl group from Acetyl-CoA to histone proteins.[11][12][30]
Quantitative Analysis of Acetyl-CoA Metabolism
The concentration of Acetyl-CoA and the kinetic properties of the enzymes that produce and consume it are tightly regulated. The following tables summarize key quantitative data from the literature.
Table 1: Cellular Concentrations of Acetyl-CoA
| Cellular Compartment | Organism/Cell Type | Condition | Acetyl-CoA Concentration (µM) | Reference |
| Mitochondria | Rat Liver | Fed | 20-60 | [33] |
| Mitochondria | Rat Liver | Starved | 10-30 | [33] |
| Cytosol | Rat Liver | Fed | 2-10 | [13] |
| Cytosol | Rat Liver | Starved | 1-5 | [13] |
Table 2: Kinetic Parameters of Key Enzymes in Acetyl-CoA Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg protein) | Organism/Tissue | Reference |
| Pyruvate Dehydrogenase | Pyruvate | 25-100 | 0.5-2.0 | Bovine Heart | [34] |
| Pyruvate Dehydrogenase | CoA | 5-20 | - | Bovine Heart | [34] |
| Citrate Synthase | Acetyl-CoA | 2-10 | 50-100 | Pig Heart | [19] |
| Citrate Synthase | Oxaloacetate | 0.4-2.0 | - | Pig Heart | [19] |
| ATP Citrate Lyase | Citrate | 200-500 | 0.1-0.5 | Rat Liver | [2] |
Experimental Protocols for Studying Acetyl-CoA
Accurate measurement of Acetyl-CoA and the activity of related enzymes is crucial for understanding its metabolic roles.
6.1. Protocol 1: Quantification of Acetyl-CoA Levels in Biological Samples
This protocol describes a method for the quantification of Acetyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation (Tissue and Cell Lysates):
-
Harvest tissues or cells and immediately freeze in liquid nitrogen to quench metabolic activity.
-
For tissues, homogenize the frozen sample in a cold extraction solution (e.g., 10% trichloroacetic acid or 0.5 M perchloric acid).[33]
-
For cells, lyse the cell pellet in the cold extraction solution.
-
Centrifuge the homogenate/lysate at high speed (e.g., 14,000 x g) at 4°C to precipitate proteins.
-
Neutralize the supernatant containing the metabolites with a suitable buffer (e.g., 5 M K2CO3).[33]
-
Centrifuge again to remove any precipitate and collect the supernatant for analysis.
-
-
LC-MS/MS Based Quantification:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a mobile phase gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent and daughter ions of Acetyl-CoA.
-
Quantify the amount of Acetyl-CoA by comparing the peak area to a standard curve generated with known concentrations of Acetyl-CoA.
-
Figure 2: Experimental Workflow for Acetyl-CoA Quantification.
6.2. Protocol 2: Pyruvate Dehydrogenase (PDH) Activity Assay
This spectrophotometric assay measures the activity of the PDH complex by monitoring the reduction of NAD+ to NADH.[34][35][36]
-
Isolate mitochondria from tissue or cell samples.
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, thiamine (B1217682) pyrophosphate (TPP), coenzyme A, and NAD+.
-
Add the mitochondrial extract to the reaction mixture.
-
Initiate the reaction by adding the substrate, pyruvate.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
6.3. Protocol 3: Citrate Synthase Activity Assay
This assay measures the activity of citrate synthase by following the reaction of Coenzyme A with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a colored product.
-
Prepare a cell or tissue homogenate.
-
Prepare a reaction buffer containing Tris-HCl, DTNB, and acetyl-CoA.
-
Add the sample homogenate to the reaction buffer.
-
Start the reaction by adding oxaloacetate.
-
Measure the increase in absorbance at 412 nm over time.
-
The rate of color formation is proportional to the citrate synthase activity.
Signaling Pathways Regulating Acetyl-CoA Metabolism
The intricate network of pathways involving Acetyl-CoA is tightly controlled by various regulatory mechanisms.
-
Allosteric Regulation: Key enzymes in Acetyl-CoA metabolism, such as the pyruvate dehydrogenase complex and citrate synthase, are regulated by the binding of effector molecules at sites other than the active site. For example, high levels of ATP and NADH, indicating a high energy state, inhibit these enzymes.
-
Covalent Modification: The activity of regulatory proteins can be modulated by the covalent attachment of chemical groups. For instance, the pyruvate dehydrogenase complex is regulated by phosphorylation and dephosphorylation.
Figure 3: Regulation of the Pyruvate Dehydrogenase Complex.
Conclusion and Future Perspectives
Acetyl-CoA is undeniably a central molecule in cellular metabolism, with its influence extending from energy homeostasis to the epigenetic control of gene expression. Its position as a critical node connecting numerous metabolic pathways makes it an attractive target for therapeutic intervention in a variety of diseases, including metabolic disorders and cancer. Future research will likely focus on further elucidating the intricate regulatory networks that control the compartmentalization and utilization of different Acetyl-CoA pools and on developing novel strategies to modulate its metabolism for therapeutic benefit.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA and the regulation of metabolism: mechanisms and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. edu.rsc.org [edu.rsc.org]
- 7. praxilabs.com [praxilabs.com]
- 8. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 9. Acetyl CoA | Function, Structure & Formation - Lesson | Study.com [study.com]
- 10. Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 12. Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan | MDPI [mdpi.com]
- 13. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. teachmephysiology.com [teachmephysiology.com]
- 15. raybiotech.com [raybiotech.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. news-medical.net [news-medical.net]
- 21. Citrate synthase - Wikipedia [en.wikipedia.org]
- 22. annualreviews.org [annualreviews.org]
- 23. Citrate Synthase - Proteopedia, life in 3D [proteopedia.org]
- 24. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 25. jackwestin.com [jackwestin.com]
- 26. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 27. Difference Between Acyl-CoA and Acetyl-CoA in Metabolism - Creative Proteomics [creative-proteomics.com]
- 28. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 29. researchgate.net [researchgate.net]
- 30. Acetyl-CoA Carboxylase Regulates Global Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Acetyl-CoA synthetase regulates histone acetylation and hippocampal memory [ideas.repec.org]
- 32. Research Portal [iro.uiowa.edu]
- 33. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Assays of pyruvate dehydrogenase complex and pyruvate carboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. biocompare.com [biocompare.com]
- 36. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
An In-depth Technical Guide to Acetyl-CoA Synthesis Pathways in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-Coenzyme A (Acetyl-CoA) stands as a pivotal metabolite at the crossroads of cellular metabolism in mammalian cells. It is the primary node for the catabolism of carbohydrates, fatty acids, and amino acids, and serves as the fundamental two-carbon donor for the biosynthesis of a vast array of critical molecules, including fatty acids, cholesterol, and ketone bodies.[1][2] Furthermore, the availability of acetyl-CoA in distinct subcellular compartments—primarily the mitochondria and the cytosol—plays a crucial role in regulating cellular energy status and gene expression through protein acetylation, including that of histones. This technical guide provides a comprehensive overview of the core pathways responsible for acetyl-CoA synthesis in mammalian cells, detailing the enzymatic reactions, cellular locations, and regulatory mechanisms. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and the discovery of novel therapeutic agents.
Core Acetyl-CoA Synthesis Pathways
Mammalian cells utilize several distinct pathways to generate acetyl-CoA, each with its specific subcellular localization and primary substrate. The major pathways are:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDC): Located in the mitochondrial matrix, the PDC links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate, the end-product of glycolysis, into acetyl-CoA.[2]
-
ATP-Citrate Lyase (ACLY): This cytosolic enzyme is a key player in converting glucose-derived carbon into cytosolic acetyl-CoA, which is essential for de novo lipogenesis and cholesterogenesis.[3]
-
Acetyl-CoA Synthetase (ACS): These enzymes, found in both the cytosol and mitochondria, directly activate acetate (B1210297) to form acetyl-CoA.
-
Fatty Acid β-Oxidation: This catabolic process, occurring primarily in the mitochondria, breaks down fatty acids into acetyl-CoA units, providing a major source of energy, particularly during fasting states.
-
Amino Acid Catabolism: The carbon skeletons of several amino acids can be degraded to yield acetyl-CoA or its precursors.[1]
-
Ketone Body Degradation: In extrahepatic tissues, ketone bodies produced by the liver during periods of prolonged fasting or carbohydrate restriction can be converted back to acetyl-CoA to be used as an energy source.
Quantitative Data on Acetyl-CoA Synthesis Pathways
The following tables summarize key quantitative data related to the enzymes and fluxes of the major acetyl-CoA synthesis pathways. These values can vary depending on the cell type, tissue, and metabolic state.
Table 1: Kinetic Parameters of Key Enzymes in Acetyl-CoA Synthesis
| Enzyme | Substrate | Apparent Km (µM) | Vmax (nmol/min/mg protein) | Tissue/Cell Type |
| Pyruvate Dehydrogenase Complex (PDC) | Pyruvate | 46[4] | - | Ehrlich ascites tumor cells |
| NAD+ | 110[4] | - | Ehrlich ascites tumor cells | |
| Coenzyme A | 36[4] | - | Ehrlich ascites tumor cells | |
| ATP-Citrate Lyase (ACLY) | Citrate (B86180) | 4 ± 2[5] | - | Purified human ACLY |
| Coenzyme A | 4 ± 2[5] | - | Purified human ACLY | |
| ATP | 47 ± 17[5] | - | Purified human ACLY | |
| Acetyl-CoA Synthetase (ACSS2) | Acetate | ~200-800 | - | Various |
Note: Vmax values are highly dependent on the purification level of the enzyme and assay conditions and are therefore often not directly comparable between studies.
Table 2: Contribution of Different Substrates to the Lipogenic Acetyl-CoA Pool
| Substrate | Contribution to Lipogenic Acetyl-CoA Pool (%) | Cell Type |
| Leucine | ~30%[6] | Adipocytes |
| Isoleucine | >25%[7] | 3T3-L1 Adipocytes |
| Leucine and Isoleucine | ~30%[8] | Differentiated Adipocytes |
Table 3: Fatty Acid Oxidation Rates in Different Tissues under Hypoxia
| Tissue | Condition | Palmitate Oxidation Rate (% of Normoxia) |
| Cardiac Muscle | 1 day hypoxia | ~30%[9] |
| 7 days hypoxia | ~30%[9] | |
| Skeletal Muscle | 1 day hypoxia | ~30%[9] |
| 7 days hypoxia | ~30%[9] |
Signaling Pathway and Experimental Workflow Diagrams
Acetyl-CoA Synthesis Pathways Overview
Overview of the major pathways for Acetyl-CoA synthesis in mammalian cells.
Pyruvate Dehydrogenase Complex (PDC) Regulation
Regulation of the Pyruvate Dehydrogenase Complex (PDC) by phosphorylation and allosteric effectors.
Experimental Protocols
Subcellular Fractionation for Mitochondria and Cytosol Isolation
This protocol is adapted from commercially available kits and common laboratory procedures to isolate mitochondrial and cytosolic fractions from cultured mammalian cells.[10][11][12]
Materials:
-
Cell pellet (from ~5 x 107 cells)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cytosol Extraction Buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with freshly added protease and phosphatase inhibitors)
-
Mitochondria Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, with freshly added protease and phosphatase inhibitors)
-
Dounce homogenizer with a tight-fitting pestle
-
Microcentrifuge
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Cell Harvesting: Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet with 10 mL of ice-cold PBS and centrifuge again at 600 x g for 5 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer. Incubate on ice for 10-15 minutes.
-
Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Homogenize with 30-50 strokes of the pestle on ice. Check for cell lysis under a microscope.
-
Initial Centrifugation: Transfer the homogenate to a microcentrifuge tube and centrifuge at 700-1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Cytosol and Mitochondria Separation: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Centrifuge at 10,000 x g for 30 minutes at 4°C.
-
Cytosolic Fraction: The resulting supernatant is the cytosolic fraction. Carefully collect it and store at -80°C.
-
Mitochondrial Fraction: The pellet contains the mitochondria. Resuspend the pellet in Mitochondria Lysis Buffer for subsequent analysis or in a suitable storage buffer.
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.
Quantification of Acetyl-CoA by HPLC
This protocol provides a general framework for the quantification of acetyl-CoA using High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]
Materials:
-
Cell or tissue sample
-
Perchloric acid (PCA), 5% (w/v)
-
Dithiothreitol (DTT)
-
Potassium carbonate (K2CO3)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase A (e.g., 100 mM sodium phosphate (B84403), pH 4.9)
-
Mobile phase B (e.g., 100 mM sodium phosphate, pH 4.9, with 25% methanol)
-
Acetyl-CoA standard
Procedure:
-
Sample Extraction: Homogenize frozen tissue or cell pellets in ice-cold 5% PCA containing 50 µM DTT. Incubate on ice for 15 minutes.
-
Deproteinization: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize with K2CO3.
-
Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove the potassium perchlorate (B79767) precipitate.
-
HPLC Analysis:
-
Inject the supernatant onto the C18 column.
-
Use a gradient elution with mobile phases A and B to separate acetyl-CoA.
-
Detect acetyl-CoA by its absorbance at 254 nm.
-
-
Quantification: Create a standard curve using known concentrations of acetyl-CoA to quantify the amount in the samples.
Pyruvate Dehydrogenase (PDC) Activity Assay
This is a coupled enzymatic assay to measure the activity of the Pyruvate Dehydrogenase Complex.[15][16][17][18][19]
Materials:
-
Isolated mitochondria or cell lysate
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, 1 mM MgCl2)
-
Thiamine pyrophosphate (TPP)
-
Coenzyme A (CoA)
-
NAD+
-
Pyruvate
-
Citrate synthase
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Reaction Mixture Preparation: In a microcuvette, prepare a reaction mixture containing Assay Buffer, TPP, CoA, NAD+, and DTNB.
-
Sample Addition: Add the mitochondrial preparation or cell lysate to the reaction mixture and incubate for a few minutes at 30°C to allow for temperature equilibration.
-
Reaction Initiation: Initiate the reaction by adding pyruvate.
-
Measurement: Immediately monitor the increase in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of the free CoA produced by citrate synthase with DTNB.
-
Calculation: The rate of the reaction is proportional to the PDC activity. Calculate the specific activity based on the protein concentration of the sample.
ATP-Citrate Lyase (ACLY) Activity Assay
This protocol describes a direct, non-radioactive assay for ACLY activity using a commercially available kit that measures ADP production.[20][21]
Materials:
-
Cytosolic fraction
-
ACLY Assay Kit (e.g., from BPS Bioscience) containing:
-
ACLY assay buffer
-
ATP
-
Sodium Citrate
-
Coenzyme A
-
ADP-Glo™ Kinase Assay reagents
-
-
Luminometer
Procedure:
-
Master Mixture Preparation: Prepare a master mixture containing ACLY assay buffer, ATP, Coenzyme A, and Sodium Citrate.
-
Reaction Setup: Add the master mixture to the wells of a 96-well plate. Add the cytosolic fraction to the appropriate wells. Include a blank control without the enzyme.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.
-
Kinase Reaction: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the ACLY activity.
Conclusion
The synthesis of acetyl-CoA is a fundamental process in mammalian cell metabolism, with distinct pathways operating in different subcellular compartments to fulfill diverse physiological needs. The intricate regulation of these pathways ensures that the production of acetyl-CoA is tightly coupled to the cell's energetic and biosynthetic demands. A thorough understanding of these pathways and the ability to accurately measure their activity and the resulting acetyl-CoA pools are essential for researchers in academia and the pharmaceutical industry. The technical information, quantitative data, and detailed protocols provided in this guide are intended to facilitate further research into the fascinating and critically important roles of acetyl-CoA in health and disease.
References
- 1. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amino Acid Catabolism: An Overlooked Area of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tissue-specific changes in fatty acid oxidation in hypoxic heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Subcellular fractionation protocol [abcam.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]
- 14. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 16. raybiotech.com [raybiotech.com]
- 17. cellbiologics.com [cellbiologics.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Core Enzymes of Acetyl-CoA Metabolism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acetyl-Coenzyme A (Acetyl-CoA) stands at a critical crossroads of cellular metabolism, linking the catabolism of carbohydrates, fatty acids, and amino acids to a myriad of biosynthetic and energy-generating pathways. Its main function is to deliver the acetyl group to the citric acid cycle for oxidation and energy production, but it is also a fundamental building block for the synthesis of fatty acids, cholesterol, and ketone bodies.[1][2][3] The enzymes that produce, consume, and regulate Acetyl-CoA are central to cellular homeostasis and represent key targets for therapeutic intervention in metabolic diseases, cancer, and neurodegenerative disorders. This guide provides a detailed overview of these core enzymes, quantitative kinetic data, experimental protocols for their study, and visual representations of their interconnected pathways.
The Central Hub: Acetyl-CoA Production and Distribution
Acetyl-CoA is produced in distinct subcellular compartments, primarily the mitochondria and the cytosol, from various fuel sources. The enzymatic pathways governing its synthesis are tightly regulated to match cellular energetic and biosynthetic demands.
Key Enzymes in Acetyl-CoA Synthesis
The generation of Acetyl-CoA is compartmentalized, with distinct enzymes operating in the mitochondria and cytosol to supply the molecule for different metabolic purposes.
Mitochondrial Synthesis
-
Pyruvate (B1213749) Dehydrogenase Complex (PDC): This large, multi-enzyme complex is located in the mitochondrial matrix and serves as the primary link between glycolysis and the citric acid cycle.[4] It catalyzes the irreversible oxidative decarboxylation of pyruvate to Acetyl-CoA.[4][5] The complex consists of three core enzymes: Pyruvate dehydrogenase (E1), Dihydrolipoyl transacetylase (E2), and Dihydrolipoyl dehydrogenase (E3).[5] PDC activity is tightly regulated by phosphorylation/dephosphorylation cycles, with pyruvate dehydrogenase kinase (PDK) inactivating the complex and pyruvate dehydrogenase phosphatase (PDP) activating it.[4] Product inhibition by Acetyl-CoA and NADH also plays a crucial regulatory role.[4][6]
-
Fatty Acid β-Oxidation Enzymes: In states of low glucose, the breakdown of fatty acids becomes a major source of Acetyl-CoA.[1] This process occurs in the mitochondria and involves a cycle of four key enzymes: Acyl-CoA dehydrogenase, Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and Thiolase. Each round of β-oxidation shortens the fatty acyl chain by two carbons, releasing one molecule of Acetyl-CoA.[1]
Cytosolic and Nuclear Synthesis
-
ATP Citrate (B86180) Lyase (ACLY): Since Acetyl-CoA cannot readily cross the inner mitochondrial membrane, its transport to the cytosol for fatty acid and cholesterol synthesis is achieved via a citrate shuttle. Citrate is exported from the mitochondria and then cleaved by ACLY in the cytosol to generate Acetyl-CoA and oxaloacetate, a reaction that requires ATP and Coenzyme A.[7][8] ACLY is therefore a critical enzyme linking carbohydrate metabolism to lipid synthesis.[8]
-
Acetyl-CoA Synthetase (ACSS): This enzyme catalyzes the formation of Acetyl-CoA from acetate (B1210297), ATP, and Coenzyme A.[9] There are two major isoforms: ACSS1, which is mitochondrial, and ACSS2, which is found in both the cytosol and the nucleus.[7] ACSS2 is particularly important for recycling acetate produced from histone deacetylation and for providing Acetyl-CoA for histone acetylation, thereby linking metabolism directly to epigenetic regulation and gene expression.[7]
Key Enzymes in Acetyl-CoA Utilization
Once produced, Acetyl-CoA is directed into various pathways depending on the cell's metabolic state.
-
Citrate Synthase (CS): As the first and rate-limiting enzyme of the citric acid (TCA) cycle, citrate synthase catalyzes the condensation of Acetyl-CoA and oxaloacetate to form citrate.[1][10][11] This reaction commits the two-carbon acetyl group to oxidation for energy production. The enzyme is located in the mitochondrial matrix and its activity is a common marker for mitochondrial content and integrity.[10][11]
-
Acetyl-CoA Carboxylase (ACC): ACC catalyzes the irreversible carboxylation of Acetyl-CoA to form malonyl-CoA, which is the committed step in fatty acid synthesis.[3] There are two mammalian isoforms: ACC1, which is primarily cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is associated with the mitochondrial outer membrane and regulates fatty acid oxidation.[3] ACC is a key regulatory point, activated by citrate and inhibited by long-chain fatty acyl-CoAs.
-
HMG-CoA Synthase (HMGCS): This enzyme catalyzes the condensation of Acetyl-CoA with acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[12] Like ACSS, it has two major isoforms with distinct metabolic roles. The cytosolic isoform (HMGCS1) produces HMG-CoA for the mevalonate (B85504) pathway, leading to cholesterol and isoprenoid synthesis.[13] The mitochondrial isoform (HMGCS2) is a key enzyme in the synthesis of ketone bodies in the liver.[13]
Quantitative Data Summary
The kinetic properties of these enzymes are crucial for understanding their function and for the development of specific inhibitors. The Michaelis constant (Km) indicates the substrate concentration at which the enzyme operates at half its maximal velocity.
| Enzyme | Organism/Source | Substrate | Km (µM) | Reference |
| Pyruvate Dehydrogenase Complex | Ehrlich ascites tumor cells | Pyruvate | 46 | [6] |
| Coenzyme A | 36 | [6] | ||
| NAD+ | 110 | [6] | ||
| ATP Citrate Lyase (ACLY) | Human (recombinant) | Citrate | 73.8 | [14] |
| Coenzyme A | 4 | [14] | ||
| ATP | 47 | [14] | ||
| Acetyl-CoA Synthetase (ACSS) | Escherichia coli | Acetate | 200 | [15] |
| Citrate Synthase (CS) | Rat liver | Acetyl-CoA | 16 | [16][17] |
| Oxaloacetate | 2 | [16][17] | ||
| Acetyl-CoA Carboxylase (ACC) | Rat liver (CoA-activated) | Acetyl-CoA | 4 | [18][19] |
| Rat liver (control) | Acetyl-CoA | 400 | [18][19] |
Note: Kinetic values can vary significantly depending on the organism, isoform, purity of the enzyme, and assay conditions (e.g., pH, temperature, presence of activators/inhibitors).
Experimental Protocols
Accurate measurement of enzyme activity is fundamental for research and drug screening. Spectrophotometric assays are commonly employed due to their simplicity and suitability for high-throughput applications.
References
- 1. Human citrate synthase kinetic simulation to fit rapid, direct, and thiol probe coupled kinetic data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 4. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 5. A spectrophotometric assay for measuring acetyl–coenzyme A carboxylase [ouci.dntb.gov.ua]
- 6. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new spectrophotometric assay for citrate synthase and its use to assess the inhibitory effects of palmitoyl thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the Citrate-binding Site of Human ATP-Citrate Lyase Using X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 10. Citrate Synthase Assay Kit Clinisciences [clinisciences.com]
- 11. sciencellonline.com [sciencellonline.com]
- 12. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Affinity (Km) at which acetyl-CoA synthetase - Bacteria Escherichia coli - BNID 109945 [bionumbers.hms.harvard.edu]
- 16. The kinetic properties of citrate synthase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Lipogenesis: A Technical Guide to the Role of Acetyl-CoA in Fatty Acid Synthesis
For Immediate Release
This whitepaper provides a comprehensive examination of the critical relationship between acetyl-coenzyme A (acetyl-CoA) and the de novo synthesis of fatty acids. Intended for researchers, scientists, and professionals in drug development, this document details the core biochemical pathways, regulatory mechanisms, quantitative cellular data, and key experimental methodologies.
Executive Summary
Acetyl-CoA stands at a crucial metabolic crossroads, linking carbohydrate catabolism with anabolic pathways, most notably de novo fatty acid synthesis. This process, central to energy storage and the production of structural lipids, is tightly regulated and presents numerous targets for therapeutic intervention in metabolic diseases and oncology. This guide elucidates the journey of acetyl-CoA from its mitochondrial origins to its incorporation into fatty acid chains in the cytosol, governed by the key enzymes Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS). We present detailed pathway diagrams, quantitative data on enzyme kinetics and metabolite concentrations, and explicit protocols for the experimental analysis of this fundamental biochemical process.
The Central Pathway: From Mitochondrial Acetyl-CoA to Cytosolic Palmitate
The synthesis of fatty acids occurs primarily in the cytosol of lipogenic tissues such as the liver and adipose tissue.[1] However, the primary substrate, acetyl-CoA, is generated mainly within the mitochondrial matrix from sources like pyruvate (B1213749) oxidation (from glycolysis) and the breakdown of amino acids.[2][3] As the inner mitochondrial membrane is impermeable to acetyl-CoA, a specialized transport mechanism, the citrate (B86180) shuttle, is employed to transfer acetyl units to the cytosol.[1][4][5][6]
Once in the cytosol, acetyl-CoA undergoes a two-step conversion into a 16-carbon saturated fatty acid, palmitate.
-
Carboxylation of Acetyl-CoA: The first committed and rate-limiting step is the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA (B1194419).[7][8] This irreversible reaction is catalyzed by Acetyl-CoA Carboxylase (ACC) , a biotin-dependent enzyme.[9][10]
-
Chain Elongation: The subsequent elongation cycles are carried out by the multifunctional enzyme complex Fatty Acid Synthase (FAS) .[7] FAS utilizes one molecule of acetyl-CoA as a primer and seven molecules of malonyl-CoA as the two-carbon donors to synthesize palmitate. This process involves a repeating four-step sequence of condensation, reduction, dehydration, and a second reduction, with NADPH serving as the reducing agent.[6][11]
Regulation of Fatty Acid Synthesis
The pathway is meticulously regulated at the level of Acetyl-CoA Carboxylase (ACC), ensuring that fatty acid synthesis is active only when energy and carbon substrates are abundant.
-
Allosteric Regulation: ACC is allosterically activated by citrate , which signals an abundance of acetyl-CoA and ATP.[10][12] Conversely, the end-product of the pathway, palmitoyl-CoA (and other long-chain fatty acyl-CoAs), acts as a feedback inhibitor.[10]
-
Covalent Modification (Hormonal Control): The activity of ACC is also controlled by phosphorylation. The hormones insulin and glucagon have opposing effects. Insulin, released in a well-fed state, activates a phosphatase that dephosphorylates and activates ACC, promoting fatty acid synthesis.[9][12] Glucagon, released during fasting, activates AMP-activated protein kinase (AMPK), which phosphorylates and inactivates ACC.[12][13]
Quantitative Data Presentation
The efficiency and rate of fatty acid synthesis are dictated by enzyme kinetics and the cellular concentrations of key metabolites.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax or kcat | Reference |
| Acetyl-CoA Carboxylase (ACC) | Rat Liver | Acetyl-CoA | 4 - 400 | - | [14][15] |
| Acetyl-CoA Carboxylase (ACC) | C. elegans | Acetyl-CoA | ~15 | - | [16] |
| Acetyl-CoA Carboxylase (TfAcCCase) | T. fusca YX | Acetyl-CoA | 130 ± 10 | 12.0 ± 0.3 U/mg | [9] |
| Fatty Acid Synthase (FAS) | Murine | Acetyl-CoA | 5.3 ± 0.6 | 1.1 ± 0.02 µmol/min/mg | [17] |
Note: Kinetic values can vary significantly based on the purification method, assay conditions, and the phosphorylation/polymerization state of the enzyme.
Table 2: Cellular Concentrations of Key Metabolites
| Metabolite | Cell Type/Organism | Condition | Concentration Range | Reference |
| Acetyl-CoA | E. coli K12 | Aerobic, glucose | 20 - 600 µM | [18] |
| Malonyl-CoA | E. coli K12 | Aerobic, glucose | 4 - 90 µM | [18] |
| Malonyl-CoA | Rat Hepatocytes | Fed state | 1 - 6 nmol/g wet weight | [19] |
| Acetyl-CoA | Rat Liver | Normal | 50 - 100 nmol/g wet weight | [20] |
Experimental Protocols
Accurate quantification of enzyme activity and metabolite levels is crucial for studying fatty acid synthesis. Below are summarized protocols for key assays.
Protocol: Spectrophotometric Assay for Acetyl-CoA Carboxylase (ACC) Activity
This continuous assay couples the production of malonyl-CoA to its subsequent reduction by a recombinant malonyl-CoA reductase, which consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 or 365 nm.[4][5][21]
Principle: ACC: Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi MCR: Malonyl-CoA + 2 NADPH + 2 H⁺ → 3-Hydroxypropionate + 2 NADP⁺ + CoA
Materials:
-
UV-Visible Spectrophotometer and UV-transparent cuvettes
-
Reaction Buffer (e.g., 100-200 mM MOPS or Potassium Phosphate, pH 7.8)
-
Reagents: MgCl₂, ATP, KHCO₃, NADPH, Acetyl-CoA
-
Coupling Enzyme: Purified recombinant Malonyl-CoA Reductase (MCR)
-
Sample: Cell extract or purified ACC enzyme
Procedure:
-
Prepare a reaction mixture in a cuvette containing reaction buffer, MgCl₂, ATP, KHCO₃, NADPH, and MCR.
-
Add the enzyme sample (cell extract or purified ACC) to the mixture.
-
Equilibrate the reaction at the desired temperature (e.g., 37°C).
-
Measure the background rate of NADPH oxidation by monitoring the absorbance at 365 nm over time.
-
Initiate the primary reaction by adding the substrate, Acetyl-CoA, and mix quickly.
-
Continuously monitor the decrease in absorbance at 365 nm.
-
Calculate the specific activity by subtracting the background rate from the reaction rate and using the molar extinction coefficient of NADPH.
Protocol: Fatty Acid Synthase (FAS) Activity Assay
FAS activity is commonly measured by monitoring the consumption of the co-substrate NADPH at 340 nm.[13]
Principle: Acetyl-CoA + 7 Malonyl-CoA + 14 NADPH + 14 H⁺ → Palmitate + 7 CO₂ + 8 CoA + 14 NADP⁺ + 6 H₂O
Materials:
-
UV-Visible Spectrophotometer
-
Reaction Buffer (e.g., 100 mM Potassium Phosphate, pH 6.5)
-
Reagents: EDTA, Cysteine, Acetyl-CoA, Malonyl-CoA, NADPH
-
Sample: Cell extract or purified FAS enzyme
Procedure:
-
Prepare a reaction buffer containing all components except malonyl-CoA.
-
Add the protein extract or purified FAS to the reaction mixture in a 96-well plate or cuvette.
-
Measure the background absorbance at 340 nm at 37°C for several minutes to determine any non-specific NADPH oxidation.
-
Initiate the reaction by adding malonyl-CoA to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every minute) for 15-30 minutes.
-
Calculate the rate of NADPH consumption from the linear portion of the curve, subtracting the background rate.
-
Determine the specific activity based on the protein concentration and the molar extinction coefficient of NADPH.
Protocol: Quantification of Cellular Acetyl-CoA by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the most sensitive and specific method for quantifying cellular acyl-CoAs.[2][20][22]
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole or High-Resolution Orbitrap)
-
C18 Reverse-Phase HPLC Column
-
Extraction Solvents (e.g., Methanol, Acetonitrile)
-
Stable Isotope-Labeled Internal Standard (e.g., ¹³C-Acetyl-CoA)
-
Cell culture plates, scrapers, centrifuge
Procedure:
-
Cell Lysis and Extraction:
-
Wash cultured cells with ice-cold PBS.
-
Immediately add ice-cold extraction solvent (e.g., methanol) containing a known amount of the internal standard to the plate.
-
Incubate at -80°C to quench metabolism and lyse cells.
-
Scrape the cell lysate and centrifuge at high speed at 4°C.
-
-
Sample Preparation:
-
Transfer the supernatant to a new tube and evaporate to dryness under vacuum.
-
Reconstitute the dried pellet in a solvent suitable for LC-MS/MS analysis (e.g., methanol/water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate acyl-CoAs using a reverse-phase column with a gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile).
-
Detect and quantify acetyl-CoA using Multiple Reaction Monitoring (MRM) in positive ion mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of acetyl-CoA.
-
Calculate the concentration of acetyl-CoA in the sample by comparing its peak area ratio to the internal standard against the standard curve.
-
Conclusion
The conversion of acetyl-CoA to fatty acids is a cornerstone of cellular energy metabolism and biosynthetic processes. The central enzymes, ACC and FAS, are subject to complex regulatory networks that ensure tight control over lipid homeostasis. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers investigating this pathway. A thorough understanding of the relationship between acetyl-CoA and fatty acid synthesis is paramount for developing novel therapeutic strategies targeting metabolic disorders, including obesity, type 2 diabetes, and cancer.
References
- 1. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CheKine™ Micro Fatty Acid Synthetase(FAS) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 4. static.igem.org [static.igem.org]
- 5. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 13. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The role of malonyl-coa in the coordination of fatty acid synthesis and oxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Transport of Acetyl-CoA from Mitochondria to Cytosol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-Coenzyme A (Acetyl-CoA) is a central metabolite in cellular metabolism, participating in a myriad of biochemical pathways. Its compartmentalization between the mitochondria and cytosol is crucial for the regulation of distinct metabolic processes. While acetyl-CoA is primarily produced within the mitochondria through pyruvate (B1213749) oxidation and fatty acid β-oxidation, it is indispensable in the cytosol as the fundamental building block for de novo fatty acid and cholesterol biosynthesis. The inner mitochondrial membrane is impermeable to acetyl-CoA, necessitating a specialized transport mechanism to shuttle acetyl units to the cytosol. This technical guide provides a comprehensive overview of the primary pathway for this transport, the citrate (B86180) shuttle, detailing the key enzymes, their kinetics, and relevant experimental protocols for its investigation. This document is intended to be a valuable resource for researchers in metabolic diseases and drug development targeting these pathways.
The Citrate Shuttle: The Principal Mechanism for Acetyl-CoA Transport
The predominant mechanism for the translocation of acetyl-CoA from the mitochondrial matrix to the cytosol is the citrate shuttle , also known as the citrate-malate-pyruvate shuttle.[1][2] This elegant pathway circumvents the impermeability of the inner mitochondrial membrane to acetyl-CoA by utilizing citrate as a carrier molecule. The shuttle involves a series of enzymatic reactions and transport steps occurring in both the mitochondrial and cytosolic compartments.
The key steps of the citrate shuttle are as follows:
-
Mitochondrial Citrate Synthesis: In the mitochondrial matrix, acetyl-CoA condenses with oxaloacetate to form citrate, a reaction catalyzed by citrate synthase .[3][4] This is the first step of the tricarboxylic acid (TCA) cycle.
-
Citrate Export: When mitochondrial ATP levels are high, isocitrate dehydrogenase is inhibited, leading to an accumulation of citrate. This excess citrate is then transported across the inner mitochondrial membrane into the cytosol by the tricarboxylate carrier protein (also known as the citrate transport protein), in exchange for a cytosolic dicarboxylate, typically malate (B86768).[5][6]
-
Cytosolic Acetyl-CoA Regeneration: In the cytosol, citrate is cleaved by ATP-citrate lyase (ACLY) in an ATP-dependent reaction, yielding acetyl-CoA and oxaloacetate.[7] This step makes acetyl-CoA available for cytosolic biosynthetic pathways.
-
Recycling of Oxaloacetate: The newly formed cytosolic oxaloacetate is then reduced to malate by cytosolic malate dehydrogenase (cMDH) , a reaction that oxidizes NADH to NAD+.
-
Malate Transport and Regeneration of Mitochondrial Oxaloacetate: Malate can then follow two main routes:
-
It can be transported back into the mitochondrial matrix via the dicarboxylate carrier in exchange for phosphate (B84403) or via the tricarboxylate carrier in exchange for citrate. Inside the matrix, it is re-oxidized to oxaloacetate by mitochondrial malate dehydrogenase (mMDH) , replenishing the TCA cycle intermediate.
-
Alternatively, cytosolic malate can be oxidatively decarboxylated by malic enzyme to produce pyruvate, generating NADPH in the process. Pyruvate can then readily enter the mitochondria and be converted back to oxaloacetate by pyruvate carboxylase, completing the cycle.
-
Mandatory Visualization 1: The Citrate Shuttle Pathway
References
- 1. sketchviz.com [sketchviz.com]
- 2. Citrate–malate shuttle - Wikipedia [en.wikipedia.org]
- 3. The kinetic properties of citrate synthase from rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinetic properties of citrate synthase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tricarboxylate transport protein, mitochondrial - Wikipedia [en.wikipedia.org]
- 6. Multiple roles played by the mitochondrial citrate carrier in cellular metabolism and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rrml.ro [rrml.ro]
The Linchpin of Epigenetic Regulation: A Technical Guide to the Central Role of Acetyl-CoA in Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of acetyl-coenzyme A (Acetyl-CoA) as the sole acetyl group donor for histone acetylation, a pivotal epigenetic modification that governs gene expression. A comprehensive understanding of the metabolic pathways that generate and deliver Acetyl-CoA to the nucleus is paramount for researchers and drug development professionals targeting epigenetic mechanisms in various diseases, including cancer and metabolic disorders. This document provides a detailed overview of Acetyl-CoA metabolism, its direct impact on histone acetylation, and methodologies for its study, presented with the technical depth required for advanced research and development.
Introduction: Histone Acetylation as a Key Regulator of Gene Expression
Histone proteins, the primary protein components of chromatin, are subject to a variety of post-translational modifications that collectively form an "epigenetic code" read by the cellular machinery to regulate gene expression. Among these, the acetylation of lysine (B10760008) residues on the N-terminal tails of histone proteins is one of the most well-characterized and dynamic modifications. This process is catalyzed by a class of enzymes known as histone acetyltransferases (HATs).
The addition of an acetyl group to a lysine residue neutralizes its positive charge, thereby weakening the electrostatic interaction between the histone tail and the negatively charged DNA backbone. This "loosening" of the chromatin structure, transitioning it from a condensed, transcriptionally silent state (heterochromatin) to a more open, accessible state (euchromatin), facilitates the binding of transcription factors and the recruitment of the transcriptional machinery, ultimately leading to gene activation.[1][2] Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin condensation and gene repression. The delicate balance between HAT and HDAC activity is crucial for normal cellular function, and its dysregulation is a hallmark of numerous diseases.[3]
Acetyl-CoA: The Essential Substrate for Histone Acetyltransferases
Histone acetyltransferases utilize Acetyl-CoA as the exclusive donor of the acetyl group that is transferred to histone lysine residues.[1] This positions Acetyl-CoA as a critical metabolic sensor that directly links the metabolic state of the cell to the epigenetic landscape and, consequently, to the regulation of gene expression. The availability of nuclear Acetyl-CoA can therefore be a rate-limiting factor for histone acetylation.
The Michaelis constant (Km) of most HATs for Acetyl-CoA falls within the physiological range of cellular Acetyl-CoA concentrations, suggesting that fluctuations in the levels of this metabolite can directly impact the rate of histone acetylation.[4][5]
The Metabolic Pathways Fueling Nuclear Acetyl-CoA
The generation and compartmentalization of Acetyl-CoA are tightly regulated processes. Since Acetyl-CoA cannot freely diffuse across the mitochondrial and nuclear membranes, dedicated pathways have evolved to ensure a sufficient supply of this critical substrate within the nucleus for histone acetylation.
The Citrate-Malate-Pyruvate Shuttle: The Primary Source of Nuclear Acetyl-CoA
Under nutrient-replete conditions, the majority of nucleocytoplasmic Acetyl-CoA is derived from glucose through a series of metabolic conversions. Glucose is first metabolized to pyruvate (B1213749) in the cytoplasm via glycolysis. Pyruvate then enters the mitochondria and is converted to Acetyl-CoA by the pyruvate dehydrogenase (PDH) complex. This mitochondrial Acetyl-CoA condenses with oxaloacetate to form citrate (B86180), the first step of the tricarboxylic acid (TCA) cycle.
When cellular energy levels are high, citrate can be exported from the mitochondria to the cytoplasm via the mitochondrial citrate carrier (SLC25A1). In the cytoplasm, ATP-citrate lyase (ACLY) catalyzes the conversion of citrate and Coenzyme A into Acetyl-CoA and oxaloacetate.[6][7][8] This cytoplasmic Acetyl-CoA can then enter the nucleus through nuclear pore complexes to be utilized by HATs.[9]
Acetyl-CoA Synthetase 2 (ACSS2): A Key Player Under Metabolic Stress
Under conditions of metabolic stress, such as hypoxia or nutrient limitation, an alternative pathway for Acetyl-CoA synthesis becomes prominent. Acetyl-CoA synthetase 2 (ACSS2) is a cytosolic and nuclear enzyme that can directly convert acetate (B1210297) into Acetyl-CoA.[10][11] This acetate can be derived from exogenous sources or recycled from the deacetylation of histones by HDACs.[12] Notably, ACSS2 can be recruited to chromatin, where it locally produces Acetyl-CoA to facilitate histone acetylation and the expression of specific genes.[10][11]
Other Contributing Pathways
While the citrate shuttle and ACSS2 are the major contributors to the nuclear Acetyl-CoA pool, other pathways can also play a role. The carnitine shuttle, traditionally known for its role in fatty acid transport into the mitochondria, has been shown to facilitate the transport of acetyl groups from the mitochondria to the cytoplasm and nucleus in the form of acetylcarnitine.[13][14][15] Nuclear carnitine acetyltransferase (CrAT) can then convert acetylcarnitine back to Acetyl-CoA.[15] Additionally, under certain conditions, the pyruvate dehydrogenase complex itself has been observed to translocate to the nucleus and locally produce Acetyl-CoA.[12]
Quantitative Insights into Acetyl-CoA and Histone Acetylation
The following tables summarize key quantitative data related to Acetyl-CoA metabolism and its impact on histone acetylation.
Table 1: Kinetic Parameters of Histone Acetyltransferases for Acetyl-CoA
| HAT Family | Enzyme | Km for Acetyl-CoA (μM) | Reference(s) |
| GNAT | Gcn5 | 0.9 ± 0.3 | [14] |
| p300/CBP | p300 | ~1-10 | [5] |
| MYST | Esa1 | Not explicitly found | |
| Note: | \multicolumn{3}{l | }{The Km values indicate a high affinity of HATs for Acetyl-CoA, suggesting their activity is sensitive to physiological fluctuations in its concentration.} |
Table 2: Impact of Altered Acetyl-CoA Metabolism on Histone Acetylation
| Condition/Cell Type | Change in Acetyl-CoA Source/Level | Observed Effect on Histone Acetylation | Reference(s) |
| Hypoxic Cancer Cells | Decreased glucose-derived Acetyl-CoA, increased reliance on acetate | Maintained global histone acetylation | [10][16] |
| ACLY Inhibition | Reduced cytoplasmic Acetyl-CoA from citrate | Decreased global histone acetylation | [6][7] |
| ACSS2 Knockdown | Reduced nuclear Acetyl-CoA from acetate | Decreased histone acetylation at specific gene loci | [10][11] |
| High Glucose | Increased nuclear ACLY and Acetyl-CoA | Hyperacetylation of histones H3K9/14 and H3K18 | [17] |
| Metformin Treatment (in cancer-prone cells) | Reduced mitochondrial Acetyl-CoA production | Altered histone acetylation status | [18] |
Experimental Protocols for Studying Acetyl-CoA and Histone Acetylation
A variety of robust experimental techniques are available to researchers for the quantitative analysis of Acetyl-CoA levels and the extent of histone acetylation.
Quantification of Nuclear Acetyl-CoA by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the gold standard for the accurate quantification of small molecules like Acetyl-CoA from cellular extracts.
Methodology:
-
Nuclear Isolation: Isolate nuclei from cultured cells or tissues using a dounce homogenizer or a commercially available nuclear extraction kit. Ensure all steps are performed on ice to minimize metabolic activity.
-
Metabolite Extraction: Resuspend the isolated nuclei in a cold extraction buffer, typically containing a high percentage of organic solvent (e.g., 80% methanol) to precipitate proteins and quench enzymatic reactions. Include an internal standard (e.g., 13C-labeled Acetyl-CoA) for accurate quantification.
-
Sample Preparation: Centrifuge the extract to pellet the protein precipitate. Collect the supernatant containing the metabolites and dry it under a vacuum.
-
LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis. Separate the metabolites using a C18 reverse-phase column and detect Acetyl-CoA using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Quantify the amount of Acetyl-CoA by comparing the peak area of the endogenous Acetyl-CoA to that of the internal standard.
Analysis of Histone Acetylation by Western Blot
Western blotting is a widely used technique to assess changes in the global levels of specific histone acetylation marks.
Methodology:
-
Histone Extraction: Isolate nuclei and extract histones using an acid extraction method (e.g., with sulfuric acid) or a high-salt extraction.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE: Separate the histone proteins by size on a high-percentage (e.g., 15-18%) SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the histone acetylation mark of interest (e.g., anti-acetyl-H3K9, anti-acetyl-H4K16).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the signal of the acetylated histone to a total histone control (e.g., total H3 or H4) to account for loading differences.
Chromatin Immunoprecipitation (ChIP) for Locus-Specific Histone Acetylation
ChIP is a powerful technique to determine the level of histone acetylation at specific genomic loci.
Methodology:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate or enzymatically digest the chromatin to generate fragments of 200-1000 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone acetylation mark of interest.
-
Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-conjugated beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) to determine the enrichment of specific genomic regions.
Histone Acetyltransferase (HAT) Activity Assay
HAT activity assays are used to measure the enzymatic activity of HATs in cell extracts or purified enzyme preparations.
Methodology (Colorimetric/Fluorometric):
-
Sample Preparation: Prepare nuclear extracts or purified HAT enzymes.
-
Assay Reaction: In a microplate well, combine the sample with a reaction mixture containing a histone peptide substrate, Acetyl-CoA, and a developing reagent.
-
Detection: The HAT-catalyzed transfer of the acetyl group from Acetyl-CoA to the histone peptide generates Coenzyme A (CoA-SH). The developing reagent reacts with the free thiol group of CoA-SH to produce a colored or fluorescent product.
-
Measurement: Measure the absorbance or fluorescence of the product over time using a microplate reader.
-
Calculation: The rate of color or fluorescence development is directly proportional to the HAT activity in the sample.
The Role of Acetyl-CoA and Histone Acetylation in Disease and as a Therapeutic Target
The intricate link between cellular metabolism, Acetyl-CoA availability, and histone acetylation has profound implications for human health and disease.
Cancer
Cancer cells exhibit profound metabolic reprogramming, often characterized by increased glucose uptake and aerobic glycolysis (the Warburg effect). This altered metabolism can lead to an increase in the production of Acetyl-CoA, which in turn can fuel histone acetylation and the expression of genes that promote cell proliferation, survival, and invasion.[3][19][20] Enzymes involved in Acetyl-CoA synthesis, such as ACLY and ACSS2, are often upregulated in various cancers and are being explored as potential therapeutic targets.[16][21]
Metabolic Diseases
Dysregulation of Acetyl-CoA metabolism and histone acetylation is also implicated in metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. For instance, high glucose levels can lead to histone hyperacetylation and the expression of fibrogenic genes in kidney cells, contributing to diabetic nephropathy.[17]
Drug Development
The enzymes that regulate Acetyl-CoA metabolism and histone acetylation are attractive targets for drug development. Inhibitors of ACLY and ACSS2 are being investigated for their potential to "starve" cancer cells of the Acetyl-CoA needed for both lipid synthesis and histone acetylation. Furthermore, understanding how different metabolic interventions impact the nuclear Acetyl-CoA pool can inform the development of novel therapeutic strategies that combine metabolic and epigenetic drugs.
Conclusion and Future Directions
Acetyl-CoA stands at the crossroads of metabolism and epigenetics, playing an indispensable role in the regulation of gene expression through histone acetylation. The pathways that generate and deliver this vital metabolite to the nucleus are intricately linked to the cell's metabolic state and are frequently dysregulated in disease. The experimental protocols detailed in this guide provide a robust framework for investigating the complex interplay between Acetyl-CoA metabolism and histone modifications.
Future research will undoubtedly continue to unravel the nuances of how the spatial and temporal regulation of nuclear Acetyl-CoA pools fine-tunes the expression of specific gene programs. A deeper understanding of these mechanisms will be instrumental in the development of next-generation therapies that target the metabolic vulnerabilities of diseased cells and modulate the epigenome for therapeutic benefit.
References
- 1. bosterbio.com [bosterbio.com]
- 2. biorxiv.org [biorxiv.org]
- 3. epigenome-noe.net [epigenome-noe.net]
- 4. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA Carboxylase Regulates Global Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Regulation of Histone Acetyltransferases by Endogenous Acyl-CoA Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Quantitative dynamics of the link between cellular metabolism and histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lsi.princeton.edu [lsi.princeton.edu]
- 11. Research Portal [iro.uiowa.edu]
- 12. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 13. 3hbiomedical.com [3hbiomedical.com]
- 14. Catalytic mechanism of a MYST family histone acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone western blot protocol | Abcam [abcam.com]
- 16. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EpiQuik HAT Activity/Inhibition Assay Kit | EpigenTek [epigentek.com]
- 18. Metformin targets histone acetylation in cancer-prone epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. researchgate.net [researchgate.net]
Acetyl-CoA: The Cornerstone of Cholesterol Biosynthesis - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesterol, an essential lipid for mammalian life, plays a crucial role in maintaining cell membrane integrity and serves as a precursor for steroid hormones, vitamin D, and bile acids. The intricate de novo synthesis of cholesterol originates from a simple two-carbon unit, acetyl-CoA. This technical guide provides an in-depth exploration of the biosynthetic pathway from acetyl-CoA to cholesterol, with a focus on the core biochemical reactions, enzymatic regulation, and cellular localization. We present key quantitative data in structured tables for comparative analysis, detailed experimental protocols for pivotal assays, and visually intuitive diagrams generated using Graphviz to illustrate complex pathways and workflows. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who are focused on understanding and targeting cholesterol metabolism.
The Cholesterol Biosynthesis Pathway: From Acetyl-CoA to Lanosterol
The synthesis of cholesterol is a complex, multi-step process that primarily occurs in the cytoplasm and endoplasmic reticulum of hepatocytes, with other tissues like the intestines, adrenal glands, and reproductive organs also contributing significantly.[1] The entire pathway can be broadly divided into four main stages, starting with the condensation of acetyl-CoA.
Formation of HMG-CoA
The journey begins in the cytosol with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA thiolase . Subsequently, a third molecule of acetyl-CoA is added to acetoacetyl-CoA by HMG-CoA synthase to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2]
The Rate-Limiting Step: HMG-CoA to Mevalonate (B85504)
The conversion of HMG-CoA to mevalonate is the committed and rate-limiting step in cholesterol biosynthesis. This irreversible reaction is catalyzed by the enzyme HMG-CoA reductase (HMGR) , which is embedded in the membrane of the endoplasmic reticulum.[3][4] The activity of HMGR is tightly regulated and is the primary target for the class of cholesterol-lowering drugs known as statins.[3] The Michaelis constant (KM) of human HMG-CoA reductase for its substrate HMG-CoA is approximately 4 µM, indicating a high affinity for its substrate.[4]
Mevalonate to Isoprenoid Units
Mevalonate is then phosphorylated in two successive steps by mevalonate kinase and phosphomevalonate kinase , followed by a decarboxylation reaction catalyzed by diphosphomevalonate decarboxylase to yield the five-carbon isoprenoid unit, isopentenyl pyrophosphate (IPP). IPP can be isomerized to its stereoisomer, dimethylallyl pyrophosphate (DMAPP).
Squalene (B77637) Synthesis and Cyclization
Six molecules of IPP are sequentially condensed to form the 30-carbon linear hydrocarbon, squalene. This process involves the formation of geranyl pyrophosphate (10 carbons) and farnesyl pyrophosphate (15 carbons). Two molecules of farnesyl pyrophosphate are then joined tail-to-tail by squalene synthase to form squalene. Squalene monooxygenase then epoxidizes squalene to 2,3-oxidosqualene (B107256).[5] Finally, lanosterol synthase (also known as oxidosqualene cyclase) catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol, the first sterol intermediate in the pathway.[2]
Regulation of Cholesterol Biosynthesis: The SREBP Pathway
The cellular cholesterol level is meticulously maintained through a negative feedback mechanism that primarily regulates the activity of HMG-CoA reductase. This regulation is orchestrated by the Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors.
When cellular cholesterol levels are low, the SREBP-SCAP (SREBP cleavage-activating protein) complex, which is anchored in the endoplasmic reticulum membrane, is transported to the Golgi apparatus. In the Golgi, SREBP is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P). This releases the N-terminal domain of SREBP (nSREBP), which then translocates to the nucleus. In the nucleus, nSREBP binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, including the gene for HMG-CoA reductase, thereby upregulating their transcription and leading to increased cholesterol synthesis.
Conversely, when cellular cholesterol levels are high, cholesterol binds to SCAP, causing a conformational change that promotes the binding of the SREBP-SCAP complex to another ER-resident protein called INSIG (Insulin-induced gene). This interaction retains the SREBP-SCAP complex in the ER, preventing its transport to the Golgi and subsequent activation. This feedback loop ensures that cholesterol synthesis is finely tuned to the cell's needs.
Quantitative Data
Table 1: Potency of HMG-CoA Reductase Inhibitors (Statins)
| Statin | IC50 (nM) |
| Atorvastatin | 8.2 |
| Fluvastatin | - |
| Lovastatin | - |
| Pravastatin | 44.1 |
| Rosuvastatin | 5.4 |
| Simvastatin | 11.2 |
| Data sourced from published literature.[6] |
Table 2: Human Plasma Cholesterol Levels
| Parameter | Healthy Level (mg/dL) |
| Total Cholesterol | < 200 |
| LDL Cholesterol | < 100 |
| HDL Cholesterol (Men) | > 40 |
| HDL Cholesterol (Women) | > 50 |
| These are general guidelines; optimal levels may vary based on individual risk factors.[4] |
Table 3: Cholesterol Distribution in Human Tissues
| Tissue | Cholesterol Concentration (mg/100 g dry tissue) - Age 20-40 yr | Cholesterol Concentration (mg/100 g dry tissue) - Age 60-80 yr |
| Muscle | 180 - 440 | 23-28% higher |
| Adipose Tissue | 180 - 440 | 23-28% higher |
| Skin | 180 - 440 | 23-28% higher |
| Dura Mater | 180 - 440 | 130% higher |
| Biceps Tendon | 180 - 440 | 260% higher |
| Psoas Tendon | 180 - 440 | 460% higher |
| Data from a study on cholesterol concentrations in bulk tissues of humans.[7] |
Table 4: Subcellular Distribution of Cholesterol
| Organelle | Percentage of Total Cellular Cholesterol |
| Plasma Membrane | High |
| Endoplasmic Reticulum | ~0.5-1% |
| Golgi Apparatus | Intermediate (increases from cis- to trans-Golgi) |
| Lysosomes/Endosomes | Variable, can be high in certain conditions |
| Qualitative and quantitative data on subcellular cholesterol distribution.[6] |
Experimental Protocols
HMG-CoA Reductase Activity Assay (Colorimetric)
This protocol is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate by HMG-CoA reductase.[7][8]
Materials:
-
HMG-CoA Reductase Assay Buffer
-
Purified HMG-CoA reductase or cell lysate containing the enzyme
-
HMG-CoA solution (substrate)
-
NADPH solution (cofactor)
-
96-well clear flat-bottom plate
-
Microplate reader capable of kinetic measurements at 340 nm
-
Test inhibitors (e.g., statins) dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Pre-warm the HMG-CoA Reductase Assay Buffer to 37°C.
-
Reconstitute lyophilized HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer or water as recommended by the supplier. Keep on ice during use.
-
-
Assay Setup:
-
In a 96-well plate, prepare the following wells:
-
Sample Wells: Add the enzyme preparation.
-
Inhibitor Wells: Add the enzyme preparation and the test inhibitor at various concentrations.
-
Enzyme Control Well: Add the enzyme preparation and the solvent used for the inhibitor.
-
Blank Well: Add assay buffer instead of the enzyme.
-
-
Adjust the volume in all wells with the assay buffer.
-
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Mix containing assay buffer, NADPH, and HMG-CoA.
-
Add the Reaction Mix to all wells to initiate the reaction.
-
Immediately start kinetic measurement of absorbance at 340 nm in a microplate reader at 37°C. Record readings every 1-2 minutes for a total of 10-20 minutes.
-
-
Data Analysis:
-
Determine the rate of NADPH consumption (ΔA340/min) from the linear portion of the kinetic curve for each well.
-
Calculate HMG-CoA reductase activity using the Beer-Lambert law (Activity ∝ ΔA340/min).
-
For inhibitor screening, calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot percent inhibition versus inhibitor concentration to determine the IC50 value.
-
Cellular Cholesterol Quantification
This protocol describes a common method for extracting and quantifying total cholesterol from cultured cells.
Materials:
-
Cultured cells in multi-well plates
-
Phosphate-buffered saline (PBS), cold
-
Hexane:Isopropanol (3:2, v/v) extraction solvent
-
Nitrogen gas or SpeedVac for solvent evaporation
-
Cholesterol quantification kit (commercially available, typically enzymatic and colorimetric or fluorometric)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Lysis and Lipid Extraction:
-
Wash the cell monolayer twice with cold PBS.
-
Add the hexane:isopropanol extraction solvent to each well and incubate with gentle agitation for 1 hour at room temperature.
-
Collect the solvent phase containing the extracted lipids.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen gas or using a SpeedVac.
-
-
Cholesterol Measurement:
-
Resuspend the dried lipid extract in the assay buffer provided with the cholesterol quantification kit.
-
Follow the manufacturer's instructions for the enzymatic reaction and colorimetric or fluorometric measurement. This typically involves cholesterol esterase (to hydrolyze cholesteryl esters) and cholesterol oxidase.
-
Generate a standard curve using the cholesterol standards provided in the kit.
-
-
Protein Quantification:
-
After lipid extraction, lyse the remaining cell pellet in a suitable buffer.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Data Normalization:
-
Calculate the total cholesterol concentration in each sample based on the standard curve.
-
Normalize the cholesterol content to the total protein content of the corresponding sample (e.g., µg cholesterol / mg protein).
-
Conclusion
The biosynthesis of cholesterol from acetyl-CoA is a fundamental and highly regulated metabolic pathway with profound implications for human health. A thorough understanding of the enzymes, regulatory mechanisms, and cellular context of this pathway is paramount for the development of novel therapeutic strategies to manage cholesterol-related disorders. This technical guide provides a consolidated resource of current knowledge, quantitative data, and experimental methodologies to aid researchers and drug development professionals in their endeavors to unravel the complexities of cholesterol metabolism and to design effective interventions. The provided diagrams and structured data are intended to serve as a quick and accessible reference for this intricate and vital biological process.
References
- 1. Structural enzymology of cholesterol biosynthesis and storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prezi.com [prezi.com]
- 3. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 4. HMG-CoA Reductase - Proteopedia, life in 3D [proteopedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol distribution in the bulk tissues of man: variation with age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
An In-depth Technical Guide to the Structure of Acetyl Coenzyme A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Coenzyme A (Acetyl-CoA) is a central molecule in the metabolism of all aerobic organisms. Its primary function is to convey the two-carbon acetyl group to the citric acid cycle for oxidation and energy production.[1] Beyond its role in energy metabolism, Acetyl-CoA is a critical intermediate linking carbohydrate, fat, and protein metabolism and serves as a key precursor for the biosynthesis of fatty acids, cholesterol, and other essential compounds.[1][2] Structurally, it is characterized by a high-energy thioester bond, the hydrolysis of which is highly exergonic, making the transfer of the acetyl group a thermodynamically favorable process.[1] This guide provides a detailed examination of the molecular structure of Acetyl-CoA, its physicochemical properties, its role in key metabolic pathways, and the experimental protocols used for its analysis.
Molecular Structure
Acetyl-CoA is a complex molecule composed of two primary components: an acetyl group and Coenzyme A (CoA).[3] The CoA molecule itself is a composite structure derived from a B-vitamin and an amino acid.
Chemical Components
The structure of Acetyl-CoA can be systematically broken down into its constituent parts:
-
Acetyl Group (CH₃CO-) : This is a two-carbon functional group derived from acetic acid. It is the "cargo" transported by Coenzyme A.
-
Coenzyme A (CoA) : This large and complex coenzyme acts as the carrier for the acetyl group. It is composed of three distinct moieties:
-
β-Mercaptoethylamine : This is the reactive portion of the molecule, containing a terminal sulfhydryl (-SH) group. The acetyl group attaches to this sulfhydryl group via a thioester linkage.[1]
-
Pantothenic Acid (Vitamin B5) : This B-vitamin is an essential nutrient for humans and forms the central part of the CoA molecule. It is linked to the β-mercaptoethylamine via an amide bond.[1]
-
Adenosine 3'-phosphate 5'-diphosphate : This nucleotide derivative, composed of an adenine (B156593) base, a ribose sugar, and three phosphate (B84403) groups, provides the main body of the coenzyme and facilitates its recognition and binding by enzymes.[1]
-
The high-energy nature of the thioester bond (ΔG°' for hydrolysis ≈ -31.5 kJ/mol) is crucial for its biochemical function, as it provides the thermodynamic driving force for the transfer of the acetyl group to acceptor molecules in various metabolic pathways.[1]
Physicochemical and Quantitative Data
The molecular properties of Acetyl-CoA are summarized below. While precise bond lengths and angles are determined through X-ray crystallography of enzymes with bound Acetyl-CoA, generalized data for key bonds in analogous structures are provided for reference.[4][5]
Core Properties
The fundamental physicochemical properties of Acetyl-CoA are presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₃₈N₇O₁₇P₃S | [1][6] |
| Molecular Weight | 809.57 g/mol | [1] |
| Exact Mass | 809.125774 Da | [7] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate | [7] |
| UV Absorbance (λmax) | 260 nm (adenosine), 232 nm (thioester) | [1] |
| Stability | Aqueous solutions are unstable above pH 8. Stock solutions are best stored frozen at pH 2-6. | [8] |
Structural Data
Detailed crystallographic data for free Acetyl-CoA is limited due to its flexibility.[7] However, data from related structures and enzyme-bound conformations provide insight into its geometry. Table 2 lists typical bond lengths for the key functional groups.
| Bond | Typical Bond Length (Å) | Context |
| C=O (Carbonyl) | ~1.21 | In acetyl groups and thioesters.[5] |
| C-S (Thioester) | ~1.75 | In thioester linkages like Acetyl-CoA.[9] |
| C-N (Amide) | ~1.33 | In peptide and amide bonds within the CoA structure.[5] |
Key Signaling and Metabolic Pathways
Acetyl-CoA is a critical node in metabolism, participating in both catabolic and anabolic pathways.
Synthesis of Acetyl-CoA from Pyruvate (B1213749)
The primary entry point for carbohydrates into the citric acid cycle is through the conversion of pyruvate (the end product of glycolysis) into Acetyl-CoA.[3][10] This irreversible reaction, known as oxidative decarboxylation, is catalyzed by the pyruvate dehydrogenase complex (PDC) in the mitochondrial matrix.[1][3]
References
- 1. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. Biochemical and Crystallographic Analysis of Substrate Binding and Conformational Changes in Acetyl-CoA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetyl coenzyme A, [acetyl-3H] | C23H38N7O17P3S | CID 102601947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acetyl CoA | C23H38N7O17P3S | CID 444493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Coenzyme A - Wikipedia [en.wikipedia.org]
- 9. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 10. bio.libretexts.org [bio.libretexts.org]
Methodological & Application
Measuring Acetyl-CoA Levels in Cell Culture: An Application Note and Detailed Protocols
Introduction
Acetyl-Coenzyme A (Acetyl-CoA) is a central metabolite that plays a pivotal role in cellular energy metabolism and various biosynthetic pathways.[1][2] It serves as the entry point for the tricarboxylic acid (TCA) cycle, is a fundamental building block for the synthesis of fatty acids and cholesterol, and is the acetyl group donor for protein acetylation, a key post-translational modification influencing gene expression.[3] Given its critical functions, the accurate quantification of intracellular Acetyl-CoA levels is essential for researchers in metabolic research, drug development, and disease studies, including cancer and neurodegenerative disorders.[2] This document provides detailed application notes and protocols for the measurement of Acetyl-CoA in cell culture samples, targeting researchers, scientists, and drug development professionals.
Methods for Acetyl-CoA Quantification
Several methods are available for the quantification of Acetyl-CoA in biological samples, each with its own advantages and limitations. The most common techniques include colorimetric assays, fluorometric assays, and liquid chromatography-mass spectrometry (LC-MS).
-
Colorimetric Assays: These assays are based on enzymatic reactions that lead to a colored product. In a common approach, malate (B86768) dehydrogenase and citrate (B86180) synthase are used in a coupled reaction. The amount of NADH produced, which is proportional to the Acetyl-CoA concentration, is measured by the change in absorbance at 340 nm.[1] These kits offer a simple and rapid method for Acetyl-CoA detection.[4]
-
Fluorometric Assays: Offering higher sensitivity than colorimetric methods, fluorometric assays also utilize enzymatic reactions.[2] In these assays, Acetyl-CoA is converted to CoA, which then reacts to form NADH. The NADH, in turn, interacts with a fluorescent probe to generate a signal.[1][5] The fluorescence intensity is directly proportional to the amount of Acetyl-CoA in the sample.[6][7] These assays are suitable for detecting low levels of Acetyl-CoA.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is considered the most accurate and reliable method for Acetyl-CoA quantification.[3] This technique separates Acetyl-CoA from other cellular components by liquid chromatography, followed by detection and quantification using mass spectrometry. LC-MS/MS, a variation of this method, provides high specificity and allows for the simultaneous measurement of other acyl-CoAs.[8][9] While powerful, this method requires specialized instrumentation and expertise.[10]
Data Presentation
The following table summarizes the key quantitative parameters of the different Acetyl-CoA measurement methods.
| Method | Detection Principle | Sensitivity Range | Advantages | Disadvantages |
| Colorimetric Assay | Enzymatic, NADH production (Absorbance at 340 nm) | Micromolar range | Simple, rapid, widely available equipment[4] | Lower sensitivity compared to other methods |
| Fluorometric Assay | Enzymatic, fluorescent product | 10 - 1000 pmol (detection limit ~0.4 µM)[5] | High sensitivity, suitable for low abundance samples[2][6] | Potential for background fluorescence interference |
| LC-MS/MS | Chromatographic separation and mass-based detection | Picomolar to femtomolar range | High specificity and accuracy, allows for multiplexing[3][8][9] | Requires expensive equipment and specialized expertise[10] |
Experimental Protocols
Protocol 1: Fluorometric Assay for Acetyl-CoA Quantification
This protocol is based on a typical commercial fluorometric assay kit.
Materials:
-
Acetyl-CoA Fluorometric Assay Kit (e.g., from Sigma-Aldrich, Abcam, or similar)
-
Cultured cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Perchloric Acid (PCA), 1M, ice-cold
-
Potassium Bicarbonate (KHCO3), 3M
-
Microcentrifuge tubes, 1.5 mL
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (e.g., Ex/Em = 535/589 nm)[7]
-
Cell scraper (for adherent cells)
Procedure:
-
Sample Preparation:
-
For adherent cells, wash the cell monolayer with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells.
-
For suspension cells, centrifuge at 600 x g for 5 minutes at 4°C to pellet the cells.
-
Resuspend the cell pellet in an appropriate volume of Acetyl-CoA Assay Buffer provided in the kit.[11]
-
To deproteinize the sample, add 1M ice-cold perchloric acid.[12] Vortex vigorously.
-
Incubate on ice for 5-10 minutes.[11]
-
Centrifuge at 13,000 x g for 2 minutes at 4°C.
-
Transfer the supernatant to a fresh tube.
-
Neutralize the supernatant by adding 3M KHCO3.[12] A precipitate of KClO4 will form.
-
Centrifuge at 13,000 x g for 2 minutes at 4°C.
-
The resulting supernatant contains Acetyl-CoA.
-
-
Assay Procedure:
-
Prepare the Acetyl-CoA standards by diluting the provided standard as described in the kit manual.
-
Add samples and standards to the 96-well plate in duplicate.
-
Prepare a master reaction mix containing the assay buffer, enzyme mix, and fluorescent probe according to the kit's instructions.[6]
-
Add the reaction mix to each well.
-
Incubate the plate at 37°C for 10-30 minutes, protected from light.[12]
-
Measure the fluorescence intensity using a microplate reader at the specified wavelengths.[6][7]
-
-
Data Analysis:
-
Subtract the background fluorescence (from a blank well with no Acetyl-CoA) from all readings.
-
Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations.
-
Determine the Acetyl-CoA concentration in the samples from the standard curve.[6]
-
Normalize the Acetyl-CoA concentration to the protein concentration of the initial cell lysate.
-
Protocol 2: LC-MS/MS for Acetyl-CoA Quantification
This protocol provides a general workflow for LC-MS/MS analysis. Specific parameters will need to be optimized based on the instrument used.
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Methanol, ice-cold
-
Internal standard (e.g., ¹³C-labeled Acetyl-CoA)
-
LC-MS/MS system
-
C18 reverse-phase column
Procedure:
-
Sample Extraction:
-
Wash cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding ice-cold methanol.
-
Add the internal standard to the extraction solvent to account for variations in sample processing.[3]
-
Scrape the cells and collect the cell lysate.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.[13]
-
Transfer the supernatant containing the metabolites to a new tube.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.[13]
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.[13]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate Acetyl-CoA from other metabolites using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
-
Detect Acetyl-CoA and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for Acetyl-CoA will need to be determined.
-
-
Data Analysis:
-
Integrate the peak areas for Acetyl-CoA and the internal standard.
-
Calculate the ratio of the Acetyl-CoA peak area to the internal standard peak area.
-
Quantify the amount of Acetyl-CoA in the sample by comparing the peak area ratio to a standard curve generated with known concentrations of Acetyl-CoA and the internal standard.
-
Normalize the results to the cell number or protein concentration.
-
Visualizations
Caption: Experimental workflow for the fluorometric measurement of Acetyl-CoA.
Caption: Principle of the fluorometric Acetyl-CoA assay.
Caption: Workflow for LC-MS/MS-based measurement of Acetyl-CoA.
Conclusion
The choice of method for measuring Acetyl-CoA in cell culture depends on the specific research question, the required sensitivity, and the available equipment. Fluorometric assays offer a sensitive and convenient option for many laboratories, while LC-MS/MS provides the highest accuracy and specificity for detailed metabolic studies. Careful sample preparation is crucial for all methods to ensure accurate and reproducible results. The protocols and information provided in this document serve as a comprehensive guide for researchers to successfully quantify Acetyl-CoA levels in their cell culture experiments.
References
- 1. Acetyl-CoA-Testkit Clinisciences [clinisciences.com]
- 2. Acetyl-CoA-Testkit Clinisciences [clinisciences.com]
- 3. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CheKine™ Micro Acetyl Coenzyme A (Acetyl-CoA) Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 5. apexbt.com [apexbt.com]
- 6. topigen.com [topigen.com]
- 7. Acetyl Coenzyme A (Acetyl-CoA) Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of acetyl-CoA [bio-protocol.org]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for Isolating Mitochondria to Study Acetyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial Acetyl-Coenzyme A (Acetyl-CoA) stands at a critical metabolic crossroads, integrating pathways such as the tricarboxylic acid (TCA) cycle, fatty acid β-oxidation, and amino acid catabolism.[1][2] Its levels within the mitochondrial matrix are a key indicator of cellular energy status and influence a myriad of cellular processes, including energy production and post-translational modification of proteins.[3][4] Accurate measurement of mitochondrial Acetyl-CoA is therefore paramount for understanding cellular metabolism in both health and disease. However, the labile nature of Acetyl-CoA and its compartmentalization within the cell present significant challenges for its precise quantification.
These application notes provide a comprehensive guide to best practices for the isolation of high-quality, metabolically active mitochondria suitable for the study of Acetyl-CoA. Detailed protocols for mitochondrial isolation from various sources and subsequent Acetyl-CoA quantification are provided to ensure reliable and reproducible results.
Section 1: Best Practices for Mitochondrial Isolation to Preserve Acetyl-CoA Integrity
The primary goal when isolating mitochondria for Acetyl-CoA analysis is to maintain the organelle's structural and functional integrity while minimizing artificial alterations in metabolite levels. Due to the rapid turnover of Acetyl-CoA, speed and consistently cold conditions are critical throughout the isolation procedure.
Key Considerations:
-
Speed and Temperature: All steps should be performed rapidly and at 0-4°C (on ice or in a cold room) to minimize enzymatic activity that could alter Acetyl-CoA levels.[5][6]
-
Gentle Homogenization: The method of cell or tissue disruption should be gentle enough to break the plasma membrane without rupturing the mitochondrial membranes.[7] Dounce homogenization is often preferred over more vigorous methods like sonication.[8]
-
Isotonic Buffers: The use of isotonic isolation buffers is crucial to prevent mitochondrial swelling and rupture.[9] Common components include sucrose (B13894) or mannitol (B672) to maintain osmotic stability.
-
Purity of the Mitochondrial Fraction: Contamination from other cellular compartments can lead to inaccurate measurements. Purity should be assessed to ensure the isolated fraction is enriched in mitochondria and depleted of cytosolic, nuclear, and endoplasmic reticulum markers.[1][10]
Experimental Workflow for Mitochondrial Isolation
The general workflow for mitochondrial isolation involves cell/tissue homogenization followed by differential centrifugation.
Caption: General workflow for mitochondrial isolation by differential centrifugation.
Section 2: Protocols for Mitochondrial Isolation
Protocol 2.1: Isolation of Mitochondria from Cultured Cells
This protocol is adapted for adherent cultured cells and can be scaled as needed. From three 150 mm plates of confluent HEK293 cells, a yield of 0.5-1.0 mg of crude mitochondrial protein can be expected.[11] For HeLa cells, the yield is typically lower, around 0.2-0.3 mg.[11]
Materials:
-
Cell scrapers
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB): 250 mM Sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EGTA
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
Procedure:
-
Wash cell monolayers twice with ice-cold PBS.
-
Scrape cells into ice-cold PBS and pellet by centrifugation at 600 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of ice-cold MIB and incubate on ice for 10 minutes to allow cells to swell.
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer.
-
Homogenize with 15-20 gentle strokes. Check for cell lysis under a microscope.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 1,000 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the mitochondrial pellet in 500 µL of MIB and repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and the resulting pellet is the enriched mitochondrial fraction. Proceed immediately to Acetyl-CoA extraction.
Protocol 2.2: Isolation of Mitochondria from Liver Tissue
This protocol is suitable for fresh or frozen liver tissue.
Materials:
-
Liver tissue (e.g., from mouse or rat)
-
Homogenization Buffer (HB): 220 mM Mannitol, 70 mM Sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EGTA
-
Potter-Elvehjem homogenizer with a Teflon pestle
-
Cheesecloth
-
Refrigerated centrifuge
Procedure:
-
Excise the liver and immediately place it in ice-cold HB.
-
Mince the tissue into small pieces with scissors.
-
Wash the minced tissue with HB to remove excess blood.
-
Transfer the tissue to a pre-chilled Potter-Elvehjem homogenizer with 10 volumes of HB.
-
Homogenize with 5-10 slow strokes.
-
Filter the homogenate through four layers of cheesecloth.
-
Centrifuge the filtrate at 1,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Discard the supernatant. The pellet contains the mitochondria.
-
Wash the pellet by resuspending in HB and centrifuging again at 10,000 x g for 15 minutes at 4°C.
-
The final pellet is the enriched mitochondrial fraction.
Section 3: Purity Assessment of Isolated Mitochondria
The purity of the mitochondrial fraction is crucial for accurate Acetyl-CoA measurement. Western blotting is a common method to assess the enrichment of mitochondrial proteins and the depletion of contaminants from other cellular compartments.[1][10][12]
Table 1: Markers for Purity Assessment of Mitochondrial Fractions
| Cellular Compartment | Marker Protein | Expected in Mitochondrial Fraction |
| Mitochondria | VDAC, Cytochrome c, COX IV | Enriched |
| Cytosol | GAPDH, β-Tubulin | Depleted |
| Nucleus | Histone H3, Lamin B1 | Depleted |
| Endoplasmic Reticulum | Calnexin, KDEL | Depleted |
| Plasma Membrane | Na+/K+ ATPase | Depleted |
Section 4: Quantification of Mitochondrial Acetyl-CoA
Due to its instability, Acetyl-CoA should be extracted from the isolated mitochondria immediately.
Protocol 4.1: Extraction of Acetyl-CoA
-
Resuspend the mitochondrial pellet in 100 µL of ice-cold 10% trichloroacetic acid (TCA) or 0.6 M perchloric acid (PCA).
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
The supernatant contains the Acetyl-CoA. Neutralize the extract with a solution of 3 M potassium acetate.
-
The neutralized extract can be stored at -80°C or used immediately for quantification.
Protocol 4.2: Quantification by HPLC
High-performance liquid chromatography (HPLC) with UV detection is a reliable method for quantifying Acetyl-CoA.[13][14]
Instrumentation and Conditions:
-
HPLC System: With UV detector set to 259 nm.[13]
-
Column: C18 reverse-phase column (e.g., 150 x 3 mm, 3 µm).[13]
-
Mobile Phase: Isocratic elution with 100 mM monosodium phosphate, 75 mM sodium acetate, pH 4.6, with 6% acetonitrile.[13]
-
Flow Rate: 0.5 mL/min.[13]
-
Injection Volume: 30 µL.[13]
-
Standard Curve: Prepare a standard curve with known concentrations of Acetyl-CoA.
Data Analysis:
Quantify the Acetyl-CoA in the samples by comparing the peak area to the standard curve. Normalize the results to the protein concentration of the mitochondrial extract.
Protocol 4.3: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for Acetyl-CoA quantification.[15][16]
Instrumentation and Conditions:
-
LC System: Coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column.[17]
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate.[17]
-
Mobile Phase B: Methanol.[17]
-
Gradient: A linear gradient from 2% to 95% B.[17]
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM). The precursor ion for Acetyl-CoA is m/z 810.1, and a common product ion is m/z 303.1 (adenosine).[15]
Table 2: Comparison of Acetyl-CoA Quantification Methods
| Method | Advantages | Disadvantages |
| Commercial Kits | Convenient, standardized protocols | May have lower sensitivity, potential for interference |
| HPLC-UV | Robust, good for relative quantification | Lower sensitivity than LC-MS/MS |
| LC-MS/MS | High sensitivity and specificity, allows for absolute quantification with internal standards | Requires specialized equipment and expertise |
Section 5: Mitochondrial Acetyl-CoA Signaling Pathways
Mitochondrial Acetyl-CoA is a central hub in cellular metabolism, primarily generated from pyruvate (B1213749) dehydrogenase (PDH) complex activity and fatty acid β-oxidation. Its fate is largely determined by the cell's energy status.
Regulation in Fed vs. Fasted States
In the fed state , high glucose levels lead to increased glycolysis and pyruvate production. Pyruvate enters the mitochondria and is converted to Acetyl-CoA by PDH.[18][19] This Acetyl-CoA primarily enters the TCA cycle for ATP production.[20] Excess citrate (B86180) can be exported to the cytosol for fatty acid synthesis.[18][19]
In the fasted state , fatty acid oxidation becomes the primary source of mitochondrial Acetyl-CoA.[3][21] High levels of Acetyl-CoA and NADH from β-oxidation inhibit the PDH complex, thus sparing glucose.[22] The increased Acetyl-CoA is directed towards the TCA cycle and, in the liver, ketogenesis.[19]
Caption: Mitochondrial Acetyl-CoA metabolism in fed vs. fasted states.
Regulation of Key Enzymes
The flux of substrates into the mitochondrial Acetyl-CoA pool is tightly regulated.
Caption: Regulation of Pyruvate Dehydrogenase and Carnitine Palmitoyltransferase 1.
Conclusion
The accurate study of mitochondrial Acetyl-CoA is fundamental for advancing our understanding of cellular metabolism and its role in various diseases. The protocols and best practices outlined in these application notes provide a robust framework for the isolation of high-quality mitochondria and the reliable quantification of Acetyl-CoA. By carefully considering the critical steps of the isolation process and employing appropriate analytical techniques, researchers can obtain high-fidelity data to unravel the complex roles of this key metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. Reciprocal regulation of cardiac β-oxidation and pyruvate dehydrogenase by insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temporal dynamics of liver mitochondrial protein acetylation and succinylation and metabolites due to high fat diet and/or excess glucose or fructose | PLOS One [journals.plos.org]
- 5. drexel.edu [drexel.edu]
- 6. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 7. Isolation and Purification of Mitochondria from Cell Culture for Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]
- 8. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation of Pure Mitochondria from Rat Kidneys and Western Blot of Mitochondrial Respiratory Chain Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondria purity assessment [bio-protocol.org]
- 13. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | Semantic Scholar [semanticscholar.org]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. med.libretexts.org [med.libretexts.org]
- 19. Fed and Fasted State – Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students [pressbooks.lib.vt.edu]
- 20. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 21. academic.oup.com [academic.oup.com]
- 22. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Tracing Acetyl-CoA Metabolism Using Radioisotopes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Acetyl-Coenzyme A (Acetyl-CoA) stands at a critical crossroads of cellular metabolism, linking carbohydrate, lipid, and amino acid catabolism to the citric acid (TCA) cycle for energy production and providing the fundamental two-carbon building block for the biosynthesis of fatty acids, cholesterol, and other essential molecules. The dynamics of Acetyl-CoA metabolism are central to cellular homeostasis and are often dysregulated in diseases such as cancer, metabolic disorders, and neurodegenerative diseases. Consequently, the ability to accurately trace and quantify the flux of carbon through Acetyl-CoA-dependent pathways is invaluable for basic research and drug development.
Radioisotope tracing provides a highly sensitive and direct method to follow the metabolic fate of various nutrient sources into and out of the Acetyl-CoA pool. By introducing substrates labeled with radioisotopes such as Carbon-14 (¹⁴C) or Tritium (³H), researchers can quantitatively measure the incorporation of these labels into downstream metabolites, thereby elucidating the activity of specific metabolic pathways. Commonly used radiolabeled precursors include [¹⁴C]-glucose to trace glycolytic flux into Acetyl-CoA, and [³H]-acetate or [¹⁴C]-acetate to directly label the Acetyl-CoA pool for studies of fatty acid synthesis and histone acetylation. The ease of detection and high sensitivity of radioisotopes make this a powerful technique for understanding the metabolic reprogramming that occurs in disease and for assessing the mechanism of action of therapeutic agents that target metabolic pathways.[1][2]
Data Presentation
The following tables provide a structured format for presenting quantitative data from radioisotope tracing experiments of Acetyl-CoA metabolism.
Table 1: Incorporation of [¹⁴C]-Glucose into Cellular Macromolecules
| Cell Line/Condition | Total [¹⁴C] Incorporation (DPM/µg protein) | [¹⁴C] in Lipids (DPM/µg protein) | [¹⁴C] in Proteins (DPM/µg protein) | [¹⁴C] in Nucleic Acids (DPM/µg protein) |
| Control | ||||
| Treatment 1 | ||||
| Treatment 2 |
Table 2: [³H]-Acetate Incorporation into a Specific Lipid Fraction (e.g., Phospholipids)
| Cell Line/Condition | Total [³H] Incorporation (DPM/µg protein) | [³H] in Phospholipid Fraction (DPM/µg protein) | % of Total [³H] in Phospholipids |
| Control | |||
| Treatment 1 | |||
| Treatment 2 |
Experimental Protocols
Protocol 1: Tracing Acetyl-CoA Metabolism in Cultured Cells using [¹⁴C]-Glucose
This protocol details the steps for labeling cultured cells with [¹⁴C]-glucose to measure its incorporation into major biomolecules, reflecting the flux through Acetyl-CoA.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
[U-¹⁴C]-Glucose (specific activity ~300 mCi/mmol)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trichloroacetic acid (TCA), 10% (w/v) in water, ice-cold
-
Ethanol (B145695), 95% (v/v), ice-cold
-
Ethanol:Ether solution (3:1, v/v), ice-cold
-
Ether, ice-cold
-
0.5 M NaOH
-
Liquid scintillation cocktail
-
Scintillation vials
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
Radiolabeling:
-
Prepare labeling medium by adding [U-¹⁴C]-glucose to the complete culture medium to a final concentration of 1-5 µCi/mL.
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the pre-warmed labeling medium to the cells and incubate for the desired period (e.g., 2, 4, 6, or 24 hours) under standard culture conditions.
-
-
Harvesting and Washing:
-
To stop the labeling, place the culture plates on ice.
-
Aspirate the radioactive medium and immediately wash the cells three times with ice-cold PBS to remove unincorporated radioisotope.
-
-
Macromolecule Precipitation and Fractionation:
-
Add 1 mL of ice-cold 10% TCA to each well to precipitate macromolecules. Incubate on ice for 30 minutes.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (this contains the acid-soluble fraction, including free amino acids and nucleotides).
-
Wash the pellet sequentially with 1 mL of ice-cold 95% ethanol, 1 mL of ice-cold ethanol:ether (3:1), and 1 mL of ice-cold ether. Centrifuge at 3,000 x g for 5 minutes at 4°C between each wash. These washes remove lipids. The supernatants can be pooled to quantify the lipid fraction.
-
After the final wash, allow the pellet to air dry to remove residual ether. This pellet contains proteins and nucleic acids.
-
-
Quantification:
-
Lipid Fraction: Evaporate the pooled ethanol and ether supernatants to dryness under a gentle stream of nitrogen. Re-dissolve the lipid residue in a suitable volume of scintillation cocktail.
-
Protein and Nucleic Acid Fraction: Re-dissolve the air-dried pellet in 0.5 M NaOH by heating at 60°C for 30 minutes. Take an aliquot for protein quantification (e.g., BCA assay) and another aliquot for liquid scintillation counting.
-
Liquid Scintillation Counting: Add the samples to scintillation vials containing an appropriate volume of scintillation cocktail.[3][4] Mix well and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the disintegrations per minute (DPM) to the amount of protein in each sample (DPM/µg protein) to account for differences in cell number.
-
Protocol 2: Liquid Scintillation Counting
This protocol provides a general procedure for measuring radioactivity in samples from metabolic tracing experiments.
Materials:
-
Liquid scintillation counter
-
Scintillation vials (glass or plastic, depending on the solvent)
-
Liquid scintillation cocktail (choose a cocktail compatible with your sample type, e.g., aqueous or organic)[5]
-
Samples containing the radioisotope
Procedure:
-
Sample Preparation:
-
For aqueous samples, directly add a known volume (e.g., 100 µL) to a scintillation vial.
-
For samples on solid supports (e.g., filter paper), place the support in the vial.
-
For organic samples (e.g., lipid extracts), ensure the solvent is compatible with the scintillation cocktail and vial material.
-
-
Adding Scintillation Cocktail:
-
Add an appropriate volume of scintillation cocktail to each vial (typically 3-5 mL). The optimal sample-to-cocktail ratio depends on the cocktail and sample type.[6]
-
-
Mixing and Equilibration:
-
Cap the vials tightly and vortex thoroughly to ensure the sample is completely mixed with the cocktail.
-
Wipe the outside of the vials to remove any static charge or contamination.
-
Allow the vials to dark-adapt in the scintillation counter for at least 30 minutes to reduce chemiluminescence.[4]
-
-
Counting:
-
Load the vials into the liquid scintillation counter.
-
Set the appropriate counting parameters for the isotope being measured (e.g., energy window for ¹⁴C or ³H).
-
Initiate the counting sequence. The counter will report the counts per minute (CPM).
-
-
Quench Correction and DPM Calculation:
-
Modern liquid scintillation counters use an external standard to determine the quenching (signal reduction) in each sample.
-
The instrument software will use the quench information to convert the measured CPM to disintegrations per minute (DPM), which represents the actual amount of radioactivity.
-
Ensure a proper quench curve is established for the specific isotope and cocktail being used.
-
Mandatory Visualizations
Caption: Central role of Acetyl-CoA in metabolism.
Caption: Experimental workflow for radioisotope tracing.
Caption: Tracing different fates of Acetyl-CoA.
References
- 1. Scintillation counting of 14C-labeled soluble and insoluble compounds in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple Mass Isotopomer Tracing of Acetyl-CoA Metabolism in Langendorff-perfused Rat Hearts: CHANNELING OF ACETYL-CoA FROM PYRUVATE DEHYDROGENASE TO CARNITINE ACETYLTRANSFERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14C Analysis: Sample preparation - LARA [14c.unibe.ch]
- 4. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukisotope.com [ukisotope.com]
- 6. youtube.com [youtube.com]
Application of CRISPR-Cas9 to Study Acetyl-CoA Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of how the revolutionary CRISPR-Cas9 gene-editing technology can be leveraged to investigate the multifaceted roles of Acetyl-CoA in cellular metabolism and signaling. Detailed protocols for key experimental approaches are provided to facilitate the application of these powerful tools in your research.
Introduction to Acetyl-CoA and CRISPR-Cas9
Acetyl-Coenzyme A (Acetyl-CoA) is a central metabolic intermediate, participating in a vast array of biochemical reactions essential for life. It is the primary substrate for the citric acid (TCA) cycle, a key player in fatty acid and cholesterol biosynthesis, and the acetyl group donor for protein acetylation, a critical post-translational modification that regulates gene expression and enzyme activity.[1][2][3] Given its central role, dysregulation of Acetyl-CoA metabolism is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases.
The advent of CRISPR-Cas9 technology has transformed our ability to study complex biological systems. This powerful tool allows for precise and efficient modification of the genome, enabling researchers to dissect the function of specific genes and pathways with unprecedented ease.[4] CRISPR-Cas9 and its variants, such as CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa), can be used to knock out, repress, or activate genes, respectively, providing a versatile platform to investigate the intricate network of Acetyl-CoA metabolism and its downstream effects.
Key Applications of CRISPR-Cas9 in Acetyl-CoA Research
The versatility of the CRISPR-Cas9 system has enabled a wide range of applications for studying Acetyl-CoA pathways:
-
Functional Genomics Screens: Genome-wide or targeted CRISPR-Cas9 screens (knockout, CRISPRi, or CRISPRa) can identify novel genes and pathways that regulate or are regulated by Acetyl-CoA levels.[5][6][7] These screens are invaluable for discovering new drug targets and understanding the complex interplay between different metabolic pathways.
-
Metabolic Engineering: By precisely editing genes encoding enzymes in central carbon metabolism, CRISPR-Cas9 can be used to rewire metabolic fluxes to enhance the production of Acetyl-CoA or its derivatives.[3][8][9][10][11] This has significant implications for the industrial production of biofuels, biochemicals, and pharmaceuticals.
-
Studying Epigenetic Regulation: The catalytically inactive Cas9 (dCas9) can be fused to histone acetyltransferases (HATs) like p300 to direct histone acetylation to specific genomic loci.[12][13][14][15][16] This powerful "epigenome editing" tool allows for the investigation of the causal link between Acetyl-CoA-dependent histone modifications and gene expression.
-
Disease Modeling: CRISPR-Cas9 can be used to introduce specific mutations found in human diseases into cell lines or animal models, enabling the study of how these mutations affect Acetyl-CoA metabolism and contribute to disease pathogenesis.
Quantitative Data Summary
The following tables summarize quantitative data from studies that have utilized CRISPR-Cas9 to investigate Acetyl-CoA pathways.
Table 1: Impact of CRISPRi-mediated Gene Repression on Intracellular Metabolite Concentrations in E. coli
| Target Gene | Function | sgRNA Repression Efficacy | Change in Malonyl-CoA Concentration | Change in Final Biomass (OD600) | Reference |
| fabF | 3-oxoacyl-acyl carrier protein synthase II | High | +433.3% | -9% | [8] |
| sucC | Succinyl-CoA synthetase subunit beta | Medium | +222.4% | -9.1% | [8] |
| fumC | Fumarate hydratase C | Medium | +166.8% | -7.9% | [8] |
| adhE | Alcohol dehydrogenase | Low | +222.2% | -7.3% | [8] |
| mdh | Malate dehydrogenase | Low | +244.4% | -9.9% | [8] |
| fabB | 3-oxoacyl-acyl carrier protein synthase I | Low | +111.1% | -8.2% | [8] |
Table 2: Effect of CRISPR-Cas9 Mediated Knockout of Acetyl-CoA Synthesis Genes on Palmitate Synthesis
| Cell Line | Gene Knockout | Precursor | Change in Palmitate Synthesis | Reference |
| A549 | ACLY | [U-13C6]glucose | Profound decrease | [17] |
| HepG2 | ACLY | [U-13C6]glucose | Profound decrease | [17] |
| 634T | ACLY | [U-13C6]glucose | Smaller decrease | [17] |
Experimental Protocols
Protocol 1: CRISPRi Screen to Identify Genes Affecting Acetyl-CoA Levels
This protocol outlines a general workflow for conducting a pooled CRISPRi screen in mammalian cells to identify genes whose repression leads to altered intracellular Acetyl-CoA concentrations.
1. sgRNA Library Design and Cloning:
- Design a pooled sgRNA library targeting genes of interest (e.g., genes involved in central carbon metabolism). Include non-targeting control sgRNAs.
- Synthesize oligonucleotides encoding the sgRNAs and clone them into a lentiviral vector co-expressing a fluorescent marker (e.g., GFP) and dCas9 fused to a transcriptional repressor (e.g., KRAB).
2. Lentivirus Production and Titer Determination:
- Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.
- Harvest the lentiviral particles and determine the viral titer.
3. Cell Transduction and Selection:
- Transduce the target cell line (e.g., a cancer cell line) with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
- Select for transduced cells using an appropriate antibiotic or by fluorescence-activated cell sorting (FACS).
4. Cell Culture and Sample Collection:
- Culture the transduced cell population for a defined period to allow for the effects of gene repression to manifest.
- Harvest a portion of the cells at the beginning (T0) and end of the experiment for genomic DNA extraction.
- Harvest the remaining cells for metabolite extraction.
5. Metabolite Extraction and Quantification:
- Extract intracellular metabolites using a suitable method, such as methanol-chloroform extraction.
- Quantify Acetyl-CoA levels using liquid chromatography-mass spectrometry (LC-MS).[1][18]
6. Genomic DNA Extraction, PCR, and Deep Sequencing:
- Extract genomic DNA from the cell pellets collected at T0 and the final time point.
- Amplify the sgRNA cassette from the genomic DNA using PCR.
- Perform high-throughput sequencing of the PCR amplicons to determine the abundance of each sgRNA in the population.
7. Data Analysis:
- Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.
- Calculate the fold change in abundance for each sgRNA between the final time point and T0.
- Identify sgRNAs that are significantly enriched or depleted in the population. Genes targeted by these sgRNAs are potential regulators of Acetyl-CoA levels.
Protocol 2: Targeted Histone Acetylation using dCas9-p300
This protocol describes how to use a dCas9-p300 fusion protein to target histone acetylation to a specific genomic locus and assess the effect on gene expression.
1. sgRNA Design and Cloning:
- Design one or more sgRNAs targeting the promoter or an enhancer region of the gene of interest.
- Clone the sgRNA(s) into an expression vector.
2. Cell Transfection:
- Co-transfect the target cells with a plasmid expressing the dCas9-p300 fusion protein and the sgRNA expression plasmid(s). Include control transfections with a non-targeting sgRNA.
3. Analysis of Gene Expression:
- After 48-72 hours, harvest the cells and extract total RNA.
- Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression level of the target gene.
4. Chromatin Immunoprecipitation (ChIP):
- After 48-72 hours, crosslink proteins to DNA using formaldehyde.
- Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
- Perform immunoprecipitation using an antibody specific for an acetylated histone mark (e.g., H3K27ac).
- Reverse the crosslinks and purify the immunoprecipitated DNA.
- Perform quantitative PCR (qPCR) using primers specific for the targeted genomic region to quantify the enrichment of the acetylated histone mark.
Visualizations
Caption: Central role of Acetyl-CoA in metabolism.
References
- 1. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcarnitine shuttling links mitochondrial metabolism to histone acetylation and lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial CRISPR-Cas9 metabolic screens reveal critical redox control points dependent on the KEAP1-NRF2 regulatory axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR metabolic screen identifies ATM and KEAP1 as targetable genetic vulnerabilities in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Enhancing flavonoid production by systematically tuning the central metabolic pathways based on a CRISPR interference system in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Epigenome editing by a CRISPR/Cas9-based acetyltransferase activates genes from promoters and enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Chemical Control of a CRISPR-Cas9 Acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Predicting the effect of CRISPR-Cas9-based epigenome editing [elifesciences.org]
- 16. Enhancer Histone Acetylation Modulates Transcriptional Bursting Dynamics of Neuronal Activity-Inducible Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Note: In Vitro Assays for Enzymes Modulating Acetyl-CoA Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyl-Coenzyme A (Acetyl-CoA) is a pivotal metabolite, functioning at the crossroads of numerous essential biochemical pathways, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis and oxidation, cholesterol synthesis, and histone acetylation.[1][2] As such, the enzymes responsible for producing and consuming Acetyl-CoA are critical regulators of cellular energy status and homeostasis. Dysregulation of these enzymes is implicated in a variety of diseases, including metabolic disorders, cancer, and neurodegenerative diseases, making them attractive targets for therapeutic intervention.[1][3]
This document provides detailed application notes and protocols for various in vitro assays designed to measure the activity of key enzymes that produce or consume Acetyl-CoA. The methodologies covered include spectrophotometric, fluorometric, and radioisotopic approaches suitable for basic research, enzyme characterization, and high-throughput screening (HTS) of potential inhibitors.
Overview of Acetyl-CoA Metabolism
Acetyl-CoA serves as a central hub in cellular metabolism. Its production and consumption are tightly regulated by a network of enzymes located in different subcellular compartments. Understanding the activity of these enzymes is crucial for dissecting metabolic pathways and for the development of targeted therapeutics.
Caption: Central role of Acetyl-CoA in metabolic pathways.
Assays for Acetyl-CoA Producing Enzymes
ATP Citrate Lyase (ACL)
ATP Citrate Lyase (ACL) is a cytosolic enzyme that catalyzes the conversion of citrate and Coenzyme A (CoA) to Acetyl-CoA and oxaloacetate, a crucial step for de novo lipid synthesis.[4][5]
This direct assay measures the formation of [¹⁴C]acetyl-CoA from [¹⁴C]citrate and is suitable for high-throughput screening.
Caption: Workflow for the direct ACL enzymatic assay.[5]
Methodology:
-
Reaction Setup: The enzymatic reaction is performed in a 384-well plate in a total volume of 20 µL. The reaction buffer consists of 87 mM Tris (pH 8.0), 20 µM MgCl₂, 10 mM KCl, and 10 mM DTT.[5]
-
Substrates: Add substrates to the buffer: 100 µM CoA, 400 µM ATP, and 150 µM [¹⁴C]citrate.[5]
-
Enzyme Addition: Initiate the reaction by adding purified human ACL enzyme.
-
Incubation: Incubate the plate at 37°C for 3 hours.[5]
-
Termination: Stop the reaction by adding 1 µL of 0.5 M EDTA.[5]
-
Detection: Add 60 µL of MicroScint-O to each well. This agent specifically detects the [¹⁴C]acetyl-CoA product.[4][5]
-
Signal Reading: Incubate at room temperature overnight with gentle shaking and detect the signal using a liquid scintillation counter (e.g., TopCount NXT).[5]
| Parameter | Value | Enzyme Source | Reference |
| K | 4 ± 2 µM | Human ACL | [6] |
| K | 4 ± 2 µM | Human ACL | [6] |
| K | 47 ± 17 µM | Human ACL | [6] |
| K | 150 nM | Human ACL | [5] |
Table 1: Kinetic Parameters and Inhibitor Data for ATP Citrate Lyase.
Pyruvate Dehydrogenase Complex (PDHc)
PDHc is a mitochondrial multi-enzyme complex that catalyzes the oxidative decarboxylation of pyruvate to Acetyl-CoA, linking glycolysis to the TCA cycle.[7][8]
This assay measures the production of Acetyl-CoA by coupling its formation to the citrate synthase reaction, where the release of free CoA is detected using 5,5-dithiobis(2-nitrobenzoic acid) (DTNB).
Caption: Logical flow of the PDHc coupled spectrophotometric assay.[9]
Methodology:
-
Reagent Mixture: For each assay, prepare a reagent mixture containing: 0.25 M Tris-HCl (pH 8.0), 40 mM NAD⁺, 40 mM Thiamine pyrophosphate (TPP), 10 mM MgCl₂, 200 mM DTT, 0.05 g DTNB in 10 mL ethanol, 4 mM CoA, and 25 mM Oxaloacetate (OAA). A control reaction is prepared without the pyruvate substrate.[9]
-
Sample Addition: Add 100 µL of the cell extract (kept on ice) to the reagent mixture.
-
Pre-incubation: Incubate the tubes at 37°C for 15 minutes.[9]
-
Reaction Initiation: Transfer the contents to a quartz cuvette. Add 5 Units of citrate synthase to initiate the coupled reaction.[9]
-
Measurement: Immediately monitor the increase in absorbance at 412 nm for 100 seconds at 30°C. The rate of color change is proportional to PDHc activity.[9]
| Parameter | Value | Assay Type | Reference |
| Detection Wavelength | 412 nm | Spectrophotometric (DTNB) | [9] |
| Alternative Electron Acceptor | MTT | Spectrophotometric | [8] |
Table 2: Assay Parameters for Pyruvate Dehydrogenase Complex.
Acetyl-CoA Synthetase (ACS)
Acetyl-CoA Synthetase (ACS) activates acetate by converting it to Acetyl-CoA in an ATP-dependent manner.[10]
This continuous coupled enzymatic assay measures ACS activity by linking the production of Acetyl-CoA to the citrate synthase and malate (B86768) dehydrogenase reactions, ultimately monitoring the reduction of NAD⁺ to NADH.
Methodology:
-
Master Mix: Prepare a master mix containing (final concentrations): 5 mM L-malate, 2 mM ATP, 5 mM MgCl₂, 0.2 mM CoA, 5 mM NAD⁺, malate dehydrogenase (50 U/ml), and citrate synthase (25 U/ml) in a phosphate (B84403) buffer.[11]
-
Plate Setup: Add 140 µL of the Master Mix to each well of a 96-well plate.
-
Sample Addition: Add 40 µL of diluted protein extract to the wells.
-
Reaction Initiation: Start the reaction by adding 20 µL of 1 M sodium acetate.[11]
-
Measurement: Immediately place the plate in a plate reader and record the increase in absorbance at 340 nm at 37°C for 5-10 minutes. The rate of NADH production is proportional to ACS activity.[11]
| Parameter | Value | Assay Type | Reference |
| Detection Wavelength | 340 nm | Coupled Spectrophotometric (NADH) | [11] |
| Alternative Method | Colorimetric (PPi detection) | Measures pyrophosphate byproduct | |
| Detection Limit | 5 mU/µl | Fluorometric | [12] |
Table 3: Assay Parameters for Acetyl-CoA Synthetase.
Assays for Acetyl-CoA Consuming Enzymes
Acetyl-CoA Carboxylase (ACC)
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of Acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis.[3][13]
This assay avoids radioactive substrates by coupling the carboxylation of Acetyl-CoA to the NADPH-dependent reduction of the product, malonyl-CoA, catalyzed by malonyl-CoA reductase.
Caption: Logical flow of the ACC coupled spectrophotometric assay.[14]
Methodology:
-
Assay Mixture: Prepare an assay mixture (500 µL) containing 200 mM MOPS-K⁺ (pH 7.8), 5 mM MgCl₂, 4 mM DTE, 10 mM NaHCO₃, 4 mM ATP, and 0.4 mM NADPH.[14]
-
Coupling Enzyme: Add 0.1 U of recombinant malonyl-CoA reductase from Chloroflexus aurantiacus.[14]
-
Sample Addition: Add the cell extract or purified ACC enzyme.
-
Reaction Initiation: Start the reaction by adding Acetyl-CoA.
-
Measurement: Monitor the decrease in absorbance at 365 nm (or 340 nm) due to the oxidation of NADPH. The rate of NADPH consumption is proportional to ACC activity.[14]
| Parameter | Value | Assay Type | Reference |
| Detection Wavelength | 365 nm (or 340 nm) | Coupled Spectrophotometric (NADPH) | [14] |
| Alternative Readout | ADP Production | Luminescence (ADP-Glo™) | [3] |
| Alternative Method | Capillary Electrophoresis | Separates substrates and products | [15] |
Table 4: Assay Parameters for Acetyl-CoA Carboxylase.
Carnitine Acetyltransferase (CrAT)
Carnitine Acetyltransferase (CrAT) catalyzes the reversible transfer of an acetyl group between CoA and carnitine, playing a key role in the transport of acetyl units across mitochondrial membranes.[16]
This assay measures the reverse reaction, where the formation of Acetyl-CoA from acetyl-DL-carnitine and CoA is monitored directly by measuring the increase in absorbance at 233 nm, characteristic of the thioester bond in Acetyl-CoA.
Methodology:
-
Reagent Setup: In a suitable cuvette, mix 2.65 mL of 100 mM Tris Buffer (pH 8.0), 0.05 mL of 11 mM Coenzyme A, and 0.20 mL of 83.4 mM Acetyl-DL-Carnitine.
-
Equilibration: Mix by inversion and allow the solution to equilibrate to 25°C in a thermostatted spectrophotometer. Monitor the absorbance at 233 nm until it is constant.
-
Reaction Initiation: Add 0.10 mL of the enzyme solution (containing 0.3 - 0.6 units/mL of CrAT).
-
Measurement: Immediately mix by inversion and record the increase in absorbance at 233 nm for approximately 5 minutes. The maximum linear rate is used to calculate enzyme activity.
| Parameter | Value | Assay Type | Reference |
| Detection Wavelength | 233 nm | Direct Spectrophotometric | |
| Reaction Direction | Reverse (Acetyl-CoA formation) | N/A |
Table 5: Assay Parameters for Carnitine Acetyltransferase.
Histone Acetyltransferases (HATs)
HATs are enzymes that acetylate conserved lysine (B10760008) residues on histone proteins, using Acetyl-CoA as the acetyl group donor. This process is crucial for epigenetic regulation of gene expression.[17]
This is a classic and highly sensitive method to measure HAT activity by quantifying the incorporation of a [¹⁴C]-labeled acetyl group from [¹⁴C]acetyl-CoA onto a histone peptide substrate.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing 40 mM Tris (pH 8.0), 100 mM NaCl, and 800 µM Cys.
-
Enzyme and Substrate: In a 50 µL final volume, mix the HAT enzyme (e.g., 50 nM hMOF), the histone peptide substrate (e.g., H4 peptide at saturating or varied concentrations), and [¹⁴C]acetyl-CoA.[18]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 1 hour).
-
Termination: Stop the reaction by adding 3.7% HCl.[18]
-
Separation: Transfer the reaction mixture to a 96-well P81 phosphocellulose filter plate. The positively charged paper binds the acetylated peptide substrate, while the negatively charged, unincorporated [¹⁴C]acetyl-CoA is washed away.[18][19]
-
Washing: Wash the plate multiple times with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unbound radioactivity.
-
Detection: After drying the plate, add liquid scintillation cocktail to each well and count the radioactivity using a scintillation counter.
| Parameter | Value | Assay Type | Reference |
| Radiolabel | ³H or ¹⁴C | Radioisotopic | [17][18] |
| Separation Method | P81 Filter Paper Binding | N/A | [18][19] |
| Non-Radioactive Alternative | ELISA-based | HTS compatible | [18] |
Table 6: Assay Parameters for Histone Acetyltransferases.
Summary
The choice of in vitro assay for an Acetyl-CoA metabolizing enzyme depends on the specific research question, available equipment, and desired throughput. Coupled spectrophotometric assays are robust and widely accessible, making them suitable for enzyme kinetics and inhibitor characterization. Fluorometric assays often provide higher sensitivity and are well-suited for HTS applications.[20][21][22] Radioisotopic assays, while requiring special handling, offer unparalleled sensitivity and are considered a gold standard for direct measurement of enzymatic activity.[17][19] The protocols and data presented in this note serve as a comprehensive resource for researchers investigating the critical roles of these enzymes in health and disease.
References
- 1. Acetyl Coenzyme A Assay Kit, MAK566, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 10. A Colorimetric Assay Method to Measure Acetyl-CoA Synthetase Activity: Application to Woodchuck Model of Hepatitis Virus-induced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abcam.cn [abcam.cn]
- 13. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carnitine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]
- 17. Acetylation Assays Using Acetyl CoA | Revvity [revvity.com]
- 18. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [14C]-Acetyl-Coenzyme A-Based In Vitro N-Terminal Acetylation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acetyl Coenzyme A (Acetyl-CoA) Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 21. affigen.com [affigen.com]
- 22. topigen.com [topigen.com]
Visualizing Acetyl-CoA Dynamics in Living Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for advanced techniques to image the dynamics of Acetyl-Coenzyme A (Acetyl-CoA) in live cells. Understanding the spatiotemporal regulation of this central metabolite is crucial for research in metabolism, epigenetics, and various disease states, including cancer and neurodegenerative disorders.
I. Introduction to Acetyl-CoA Imaging
Acetyl-CoA is a critical metabolic intermediate, linking carbohydrate, fat, and protein metabolism. It plays a pivotal role in the tricarboxylic acid (TCA) cycle for energy production and serves as the acetyl group donor for protein acetylation, a key post-translational modification influencing gene expression and enzyme activity. The ability to monitor Acetyl-CoA fluctuations in real-time and within specific subcellular compartments is essential for elucidating its complex roles in cellular physiology and pathology. This guide details the use of genetically encoded biosensors and fluorescent probes for this purpose.
II. Genetically Encoded Biosensor: PancACe
The PancACe biosensor is a powerful tool for the real-time visualization of Acetyl-CoA dynamics in living cells. It is a genetically encoded, single-fluorophore biosensor based on the bacterial protein PanZ and circularly permuted green fluorescent protein (cpGFP).[1][2][3][4][5]
Application Notes
Principle: The PancACe biosensor operates on a conformational change mechanism. The PanZ protein domain binds to Acetyl-CoA, which induces a structural rearrangement. This change is translated to the inserted cpGFP, leading to an increase in its fluorescence intensity.[5] The biosensor is ratiometric, allowing for quantitative measurements by comparing the fluorescence intensity at two different excitation wavelengths (488 nm and 405 nm).[5] This ratiometric approach minimizes artifacts from variations in sensor expression levels, cell thickness, and lamp brightness.
Advantages:
-
Genetic Encoding: Allows for stable expression and targeting to specific subcellular compartments (cytoplasm, nucleus, mitochondria) through the addition of localization signals.[1][3][4]
-
High Specificity: Exhibits good selectivity for Acetyl-CoA over other acyl-CoA species.[6]
-
Real-time Imaging: Enables the monitoring of rapid changes in Acetyl-CoA levels in response to various stimuli.[2][5]
-
Subcellular Resolution: Provides insights into the compartmentalization of Acetyl-CoA metabolism.[1][3][4]
Limitations:
-
Sensitivity Range: The affinity of PancACe for Acetyl-CoA may be a limiting factor for detecting very low concentrations of the metabolite, particularly in the mitochondria of some cell types.[5]
-
Expression Levels: Overexpression of the biosensor could potentially buffer Acetyl-CoA levels, although studies have shown no significant sequestration at typical expression levels.
Suitability: The PancACe biosensor is well-suited for a wide range of applications, including:
-
Studying the effects of drugs on Acetyl-CoA metabolism.
-
Investigating the link between nutrient availability and Acetyl-CoA dynamics.
-
Elucidating the role of Acetyl-CoA in epigenetic regulation through histone acetylation.
-
Exploring the metabolic reprogramming in cancer cells.
Quantitative Data Summary
| Parameter | Value | Reference |
| Sensor Name | PancACe | [5] |
| Principle | Single-fluorophore (cpGFP-based) | [5] |
| Affinity (Kd, app) | ~274 ± 39 µM | [5] |
| Dynamic Range | ~2-fold fluorescence increase | [5][6] |
| Response Range | ~10 µM - 2 mM Acetyl-CoA | [6] |
| Selectivity | >7-fold over CoA, butyryl-CoA, malonyl-CoA, succinyl-CoA | [6] |
| 2.3-fold over propionyl-CoA | [6] |
Experimental Protocol: Imaging Acetyl-CoA Dynamics with PancACe
This protocol describes the expression and imaging of the PancACe biosensor in mammalian cells.
Materials:
-
PancACe plasmid (available from Addgene for cytoplasmic, nuclear, and mitochondrial targeting)[1][3][4]
-
Mammalian cell line of interest (e.g., HeLa, HEK293T)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Fluorescence microscope equipped for live-cell imaging with 405 nm and 488 nm excitation lasers and an emission filter around 515 nm.
-
Environmental chamber for maintaining 37°C and 5% CO2 during imaging.
Procedure:
1. Cell Culture and Transfection: a. Plate cells on glass-bottom dishes suitable for high-resolution microscopy. Aim for 50-70% confluency at the time of transfection. b. Transfect the cells with the desired PancACe plasmid (cytoplasmic, nuclear, or mitochondrial) according to the manufacturer's protocol for your chosen transfection reagent. A general protocol for plasmid DNA transfection is as follows: i. Dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. ii. Add the appropriate amount of transfection reagent to the diluted DNA, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation. iii. Add the DNA-transfection reagent complex dropwise to the cells. c. Incubate the cells for 24-48 hours to allow for biosensor expression.
2. Live-Cell Imaging: a. Replace the culture medium with pre-warmed imaging medium (e.g., DMEM without phenol (B47542) red, supplemented with serum and glutamine). b. Place the dish on the microscope stage within the environmental chamber. c. Identify cells expressing the PancACe biosensor. d. Set the imaging parameters: i. Excitation: Sequentially acquire images using 405 nm and 488 nm excitation light. ii. Emission: Collect fluorescence emission around 515 nm. iii. Exposure Time: Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching. e. Acquire baseline images before applying any treatment. f. Add your compound of interest or change the media to induce a metabolic shift and acquire images at regular intervals to monitor the dynamics of the Acetyl-CoA response.
3. Data Analysis: a. For each time point, measure the mean fluorescence intensity of the region of interest (e.g., cytoplasm, nucleus, or mitochondria) in both the 405 nm and 488 nm channels. b. Subtract the background fluorescence from a region without cells for each channel. c. Calculate the fluorescence ratio (488 nm / 405 nm). d. Normalize the ratio data to the baseline to visualize the fold change in Acetyl-CoA levels.
Visualization of PancACe Workflow
Caption: Experimental workflow for imaging Acetyl-CoA with the PancACe biosensor.
III. Fluorescent Probe: RH-NH2
RH-NH2 is a small molecule fluorescent probe designed for the detection of Acetyl-CoA, particularly within the mitochondria.[7]
Application Notes
Principle: RH-NH2 is based on a tetramethylrhodamine (B1193902) scaffold, which facilitates its localization to mitochondria. The probe itself is weakly fluorescent. In the presence of Acetyl-CoA and an acyl transfer promoter (tributylphosphine, PBu3), the amino group of RH-NH2 is acetylated. This acetylation event leads to a significant increase in the fluorescence quantum yield, resulting in a "turn-on" fluorescent signal.[7][8][9]
Advantages:
-
Mitochondrial Targeting: The probe preferentially accumulates in mitochondria, allowing for the specific study of the mitochondrial Acetyl-CoA pool.[7]
-
High Signal-to-Background Ratio: The "turn-on" nature of the probe results in a large increase in fluorescence upon detecting Acetyl-CoA.[7]
-
Rapid Response: The acetylation reaction and subsequent fluorescence increase occur rapidly upon addition of the promoter.[10]
Limitations:
-
Requires a Promoter: The use of tributylphosphine (B147548) (PBu3) is necessary to facilitate the acetylation of the probe, which may have off-target effects.
-
Less Specific than Biosensors: The probe's reaction could potentially be influenced by other cellular factors.
-
Not Genetically Encoded: This means it cannot be targeted to other organelles with the same ease as genetically encoded biosensors.
Suitability: RH-NH2 is a valuable tool for:
-
Rapidly assessing changes in mitochondrial Acetyl-CoA levels.
-
Screening for compounds that modulate mitochondrial metabolism.
-
Validating findings from other Acetyl-CoA measurement techniques.
Quantitative Data Summary
| Parameter | Value | Reference |
| Probe Name | RH-NH2 | [7] |
| Principle | "Turn-on" fluorescence upon acetylation | [7] |
| Excitation Max | ~546 nm (RH-NH2), ~553 nm (acetylated) | [7] |
| Emission Max | ~570 nm (RH-NH2), ~572 nm (acetylated) | [7] |
| Fluorescence Increase | ~50-fold increase in fluorescence intensity upon acetylation | [7] |
Experimental Protocol: Staining Mitochondrial Acetyl-CoA with RH-NH2
This protocol describes the use of the RH-NH2 probe to visualize mitochondrial Acetyl-CoA in live mammalian cells.
Materials:
-
RH-NH2 probe
-
Tributylphosphine (PBu3)
-
Mammalian cell line of interest (e.g., HeLa)
-
Cell culture medium and supplements
-
Glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red)
Procedure:
1. Cell Preparation: a. Plate cells on glass-bottom dishes and grow to the desired confluency.
2. Probe Loading: a. Prepare a stock solution of RH-NH2 in DMSO. b. Dilute the RH-NH2 stock solution in pre-warmed cell culture medium to a final concentration of 2 µM.[10] c. Remove the existing medium from the cells and add the RH-NH2-containing medium. d. Incubate the cells for a specified period (e.g., 30 minutes) at 37°C to allow for probe uptake.
3. Imaging: a. Wash the cells with pre-warmed imaging medium to remove excess probe. b. Place the dish on the microscope stage. c. Acquire a baseline fluorescence image. d. To initiate the detection of Acetyl-CoA, add the acyl transfer promoter, tributylphosphine (PBu3), to the imaging medium at a final concentration of 5 mM.[10] e. Immediately begin acquiring a time-lapse series of images to capture the increase in fluorescence. The fluorescence intensity is expected to increase within 1 minute.[10]
4. Data Analysis: a. Measure the mean fluorescence intensity of the mitochondria over time. b. Plot the change in fluorescence intensity to visualize the dynamics of mitochondrial Acetyl-CoA.
Visualization of RH-NH2 Mechanism
Caption: Mechanism of RH-NH2 probe activation by Acetyl-CoA in mitochondria.
IV. FRET and BRET-Based Biosensors
While the PancACe single-fluorophore biosensor is a well-characterized tool, other biosensor designs based on Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) have also been developed for monitoring metabolites, including acyl-CoAs.[5]
Application Notes
Principle:
-
FRET-based sensors typically consist of two fluorescent proteins (e.g., a cyan fluorescent protein, CFP, as the donor and a yellow fluorescent protein, YFP, as the acceptor) linked by a sensory domain that binds Acetyl-CoA. Binding of Acetyl-CoA induces a conformational change that alters the distance or orientation between the two fluorophores, leading to a change in the FRET efficiency. This is measured as a ratiometric change in the emission of the acceptor and donor.
-
BRET-based sensors operate on a similar principle but use a luciferase as the donor molecule and a fluorescent protein as the acceptor. The luciferase emits light upon substrate oxidation, and if the acceptor is in close proximity, it will be excited via BRET. The binding of Acetyl-CoA to the sensory domain modulates the BRET efficiency. A BRET-based sensor for Acetyl-CoA has been reported for use in cell lysates, though its application in live-cell imaging is not yet fully established.[2][5]
Advantages:
-
Ratiometric Readout: Both FRET and BRET provide a ratiometric signal that is less susceptible to artifacts compared to single-fluorophore intensity measurements.
-
High Sensitivity: FRET is highly sensitive to small changes in distance between the fluorophores.
-
Low Autofluorescence (BRET): BRET does not require external excitation light, reducing autofluorescence and phototoxicity.
Limitations:
-
Complex Design: The design and optimization of FRET and BRET sensors can be more complex than single-fluorophore sensors.
-
Spectral Overlap (FRET): Spectral bleed-through between the donor and acceptor channels can complicate FRET measurements and require correction.
-
Substrate Requirement (BRET): BRET requires the addition of a luciferase substrate.
Suitability: FRET and BRET-based sensors are suitable for quantitative imaging of Acetyl-CoA dynamics and can be targeted to specific subcellular compartments.
Experimental Protocol: Generalized FRET-Based Acetyl-CoA Imaging
This is a generalized protocol for using a hypothetical FRET-based Acetyl-CoA biosensor.
Materials:
-
FRET biosensor plasmid (e.g., CFP-Acetyl-CoA binding domain-YFP)
-
Mammalian cell line
-
Transfection reagents
-
Fluorescence microscope equipped for FRET imaging (CFP excitation/emission and YFP emission channels)
Procedure:
1. Transfection and Expression: a. Transfect cells with the FRET biosensor plasmid as described for the PancACe sensor. b. Allow 24-48 hours for expression.
2. Imaging Setup: a. Use a microscope with filter sets for CFP (e.g., 430 nm excitation, 470 nm emission) and YFP (e.g., 510 nm excitation, 530 nm emission), and a FRET filter set (e.g., 430 nm excitation, 530 nm emission). b. Set up sequential image acquisition for the donor (CFP), acceptor (YFP), and FRET channels.
3. Image Acquisition and Analysis: a. Acquire images in all three channels. b. Perform background subtraction. c. Correct for spectral bleed-through of the donor emission into the FRET channel and the acceptor emission upon donor excitation. d. Calculate the corrected FRET ratio (e.g., FRET/CFP). e. Monitor the change in the FRET ratio over time in response to stimuli.
Visualization of FRET Biosensor Principle
Caption: Principle of a FRET-based biosensor for Acetyl-CoA.
References
- 1. jove.com [jove.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Fluorescent proteins for FRET microscopy: monitoring protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. A genetically encoded fluorescent biosensor for visualization of acetyl-CoA in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spatiotemporal analysis of ratiometric biosensors in live multicellular spheroids using SPoRTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 8. Intracellular activation of acetyl-CoA by an artificial reaction promoter and its fluorescent detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Designing and Development of FRET-Based Nanosensor for Real Time Analysis of N-Acetyl-5-Neuraminic Acid in Living Cells [frontiersin.org]
- 10. A Protocol for FRET-Based Live-Cell Imaging in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein Acetylation Using Acetyl-CoA Donors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acetylation is a crucial post-translational modification that plays a vital role in regulating a wide array of cellular processes, including gene expression, DNA damage repair, and metabolic pathways. This modification, catalyzed by lysine (B10760008) acetyltransferases (KATs), involves the transfer of an acetyl group from the donor molecule, acetyl-coenzyme A (Acetyl-CoA), to the ε-amino group of a lysine residue on a substrate protein. The study of protein acetylation is paramount for understanding fundamental biology and for the development of therapeutics targeting diseases such as cancer and neurodegenerative disorders.
These application notes provide an overview and detailed protocols for several key methods used to study protein acetylation, with a focus on the utilization of Acetyl-CoA and its analogs. The described techniques range from traditional radiometric assays to modern non-radioactive methods, including fluorescence-based, click chemistry, and mass spectrometry approaches.
Methods for Studying Protein Acetylation
Several distinct methodologies have been developed to monitor and quantify protein acetylation. The choice of method often depends on the specific research question, the required sensitivity, and the experimental context (in vitro vs. in vivo).
Radiolabeled Acetyl-CoA Assays
Radiometric assays are a classic and highly sensitive method for in vitro quantification of acetyltransferase activity. These assays utilize Acetyl-CoA labeled with a radioactive isotope, typically tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]), on the acetyl group. The radiolabeled acetyl group is transferred to the substrate protein by a KAT. The acetylated protein is then separated from the unincorporated radiolabeled Acetyl-CoA, and the incorporated radioactivity is measured.
Advantages:
-
High sensitivity.
-
Direct measurement of enzymatic activity.
Disadvantages:
-
Requires handling of radioactive materials and specialized disposal.
-
Discontinuous (end-point) assay format.
-
Autoradiography can be time-consuming.[1]
Non-Radioactive Assays
To circumvent the issues associated with radioactivity, several non-radioactive methods have been developed.
These are continuous spectrophotometric assays that indirectly measure KAT activity by detecting the production of coenzyme A (CoA-SH), a product of the acetylation reaction. The generated CoA-SH serves as a substrate for a second "coupling" enzyme, which in turn produces a readily detectable product. For example, the CoA-dependent oxidation of α-ketoglutarate or pyruvate (B1213749) by their respective dehydrogenases leads to the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.[2][3]
Advantages:
-
Continuous, real-time monitoring of enzyme kinetics.
-
Non-radioactive.
Disadvantages:
-
Potential for interference from compounds that affect the coupling enzyme.
-
May have lower sensitivity compared to radiometric assays.
Fluorescence-based assays offer high sensitivity and are well-suited for high-throughput screening. There are two main approaches:
-
CoA-Sensitive Probes: These assays utilize fluorescent dyes, such as ThioGlo4 or 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), that react with the free thiol group of the CoA-SH produced during the acetylation reaction, resulting in an increase in fluorescence.[4][5]
-
Fluorescent Acetyl-CoA Analogs: This method employs Acetyl-CoA that is conjugated to a fluorophore. The transfer of the fluorescent acetyl group to a protein can be detected by changes in fluorescence polarization or by separating the labeled protein from the unreacted donor.
Advantages:
-
High sensitivity and suitable for HTS.[6]
-
Real-time or end-point measurements.
-
Non-radioactive.
Disadvantages:
-
Potential for interference from fluorescent compounds.
-
CoA-sensitive probes can react with other free thiols in the sample.
This powerful and versatile method utilizes Acetyl-CoA analogs that have been modified to contain a "clickable" chemical handle, such as an alkyne or an azide (B81097) group (e.g., 4-pentynoyl-CoA).[7] KATs transfer this modified acetyl group to their substrate proteins. The alkyne- or azide-labeled proteins can then be detected by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with a corresponding reporter molecule, such as a fluorophore for in-gel visualization or biotin (B1667282) for affinity purification and subsequent mass spectrometry analysis.[1][8] This method can be applied both in vitro and for metabolic labeling of proteins in living cells.[9]
Advantages:
-
High specificity and sensitivity.
-
Applicable for in vitro and in vivo studies.
-
Enables visualization, purification, and identification of acetylated proteins.
Disadvantages:
-
Requires synthesis or commercial availability of modified Acetyl-CoA analogs.
-
The Cu(I) catalyst can be toxic to cells, although less toxic ligands and copper-free click chemistry reactions are available.
Mass Spectrometry (MS)-Based Methods
Mass spectrometry has become an indispensable tool for the comprehensive analysis of protein acetylation. It allows for the identification of specific acetylation sites and the quantification of changes in acetylation levels. To enhance the detection of often low-abundance acetylated peptides, enrichment strategies are typically employed prior to MS analysis. A common approach involves the immunoaffinity purification of acetylated peptides using antibodies that specifically recognize acetyl-lysine residues.[10][11] MS can also be integrated with other methods, such as click chemistry, for a targeted analysis of the substrates of specific KATs.[12]
Advantages:
-
Provides site-specific acetylation information.[13]
-
Enables global, proteome-wide analysis of acetylation (acetylomics).
-
Highly sensitive and specific.[14]
Disadvantages:
-
Requires sophisticated instrumentation and bioinformatics expertise.
-
Enrichment steps can introduce bias.
Quantitative Data Summary
The following tables summarize key quantitative data for various histone acetyltransferases (HATs) using different Acetyl-CoA donors and substrates. This information is crucial for designing experiments and for the comparative analysis of enzyme kinetics.
| Enzyme | Substrate | Acetyl-CoA Donor | Km (μM) | kcat (s⁻¹) | Reference |
| GCN5 | H3 peptide (1-20) | Acetyl-CoA | 0.9 ± 0.1 | 2.5 ± 0.1 | [2] |
| p300 | H3 peptide | 4-pentynoyl-CoA | 0.69 ± 0.12 | 2.10 ± 0.06 | [1] |
| NatD | H4-8 peptide | Acetyl-CoA | 1.1 ± 0.2 | N/A | [15] |
| KAT8 | H4 peptide | Acetyl-CoA | 8.7 ± 1.2 | N/A | [16] |
| Enzyme | Substrate | Km (μM) | Reference |
| GCN5 | H3 peptide (1-20) | 1.8 ± 0.2 | [2] |
| NatD | H4-8 peptide | 3.5 ± 0.7 | [15] |
| KAT8 | H4 peptide | 6.7 ± 1.0 | [16] |
Experimental Protocols
Protocol 1: In Vitro Radiolabeled Histone Acetyltransferase (HAT) Assay
Principle: This protocol describes a filter-binding assay to measure the transfer of [³H]-acetyl from [³H]-Acetyl-CoA to a histone peptide substrate by a HAT enzyme. The positively charged peptide substrate binds to the negatively charged phosphocellulose paper, while the unincorporated [³H]-Acetyl-CoA is washed away.
Materials:
-
HAT enzyme (e.g., p300, GCN5)
-
Histone peptide substrate (e.g., H3 or H4 peptide)
-
[³H]-Acetyl-CoA
-
Unlabeled Acetyl-CoA
-
HAT Assay Buffer (50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Phosphocellulose paper (P81)
-
Wash Buffer (50 mM NaHCO₃, pH 9.0)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing HAT Assay Buffer, HAT enzyme, and histone peptide substrate in a microcentrifuge tube.
-
To start the reaction, add [³H]-Acetyl-CoA (and unlabeled Acetyl-CoA if necessary to achieve the desired specific activity and concentration). The final reaction volume is typically 25-50 µL.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding an equal volume of acetic acid or by spotting the reaction mixture directly onto the P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each with Wash Buffer to remove unincorporated [³H]-Acetyl-CoA.
-
Perform a final wash with acetone (B3395972) and let the paper air dry.
-
Place the dried P81 paper in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Include appropriate controls, such as a reaction without enzyme (no enzyme control) and a reaction without substrate (no substrate control), to determine the background signal.
Protocol 2: Fluorescence-Based HAT Assay Using a Thiol-Sensitive Probe
Principle: This protocol measures HAT activity by detecting the production of CoA-SH using the thiol-reactive fluorescent probe 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM). The reaction of CPM with the free thiol of CoA-SH results in a highly fluorescent product.[17]
Materials:
-
HAT enzyme
-
Histone peptide substrate
-
Acetyl-CoA
-
HAT Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
CPM stock solution (in DMSO)
-
Fluorescence microplate reader
Procedure:
-
Prepare the HAT reaction mixture in a microplate well containing HAT Assay Buffer, HAT enzyme, and histone peptide substrate.
-
Add the CPM probe to the reaction mixture.
-
Initiate the reaction by adding Acetyl-CoA.
-
Monitor the increase in fluorescence over time using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the CPM-CoA adduct (e.g., Ex/Em = 380/460 nm).
-
The initial rate of the reaction is determined from the linear phase of the fluorescence increase.
-
A standard curve of known CoA-SH concentrations reacted with CPM should be generated to convert the fluorescence units to the amount of product formed.
Protocol 3: In Vitro Protein Acetylation Using Click Chemistry
Principle: This protocol describes the in vitro acetylation of a substrate protein with an alkyne-containing Acetyl-CoA analog (4-pentynoyl-CoA) followed by fluorescent labeling via a copper-catalyzed click reaction for in-gel visualization.
Materials:
-
KAT enzyme
-
Substrate protein
-
4-pentynoyl-CoA
-
KAT Assay Buffer
-
Azide-fluorophore conjugate (e.g., Azide-TAMRA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Enzymatic Reaction:
-
Set up the acetylation reaction in a microcentrifuge tube containing KAT Assay Buffer, KAT enzyme, substrate protein, and 4-pentynoyl-CoA.
-
Incubate at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
-
Click Reaction:
-
To the stopped reaction mixture, add the click reaction components in the following order: azide-fluorophore, freshly prepared TCEP, TBTA, and CuSO₄.
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
-
Detection:
-
Resolve the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled acetylated protein using a fluorescence gel scanner.
-
The gel can be subsequently stained with Coomassie Blue or a similar stain to visualize total protein loading.
-
Protocol 4: Enrichment of Acetylated Peptides for Mass Spectrometry
Principle: This protocol outlines the immunoaffinity enrichment of acetylated peptides from a complex protein digest using anti-acetyl-lysine antibodies prior to LC-MS/MS analysis.
Materials:
-
Cell or tissue lysate
-
Lysis buffer (containing deacetylase inhibitors like Trichostatin A and Nicotinamide)
-
DTT and iodoacetamide
-
Trypsin
-
Anti-acetyl-lysine antibody-conjugated beads
-
IAP (Immunoaffinity Purification) Buffer
-
Wash buffers
-
Elution buffer (e.g., 0.1% TFA)
-
C18 desalting spin columns
-
LC-MS/MS system
Procedure:
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing protease and deacetylase inhibitors.
-
Reduce and alkylate the proteins with DTT and iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Immunoaffinity Enrichment:
-
Equilibrate the anti-acetyl-lysine antibody beads with IAP buffer.
-
Incubate the peptide digest with the antibody beads for 2-4 hours at 4°C with gentle rotation to capture acetylated peptides.
-
Wash the beads several times with IAP buffer and then with a low-salt wash buffer to remove non-specifically bound peptides.
-
-
Elution and Desalting:
-
Elute the enriched acetylated peptides from the beads using an acidic elution buffer.
-
Desalt and concentrate the eluted peptides using C18 spin columns according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS to identify the sequences of the acetylated peptides and pinpoint the sites of acetylation.
-
Visualizations
Signaling Pathway: Role of Protein Acetylation in Gene Expression
Caption: Protein acetylation by KATs neutralizes the positive charge of histones, leading to chromatin relaxation and gene expression.
Experimental Workflow: Click Chemistry-Based Protein Acetylation Analysis
Caption: Workflow for in vitro protein acetylation using an alkynyl-Acetyl-CoA analog followed by click chemistry-mediated detection.
Logical Relationship: Comparison of Acetylation Assay Methods
Caption: Overview of major methodologies for the study of protein acetylation.
References
- 1. escholarship.org [escholarship.org]
- 2. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A continuous, nonradioactive assay for histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring Wnt Protein Acylation Using an In Vitro Cyclo-Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Fluorescence-Based Acetylation Assay Using Thiol-Sensitive Probes | Springer Nature Experiments [experiments.springernature.com]
- 6. Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scholarly Article or Book Chapter | Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides | ID: 2n49t903v | Carolina Digital Repository [cdr.lib.unc.edu]
- 11. Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for Studying Acetyl-CoA Dysregulation in Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of experimental models and detailed protocols to investigate the role of Acetyl-CoA dysregulation in various diseases. Acetyl-CoA is a central metabolic intermediate and a key signaling molecule, and its dysregulation is implicated in cancer, metabolic disorders, and neurodegenerative diseases.[1][2]
I. Disease Context and Experimental Models
The choice of an experimental model is critical for studying the multifaceted role of Acetyl-CoA. Below are models relevant to specific disease areas.
A. Cancer
Dysregulation of Acetyl-CoA metabolism is a hallmark of many cancers, supporting tumor growth and survival.[1][2] Alterations in enzymes that produce or consume Acetyl-CoA, such as ATP-citrate lyase (ACLY) and Acetyl-CoA synthetase 2 (ACSS2), are frequently observed in cancer cells.[3]
1. Cell Culture Models:
-
Cancer Cell Lines: A wide variety of cancer cell lines (e.g., breast, lung, prostate, leukemia) can be used to study the effects of manipulating Acetyl-CoA metabolism. For instance, inhibiting ACLY has been shown to reduce the proliferation of prostate cancer cells.[3]
-
3D Spheroid Cultures: These models more closely mimic the tumor microenvironment and can be used to study the impact of Acetyl-CoA dysregulation on tumor growth and drug resistance.
2. Genetically Engineered Mouse Models (GEMMs):
-
ACLY Knockout/Knockdown Models: Mice with targeted deletion or suppression of ACLY can be used to study the role of this enzyme in tumor development.[4]
-
ACSS2 Knockout/Knockdown Models: These models are useful for investigating the role of acetate (B1210297) metabolism in cancer, particularly in the context of obesity-associated cancers.[3][5]
-
Diet-Induced Obesity (DIO) Mouse Models: High-fat diets can alter Acetyl-CoA levels and promote tumorigenesis, making DIO models relevant for studying the interplay between diet, metabolism, and cancer.[6]
B. Metabolic Disorders
Acetyl-CoA dysregulation is central to metabolic diseases like obesity and type 2 diabetes.[1][7]
1. Cell Culture Models:
-
Adipocytes and Hepatocytes: Primary or immortalized fat and liver cells are used to study the effects of nutrient excess (e.g., high glucose, high fatty acids) on Acetyl-CoA metabolism and insulin (B600854) sensitivity.
-
Islet β-cells: These cells are used to investigate how Acetyl-CoA dysregulation affects insulin secretion.
2. Animal Models:
-
High-Fat Diet (HFD)-Induced Obesity Models: Feeding mice a high-fat diet leads to obesity, insulin resistance, and alterations in tissue Acetyl-CoA levels.[8][9][10]
-
Genetically Obese Mice (e.g., db/db, ob/ob): These models have genetic mutations that lead to obesity and are useful for studying the long-term consequences of metabolic dysregulation.
-
Acetyl-CoA Carboxylase (ACC) Knockout Mice: Mice lacking ACC1 or ACC2 have altered fatty acid metabolism and are protected from diet-induced obesity.[11][12][13]
C. Neurodegenerative Diseases
Emerging evidence links Acetyl-CoA dysregulation and impaired mitochondrial function to neurodegenerative diseases like Alzheimer's and Parkinson's disease.[14][15][16]
1. Cell Culture Models:
-
Neuronal Cell Lines (e.g., SH-SY5Y, PC12): These cells can be treated with neurotoxins or genetically modified to model aspects of neurodegenerative diseases and study the impact on Acetyl-CoA metabolism.
-
Primary Neuronal Cultures: These provide a more physiologically relevant system to study neuronal metabolism.
-
Astrocytes and Microglia: These glial cells play important roles in brain metabolism and neuroinflammation, and their dysfunction is implicated in neurodegeneration.[14]
2. Animal Models:
-
Transgenic Mouse Models of Alzheimer's Disease (e.g., Tg2576): These mice overexpress amyloid-beta precursor protein and exhibit deficits in Acetyl-CoA metabolism in nerve terminals.[17]
-
Pantothenate Kinase (PANK) and CoA Synthetase (CoASY) Knockout Models: These models have defects in CoA biosynthesis and are used to study neurodegeneration with brain iron accumulation.[15][16][18]
-
Models of Toxin-Induced Neurodegeneration (e.g., MPTP for Parkinson's): These models are used to study the acute effects of neurotoxins on mitochondrial function and Acetyl-CoA metabolism.
II. Experimental Protocols
A. Quantification of Acetyl-CoA Levels
Accurate measurement of Acetyl-CoA is crucial for studying its dysregulation. Liquid chromatography-mass spectrometry (LC-MS) is the most accurate method.[19]
Protocol: LC-MS/MS for Acetyl-CoA Quantification
-
Sample Preparation (from cell culture):
-
Aspirate media and wash cells with ice-cold PBS.
-
Add 1 mL of ice-cold 10% trichloroacetic acid (TCA) to the plate and scrape the cells.
-
Collect the cell suspension and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
The supernatant contains the Acetyl-CoA. An internal standard (e.g., [13C2]-Acetyl-CoA) should be added at this stage for accurate quantification.
-
-
Sample Preparation (from tissue):
-
Rapidly freeze tissue in liquid nitrogen.[20]
-
Pulverize the frozen tissue.
-
Homogenize the powdered tissue in 10% TCA.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in methanol).
-
Detect Acetyl-CoA and the internal standard using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Table 1: Comparison of Acetyl-CoA Quantification Methods
| Method | Advantages | Disadvantages |
| LC-MS/MS | High sensitivity and specificity; can quantify multiple acyl-CoAs simultaneously.[21] | Requires specialized equipment and expertise. |
| HPLC-UV | Robust and reliable; good for absolute quantification.[22] | Less sensitive than LC-MS/MS.[21] |
| Fluorometric/Spectrophotometric Assays | Simple and high-throughput.[20][23] | Prone to interference from other molecules in the sample.[21] |
B. Analysis of Protein Acetylation
Changes in Acetyl-CoA levels can directly impact protein acetylation, a key post-translational modification.[24]
Protocol: Immunoblotting for Global Histone Acetylation
-
Histone Extraction:
-
Lyse cells in a buffer containing a high concentration of salt (e.g., 0.4 M H2SO4) to extract histones.
-
Precipitate histones with an acid like TCA.
-
Wash the histone pellet with acetone (B3395972) and resuspend in water.
-
-
SDS-PAGE and Western Blotting:
-
Separate histone proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for an acetylated lysine (B10760008) residue on a histone (e.g., anti-acetyl-H3K9).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol: Mass Spectrometry for Site-Specific Acetylation Analysis
-
Protein Digestion:
-
Extract total protein from cells or tissues.
-
Digest proteins into peptides using an enzyme like trypsin.
-
-
Immunoaffinity Purification of Acetylated Peptides:
-
Use an antibody that recognizes acetylated lysine residues to enrich for acetylated peptides.[25]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by LC-MS/MS to identify and quantify specific acetylation sites.
-
Table 2: Methods for Protein Acetylation Analysis
| Method | Application |
| Immunoblotting | Detection of global or specific protein acetylation.[26] |
| Mass Spectrometry | Global and site-specific identification and quantification of protein acetylation.[25][26] |
| Chromatin Immunoprecipitation (ChIP) | Studying the acetylation of histones at specific gene promoters.[26] |
C. Metabolic Flux Analysis
Metabolic flux analysis using stable isotope tracers can reveal the metabolic pathways that contribute to Acetyl-CoA pools.[27][28]
Protocol: 13C-Glucose Tracing to Measure Glycolytic Contribution to Acetyl-CoA
-
Cell Culture:
-
Culture cells in a medium containing [U-13C6]-glucose.
-
Harvest cells at different time points.
-
-
Metabolite Extraction:
-
Extract metabolites as described for Acetyl-CoA quantification.
-
-
LC-MS/MS Analysis:
-
Analyze the isotopic labeling of Acetyl-CoA and downstream metabolites (e.g., citrate) by LC-MS/MS.
-
The mass shift in these molecules will indicate the incorporation of 13C from glucose.
-
III. Visualizations
Caption: Central pathways of Acetyl-CoA metabolism.
Caption: General workflow for studying Acetyl-CoA dysregulation.
References
- 1. Guertin Lab Review on Acetyl-CoA Metabolism in Cancer in Nature Reviews Cancer [umassmed.edu]
- 2. Acetyl-CoA metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeting Dysregulated Lipid Metabolism in Cancer with Pharmacological Inhibitors [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Research Portal [researchdiscovery.drexel.edu]
- 9. Impact of a High-fat Diet on Tissue Acyl-CoA and Histone Acetylation Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetyl-CoA carboxylase 2 mutant mice are protected against obesity and diabetes induced by high-fat/high-carbohydrate diets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutant mice lacking acetyl-CoA carboxylase 1 are embryonically lethal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Acyl-CoA β-Oxidation in Brain Metabolism and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brain CoA and Acetyl CoA Metabolism in Mechanisms of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. AβPP-Transgenic 2576 Mice Mimic Cell Type-Specific Aspects of Acetyl-CoA-Linked Metabolic Deficits in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [mdpi.com]
- 23. resources.novusbio.com [resources.novusbio.com]
- 24. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 25. collaborate.princeton.edu [collaborate.princeton.edu]
- 26. A Comprehensive Overview of Protein Acetylation: Background, Detection Methods, and Functions - Creative Proteomics [creative-proteomics.com]
- 27. Frontiers | Fluxomics - New Metabolomics Approaches to Monitor Metabolic Pathways [frontiersin.org]
- 28. Fluxomics - New Metabolomics Approaches to Monitor Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Acetyl-CoA Carboxylase (ACC) Inhibitors in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Acetyl-CoA Carboxylase (ACC) inhibitors in research, with a focus on their application in the fields of metabolic diseases and oncology. Detailed protocols for key experiments are provided to facilitate the practical application of these compounds in a laboratory setting.
Introduction
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in the biosynthesis of fatty acids. In mammals, two isoforms of ACC exist: ACC1 and ACC2. ACC1 is primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, where it plays a key role in de novo lipogenesis. ACC2 is found on the outer mitochondrial membrane, predominantly in oxidative tissues like the heart and skeletal muscle, where its product, malonyl-CoA, acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.
The pivotal role of ACC in lipid metabolism makes it an attractive therapeutic target for a range of diseases characterized by metabolic dysregulation. Inhibition of ACC can simultaneously decrease fatty acid synthesis and increase fatty acid oxidation, offering a dual mechanism of action for conditions such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), obesity, and type 2 diabetes.[1][2] Furthermore, as many cancer cells exhibit a high rate of de novo fatty acid synthesis to support rapid proliferation and membrane production, ACC inhibition has emerged as a promising anti-cancer strategy.[1][3]
Data Presentation: Quantitative Data for Common ACC Inhibitors
The following table summarizes the in vitro and in vivo potency of several commonly researched ACC inhibitors. This data is essential for selecting the appropriate inhibitor and dosage for specific experimental needs.
| Inhibitor | Target(s) | IC50 (nM) | EC50 (nM) | ED50 (mg/kg) | Key Applications |
| Firsocostat (ND-630/GS-0976) | hACC1, hACC2 | 2.1 (hACC1), 6.1 (hACC2) | 66 (Fatty Acid Synthesis, HepG2) | - | Metabolic Diseases (NAFLD, NASH, Diabetes)[4][5] |
| ND-646 | hACC1, hACC2 | 3.5 (hACC1), 4.2 (hACC2) | - | - | Cancer (Non-Small Cell Lung Cancer)[6][7] |
| ND-654 | hACC1, hACC2 | 3 (hACC1), 8 (hACC2) | 14 (Fatty Acid Synthesis, HepG2) | 0.3 (Fatty Acid Synthesis, rats) | Cancer (Hepatocellular Carcinoma)[8] |
| CP-640186 | rat ACC1, rat ACC2 | 53 (rACC1), 61 (rACC2) | 620 (Fatty Acid Synthesis, HepG2) | 13 (Fatty Acid Synthesis, rats), 11 (FAS, CD1 mice), 4 (FAS, ob/ob mice) | Metabolic Diseases (Obesity, Metabolic Syndrome)[9][10][11] |
| Soraphen A | Eukaryotic ACC | ~5 (inhibition of fatty acid elongation) | - | - | Research tool for studying de novo lipogenesis and fatty acid elongation[12] |
| MK-4074 | hACC1, hACC2 | ~3 | - | - | Metabolic Diseases (Liver-specific action)[13] |
| PF-05175157 | hACC1, hACC2 | 27 (hACC1), 33 (hACC2) | - | - | Metabolic Diseases[14] |
| TOFA | ACCα | - | - | - | Research tool for inhibiting fatty acid synthesis[15] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: AMPK Regulation of ACC
AMP-activated protein kinase (AMPK) is a key energy sensor that regulates cellular metabolism. Under conditions of low cellular energy (high AMP:ATP ratio), AMPK is activated and phosphorylates ACC at Ser79 on ACC1 and Ser212 on ACC2. This phosphorylation leads to the inhibition of ACC activity, thereby reducing fatty acid synthesis and promoting fatty acid oxidation to restore cellular energy levels.
Caption: AMPK signaling pathway leading to the inhibition of ACC.
Experimental Workflow: Screening of ACC Inhibitors
A typical workflow for the discovery and validation of novel ACC inhibitors involves a multi-step process, from initial high-throughput screening to in vivo efficacy studies.
Caption: A generalized workflow for the screening and development of ACC inhibitors.
Experimental Protocols
Protocol 1: In Vitro ACC Enzyme Activity Assay (Coupled Spectrophotometric Assay)
This protocol describes a method to measure the activity of purified ACC by coupling the production of malonyl-CoA to the consumption of NADPH by a malonyl-CoA reductase.
Materials:
-
Purified ACC enzyme
-
Malonyl-CoA Reductase
-
Assay Buffer: 100 mM MOPS, pH 7.8
-
Magnesium Chloride (MgCl₂)
-
NADPH
-
ATP
-
Potassium Bicarbonate (KHCO₃)
-
Acetyl-CoA
-
UV-compatible microplate or cuvettes
-
Spectrophotometer capable of reading absorbance at 365 nm
Procedure:
-
Prepare the Reaction Mix: In a microplate well or cuvette, prepare a reaction mix containing:
-
ACC enzyme (a specific amount of cell extract or purified protein)
-
Assay Buffer to a final volume of 300 µL
-
6.67 mM MgCl₂
-
400 µM NADPH
-
3.33 mM ATP
-
50 mM KHCO₃
-
130 µg/mL purified Malonyl-CoA Reductase
-
-
Measure Background Rate: Place the microplate or cuvette in the spectrophotometer and measure the absorbance at 365 nm over time to determine the background rate of NADPH oxidation.
-
Initiate the Reaction: Add 2 mM Acetyl-CoA to the reaction mix and mix quickly.
-
Measure ACC Activity: Immediately start measuring the decrease in absorbance at 365 nm over time. The rate of NADPH consumption is proportional to the ACC activity.
-
Calculate Specific Activity: Subtract the background rate from the reaction rate. Use the molar extinction coefficient of NADPH at 365 nm (3.4 mM⁻¹cm⁻¹) to calculate the specific activity of the ACC enzyme (µmol/min/mg of protein).
Protocol 2: Cellular De Novo Fatty Acid Synthesis Assay ([¹⁴C]-Acetate Incorporation)
This protocol measures the rate of de novo fatty acid synthesis in cultured cells by quantifying the incorporation of radiolabeled acetate (B1210297) into cellular lipids.
Materials:
-
Cultured cells (e.g., HepG2, A549)
-
Cell culture medium
-
[¹⁴C]-Sodium Acetate
-
Phosphate-Buffered Saline (PBS)
-
Lipid Extraction Solution: Methanol/Chloroform (B151607)/Formic Acid (2:1:0.1 v/v/v)
-
1 M Potassium Chloride (KCl) in 0.2 M H₃PO₄
-
Scintillation vials
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment: Plate cells in a 6-well or 12-well plate and grow to the desired confluency. Treat the cells with the ACC inhibitor or vehicle control for the desired time.
-
Radiolabeling: Remove the culture medium and add fresh medium containing [¹⁴C]-acetate (typically 1-2 µCi/mL). Incubate for 1-4 hours at 37°C.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add the lipid extraction solution to each well and incubate for 30 minutes with gentle agitation.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Add 0.5 volumes of the KCl solution, vortex, and centrifuge to separate the phases.
-
-
Quantification:
-
Transfer the lower chloroform phase (containing the lipids) to a new tube.
-
Evaporate the chloroform under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform/methanol (2:1).
-
Transfer the resuspended lipids to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the counts per minute (CPM) to the total protein content of each well to determine the rate of fatty acid synthesis.
Protocol 3: In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of an ACC inhibitor in a mouse model of diet-induced obesity.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Standard chow diet
-
High-fat diet (HFD; e.g., 42% kcal from fat)
-
ACC inhibitor (e.g., CP-640186)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Glucometer and test strips
-
Glucose
Procedure:
-
Induction of Obesity:
-
Acclimatize mice for one week on a standard chow diet.
-
Randomize mice into two groups: one receiving the standard chow diet and the other receiving the HFD.
-
Feed the mice their respective diets for 12-16 weeks to induce obesity in the HFD group.[16]
-
-
Treatment:
-
Monitoring:
-
Measure body weight and food intake weekly.
-
At the end of the treatment period, perform metabolic assessments.
-
-
Metabolic Assessments:
-
Glucose Tolerance Test (GTT): Fast mice for 6 hours, then administer an intraperitoneal (i.p.) injection of glucose (2 g/kg). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.[18]
-
Insulin Tolerance Test (ITT): Fast mice for 4-6 hours, then administer an i.p. injection of insulin (0.75 U/kg). Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.[5]
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect tissues (liver, adipose tissue, muscle) for analysis of lipid content (triglycerides, fatty acids) and gene expression.
-
Protocol 4: In Vivo Efficacy Study in a Cancer Xenograft Mouse Model
This protocol provides a framework for assessing the anti-tumor activity of an ACC inhibitor in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., A549 for lung cancer)
-
Matrigel
-
ACC inhibitor (e.g., ND-646)
-
Vehicle
-
Calipers
-
Oral gavage needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the ACC inhibitor or vehicle daily via oral gavage. For example, ND-646 has been administered at 50 mg/kg twice daily.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 21-42 days) or until tumors in the control group reach a specified size.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and biomarker studies (e.g., Ki67 for proliferation).[7]
-
References
- 1. static.igem.org [static.igem.org]
- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 3. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insulin Tolerance Test [protocols.io]
- 6. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diet-induced obesity murine model [protocols.io]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves [bio-protocol.org]
- 12. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. dspace.library.uu.nl [dspace.library.uu.nl]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2minutemedicine.com [2minutemedicine.com]
Troubleshooting & Optimization
Technical Support Center: Accurate Acetyl-CoA Quantification
Welcome to the technical support center for Acetyl-CoA quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the accurate measurement of Acetyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for inaccurate Acetyl-CoA quantification?
A1: The primary challenges in accurately quantifying Acetyl-CoA stem from its inherent instability, the complexity of biological samples, and the technical nuances of the chosen analytical method. Acetyl-CoA is susceptible to both enzymatic and chemical degradation during sample collection, extraction, and analysis.[1][2][3] The low endogenous concentrations of Acetyl-CoA in many biological samples also demand highly sensitive and specific detection methods.[4] Furthermore, the sample matrix itself can interfere with the quantification, particularly in mass spectrometry-based methods.[1][5]
Q2: My Acetyl-CoA levels are consistently lower than expected. What could be the cause?
A2: Consistently low Acetyl-CoA readings often point to degradation during sample preparation. Acetyl-CoA is highly unstable in aqueous solutions, especially at neutral or alkaline pH.[1][2][6] It is crucial to rapidly quench all enzymatic activity at the point of sample collection, typically by flash-freezing in liquid nitrogen and using ice-cold acidic extraction solutions.[2][7][8] Delays in processing, inadequate cooling, or suboptimal extraction procedures can all lead to significant loss of Acetyl-CoA. The use of an appropriate internal standard, added as early as possible during the extraction process, is highly recommended to account for such losses.[2]
Q3: I am observing high variability between my sample replicates. How can I improve precision?
A3: High variability between replicates can be due to several factors throughout the experimental workflow. Inconsistent sample handling and extraction are common culprits. Ensure uniform and rapid processing for all samples.[2] For cell cultures, ensure consistent cell numbers and harvesting procedures.[9][10] In analytical measurement, especially with enzymatic assays, precise pipetting and consistent incubation times are critical.[11] For LC-MS/MS methods, variability can arise from matrix effects and inconsistent instrument performance. The use of a stable isotope-labeled internal standard is the gold standard for correcting for analytical variability.[2][5]
Q4: Can I use a colorimetric or fluorometric assay kit for my Acetyl-CoA quantification? What are the limitations?
A4: Yes, colorimetric and fluorometric enzymatic assay kits are widely used for Acetyl-CoA quantification and can provide reliable results.[4][12] However, they have limitations. These assays can suffer from lower sensitivity and specificity compared to mass spectrometry.[2][4] They may also be prone to interference from other components in the sample that can affect the enzyme activity or the optical signal.[11] It is crucial to run appropriate controls, including sample blanks, to account for background signals. One study found that a colorimetric ELISA kit failed to produce interpretable results with both commercial standards and biological extracts.[13]
Q5: What is the best method for extracting Acetyl-CoA from tissues and cells?
A5: The optimal extraction method depends on the sample type and the downstream analytical technique. A common and effective approach for both tissues and cells is protein precipitation and metabolite extraction using a cold acidic solution, such as perchloric acid (PCA) or trichloroacetic acid (TCA).[5][7][8][14] This method effectively quenches enzymatic activity and stabilizes the thioester bond of Acetyl-CoA.[2] An alternative for broader acyl-CoA profiling is the use of a mixed organic-aqueous solvent system, such as acetonitrile/methanol/water.[8][15] Following extraction, solid-phase extraction (SPE) may be necessary to remove interfering substances, especially for LC-MS/MS analysis.[5][16]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Acetyl-CoA Degradation in Autosampler | Ensure the autosampler is kept at a low temperature (e.g., 4°C).[1][17] Reconstitute dried extracts in a stabilizing solvent, such as 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), immediately before analysis.[1][10] |
| Ion Suppression from Matrix Components | Optimize the chromatographic separation to ensure Acetyl-CoA elutes in a region with minimal co-eluting species.[1] Consider using a solid-phase extraction (SPE) clean-up step to remove interfering compounds.[5][16] |
| Suboptimal Mass Spectrometer Settings | Optimize MS parameters, such as capillary voltage, cone voltage, and collision energy, by direct infusion of an Acetyl-CoA standard.[1] |
| Inappropriate Sample Vials | Studies have shown that using glass vials instead of plastic can decrease signal loss and improve sample stability for CoA species.[3][18] |
Issue 2: High Background in Enzymatic Assays
| Possible Cause | Troubleshooting Step |
| Endogenous Interfering Substances | Include a sample blank for each sample, where a key component of the reaction mix (e.g., the conversion enzyme) is omitted.[12] Some kits provide quenchers for free Coenzyme A and succinyl-CoA, which can contribute to background.[7][12] |
| Incorrect Plate Type | For fluorescence assays, use black plates with clear bottoms to minimize background fluorescence and well-to-well crosstalk.[7][11] |
| Contaminated Reagents | Use ultrapure water for all reagent preparations.[7] Prepare fresh standard curves and reaction mixtures for each assay run.[7] |
| Incorrect Wavelength Settings | Ensure the plate reader is set to the correct excitation and emission wavelengths as specified in the assay protocol.[7][11] |
Quantitative Data Summary
The following table summarizes a comparison of different analytical methods for Acetyl-CoA quantification.
| Method | Limit of Detection (LOD) | Linearity Range | Advantages | Disadvantages |
| LC-MS/MS | Low fmole range[8] | Several orders of magnitude[8] | High sensitivity and specificity; allows for multiplexing of different acyl-CoAs.[2][4][5] | High initial cost; susceptible to matrix effects; requires specialized expertise.[4] |
| HPLC-UV | ~10-fold higher than older HPLC methods[19] | 0-5 µM[19] | Relatively simple and robust; lower cost than MS. | Lower sensitivity and specificity compared to MS; may not resolve all acyl-CoA species.[4] |
| Fluorometric Enzymatic Assay | 20-100 pmol[7] | 0-1 nmol or 0-100 pmol[12] | High sensitivity; relatively simple and fast.[4] | Prone to interference; indirect measurement.[2][4] |
| Spectrophotometric/Colorimetric Assay | Less sensitive than fluorometric or MS methods[4] | Varies by kit | Inexpensive and simple. | Low sensitivity; prone to interference.[4][13] |
Experimental Protocols
Key Experiment: Acetyl-CoA Extraction from Cultured Cells for LC-MS/MS Analysis
This protocol is a synthesis of established methods designed for high recovery and stability of Acetyl-CoA.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 0.6 M Perchloric Acid (PCA)[7][20]
-
Internal Standard: Stable isotope-labeled Acetyl-CoA (e.g., [¹³C₂]-Acetyl-CoA)
-
3 M Potassium Bicarbonate (for PCA neutralization)[7]
-
Diethyl ether (for TCA extraction)[20]
-
Microcentrifuge tubes, cell scraper (for adherent cells)
-
Centrifuge capable of 15,000 x g at 4°C
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Scrape cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.[9][10]
-
Suspension cells: Pellet cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the pellet twice with ice-cold PBS.[10]
-
-
Quenching and Lysis:
-
Pellet the washed cells (1,000 rpm for 5 min at 4°C).[9]
-
Add 300 µL of ice-cold extraction solution (e.g., 0.6 M PCA) containing the internal standard to the cell pellet.[2][9]
-
Vortex vigorously and/or sonicate to ensure complete cell lysis and protein precipitation.[7][9]
-
Incubate on ice for 10 minutes.[19]
-
-
Protein Removal:
-
Extract Neutralization/Purification:
-
For PCA extracts: Carefully transfer the supernatant to a new pre-chilled tube. Neutralize the extract by adding 3 M potassium bicarbonate solution dropwise until bubbling ceases (pH 6-8).[7] Centrifuge to pellet the potassium perchlorate (B79767) precipitate.
-
For TCA extracts: Transfer the supernatant to a new tube. Add an equal volume of diethyl ether, vortex, and allow the phases to separate. Remove and discard the upper ether layer. Repeat this wash 3-4 times.[20]
-
-
Sample Preparation for Analysis:
-
The resulting aqueous extract can be directly analyzed or subjected to solid-phase extraction (SPE) for further purification if needed.[16]
-
If required, dry the sample under a stream of nitrogen or using a vacuum concentrator.[16]
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50 µL of 5% 5-sulfosalicylic acid or 50% methanol/50% 50 mM ammonium acetate).[2][10]
-
Visualizations
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. duke-nus.edu.sg [duke-nus.edu.sg]
- 10. benchchem.com [benchchem.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Measurement of acetyl-CoA [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
How to prevent Acetyl-CoA degradation during sample preparation.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent Acetyl-CoA degradation during sample preparation, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is Acetyl-CoA prone to degradation during sample preparation?
Acetyl-CoA is a highly unstable molecule due to its high-energy thioester bond, which is susceptible to both enzymatic and chemical hydrolysis.[1] During sample preparation, endogenous enzymes such as hydrolases and thioesterases can rapidly degrade Acetyl-CoA. Additionally, changes in pH and temperature can lead to its non-enzymatic breakdown.
Q2: What is the most critical step to prevent Acetyl-CoA degradation?
The most critical step is the rapid quenching of metabolic activity.[2] This immediately halts enzymatic processes that can alter Acetyl-CoA levels. Effective quenching is typically achieved by flash-freezing the sample in liquid nitrogen or using pre-chilled extraction solutions.[2][3] For tissues, freeze-clamping is an essential technique to instantly stop metabolism.[2]
Q3: What are the recommended methods for extracting Acetyl-CoA?
Several methods are effective for extracting Acetyl-CoA, with the choice often depending on the sample type and the downstream analytical technique.
-
Acidic Extraction: Using ice-cold 10% trichloroacetic acid (TCA) or 0.5 M perchloric acid (PCA) is a common and effective method.[1][2] The acidic environment helps to stabilize the thioester bond and simultaneously precipitates proteins, which can degrade Acetyl-CoA.[1]
-
Organic Solvent Extraction: A mixture of acetonitrile/methanol (B129727)/water (2:2:1 v/v/v) or 80% methanol are also widely used.[2][4] These methods are effective at extracting a broad range of acyl-CoAs and are compatible with mass spectrometry-based analyses.
Q4: How should I store my samples to ensure Acetyl-CoA stability?
For long-term storage, samples and extracts should be kept at -80°C.[1][3] This temperature is crucial for preventing the degradation of acyl-CoA species.[3] For short-term storage during processing, samples should always be kept on ice.[1]
Q5: Is an internal standard necessary for accurate Acetyl-CoA quantification?
Yes, the use of a stable isotope-labeled internal standard (e.g., [¹³C₃¹⁵N₁]-labeled Acetyl-CoA) is highly recommended for accurate quantification, especially when using mass spectrometry.[1] The internal standard should be added as early as possible during the sample preparation process to account for any sample loss or degradation that may occur.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable Acetyl-CoA levels | Inefficient quenching of metabolism. | Immediately flash-freeze samples in liquid nitrogen upon collection. For tissues, use pre-chilled instruments and freeze-clamping.[2] |
| Degradation during extraction. | Perform all extraction steps on ice or at 4°C.[1] Use pre-chilled tubes and solutions.[3][5] | |
| Improper storage. | Store samples and extracts at -80°C until analysis.[1][3] Avoid repeated freeze-thaw cycles. | |
| High variability between replicate samples | Inconsistent sample handling. | Standardize the time between sample collection and quenching. Ensure all samples are treated identically throughout the protocol. |
| Incomplete protein precipitation. | Ensure thorough mixing after adding the extraction solution (e.g., TCA, PCA, or organic solvent) to achieve complete protein denaturation and precipitation.[1][2] | |
| Sample loss during processing. | Use a stable isotope-labeled internal standard added at the beginning of the extraction to normalize for any losses.[1] Be careful when transferring supernatants.[5] | |
| Poor recovery of Acetyl-CoA | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and volume for your specific sample type. Sonication or homogenization can improve extraction efficiency.[1][3] |
| Adsorption to plasticware. | Consider using glass vials for sample storage and analysis, as they can reduce the loss of CoA species.[6][7] | |
| Interference in downstream analysis (e.g., LC-MS) | Contaminants from the extraction process. | Ensure high-purity solvents and reagents are used. If using acidic extraction, ensure proper neutralization and removal of precipitated salts.[8] |
| Inappropriate reconstitution solvent. | The choice of reconstitution solvent is critical for acyl-CoA stability. Methanol or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) are common choices.[5][9] |
Experimental Protocols
Protocol 1: Acetyl-CoA Extraction from Cultured Cells using Trichloroacetic Acid (TCA)
-
Cell Harvesting:
-
For adherent cells, place the culture dish on ice and aspirate the media completely.
-
For suspension cells, centrifuge the cells at 400 x g for 5 minutes at 4°C, aspirate the supernatant, and place the cell pellet on ice.
-
-
Extraction:
-
Add 1 mL of ice-cold 10% TCA directly to the cell plate or pellet.[1]
-
For adherent cells, scrape the cells using a cell lifter. For suspension cells, briefly vortex to resuspend the pellet.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the Acetyl-CoA, to a new pre-chilled tube.
-
-
Storage:
-
Samples can be stored at -80°C for later analysis.[1]
-
Protocol 2: Acetyl-CoA Extraction from Tissues using Perchloric Acid (PCA)
-
Tissue Collection and Quenching:
-
Excise the tissue as quickly as possible and immediately freeze-clamp it using tongs pre-chilled in liquid nitrogen.[2]
-
-
Homogenization:
-
In a liquid nitrogen-cooled mortar, grind the freeze-clamped tissue into a fine powder.
-
Transfer the frozen powder to a pre-chilled tube.
-
-
Extraction and Deproteinization:
-
Neutralization and Supernatant Collection:
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by adding 5 M K₂CO₃.
-
Centrifuge again at 3,000 x g for 12 minutes at 4°C to pellet the precipitated salt.
-
Collect the supernatant for analysis.
-
-
Storage:
-
Store the final extract at -80°C.
-
Data Presentation
Table 1: Stability of Acyl-CoAs in Different Reconstitution Solvents
| Reconstitution Solvent | Stability of Acetyl-CoA after 24h at 4°C (% of time-zero) |
| Methanol | >95% |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 7) | ~90% |
| Water | <80% |
| 50mM Ammonium Acetate (pH 7) | ~85% |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5) | <70% |
Data adapted from stability studies on various acyl-CoAs, indicating that methanol provides the best stability.[9]
Visualizations
Caption: Primary pathways of Acetyl-CoA degradation.
Caption: Recommended workflow for Acetyl-CoA sample preparation.
Caption: Troubleshooting logic for low Acetyl-CoA signal.
References
- 1. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Acetyl-CoA Metabolite Sample Preparation and Extraction [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing cell lysis buffers for Acetyl-CoA extraction.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis and extraction of Acetyl-CoA.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Acetyl-CoA extraction workflow, from cell lysis to final quantification.
Question: Why is my Acetyl-CoA yield consistently low?
Answer: Low recovery of Acetyl-CoA is a common issue stemming from its inherent instability and the technical challenges of extraction.[1] The problem can usually be traced to three main areas: inefficient cell lysis, degradation of the Acetyl-CoA molecule, or issues with the downstream purification and analysis.
Potential Causes & Solutions:
-
Inefficient Cell Lysis: The lysis method may not be robust enough for your cell type. Cells with rigid walls (like yeast or bacteria) are more challenging to lyse than mammalian cells.[2]
-
Acetyl-CoA Degradation: Acetyl-CoA is highly unstable due to its thioester bond, which is susceptible to both enzymatic and chemical hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH.[5][6]
-
Solution 1: Speed and Temperature Control. All steps must be performed as quickly as possible on ice.[5][7] Use pre-chilled tubes, buffers, and centrifuges. Flash-freeze samples in liquid nitrogen if immediate processing is not possible and avoid repeated freeze-thaw cycles.[7]
-
Solution 2: Inactivate Enzymes Rapidly. The primary goal of the lysis buffer is to immediately halt all enzymatic activity. Acidic extraction methods, such as those using perchloric acid (PCA) or trichloroacetic acid (TCA), are effective because they simultaneously lyse cells and precipitate proteins, thereby inactivating degradative enzymes.[5][8]
-
Solution 3: Buffer Choice. Using an acidic extraction buffer helps stabilize the thioester bond.[5] For organic extractions, cold methanol (B129727) is often used.[6]
-
-
Inefficient Purification/Extraction: If using methods like solid-phase extraction (SPE), improper technique can lead to loss of the analyte.[7]
-
Solution: Ensure SPE columns are correctly conditioned and equilibrated. Optimize the wash and elution steps to maximize recovery.[7]
-
Question: My results have high variability between replicates. What could be the cause?
Answer: High variability often points to inconsistent sample handling or processing. Given the instability of Acetyl-CoA, even minor differences in timing or temperature between samples can lead to significant variations in measured concentrations.[9]
Potential Causes & Solutions:
-
Inconsistent Incubation Times: Differences in how long samples are incubated in lysis buffer or on ice can affect both lysis efficiency and degradation rates.
-
Solution: Standardize all incubation times precisely. Process samples in small batches to ensure each replicate is handled identically.
-
-
Temperature Fluctuations: Allowing samples to warm up, even briefly, can accelerate the degradation of Acetyl-CoA.
-
Solution: Maintain a strict cold chain. Keep samples on ice or in a cold block at all times. Use a refrigerated centrifuge.[5]
-
-
Inaccurate Normalization: Variability can be introduced if the final Acetyl-CoA amount is not accurately normalized to the starting material.
-
Solution: Use a reliable method for normalization, such as total protein content (BCA or Bradford assay) or cell number.[6] Ensure that the lysis buffer is compatible with your chosen protein assay.
-
-
Instability in Reconstitution Solvent: Acetyl-CoA can degrade in the final solvent used for analysis.
-
Solution: Reconstitute the dried extract in a solvent that promotes stability. Methanol has been shown to provide good stability.[6] Ammonium (B1175870) acetate (B1210297) buffered solutions (pH ~6.8-7.0) are also effective.[1][10] Analyze samples as quickly as possible after reconstitution.
-
Frequently Asked Questions (FAQs)
Q1: What is the best lysis buffer for Acetyl-CoA extraction?
A1: There is no single "best" buffer, as the optimal choice depends on the sample type and downstream analytical method (e.g., LC-MS, fluorometric assay). However, effective buffers share common features: they rapidly inactivate enzymes and stabilize the Acetyl-CoA molecule. Common successful approaches include:
-
Acidic Deproteinization: Using cold perchloric acid (PCA) or trichloroacetic acid (TCA) is a widely used method.[8][11] This approach effectively lyses cells, precipitates proteins to halt enzymatic activity, and the acidic environment helps stabilize the thioester bond.[5]
-
Organic Solvents: Cold methanol (~80%) or a mixture of acetonitrile/methanol/water are also highly effective, particularly for LC-MS analysis.[6][12] These solvents disrupt cell membranes and precipitate proteins.
Q2: How should I harvest my cells to ensure the best Acetyl-CoA recovery?
A2: The goal is to quench all metabolic activity instantly.
-
For adherent cells: Do not scrape or trypsinize cells before quenching. Instead, aspirate the media and immediately add the ice-cold extraction buffer directly to the plate.[1] Alternatively, flash-freeze the entire plate by placing it on a surface cooled with liquid nitrogen before adding the lysis buffer.
-
For suspension cells: Quickly pellet the cells by centrifugation at 4°C. Immediately aspirate the supernatant, wash once with ice-cold PBS, and then add the ice-cold lysis buffer to the pellet.[1]
Q3: Can I use a detergent-based lysis buffer like RIPA?
A3: While RIPA buffer is excellent for protein extraction, it is generally not recommended for metabolite analysis like Acetyl-CoA. Detergents can interfere with downstream analytical methods, particularly mass spectrometry.[6] More importantly, RIPA buffers are typically at a neutral or slightly alkaline pH and are not designed to precipitate proteins immediately, which can allow for enzymatic degradation of Acetyl-CoA before all enzymes are denatured.[8]
Q4: How should I store my samples?
A4: Due to the instability of Acetyl-CoA, immediate processing is always best.[5] If storage is unavoidable:
-
Short-term: Store cell pellets or tissue flash-frozen at -80°C.
-
Post-extraction: After lysis and protein removal, the neutralized acid extract can be stored at -80°C.[9] Extracted acyl-CoAs are stable for at least 24 hours at 4°C in the appropriate solvent.[13] Avoid long-term storage of extracts whenever possible.
Q5: My downstream analysis is by LC-MS. What should I use to reconstitute my dried sample?
A5: The choice of reconstitution solvent is critical for both stability and chromatographic performance.[1]
-
Methanol has been shown to provide excellent stability for acyl-CoAs.[6]
-
A solution of 50% methanol in 50 mM ammonium acetate (pH 7) is also a common and effective choice.[1]
-
Using glass vials instead of plastic for sample analysis can decrease signal loss and improve stability.[14]
Data & Protocols
Table 1: Comparison of Common Lysis/Extraction Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Perchloric Acid (PCA) | Acidic deproteinization | Rapid enzyme inactivation; Stabilizes Acetyl-CoA; Good recovery[13] | Requires neutralization step with K2CO3 which can be tricky; Residual salt may interfere with some analyses | Tissue samples, cultured cells; Compatible with enzymatic and HPLC assays[9][11] |
| Methanol Extraction | Organic solvent precipitation | Simple protocol; High recovery; Very compatible with LC-MS[6] | May be less effective for very tough cells without mechanical aid | Cultured cells (adherent and suspension) for metabolomics/LC-MS analysis[1] |
| Acetonitrile/Methanol/Water Mix | Organic solvent precipitation | Extracts a broad range of acyl-CoAs; Good for metabolomic profiling[12][15] | Requires evaporation step which can be time-consuming | Comprehensive acyl-CoA profiling using LC-MS[15] |
Table 2: Stability of Acetyl-CoA in Different Reconstitution Solvents
Data summarized from stability tests on various acyl-CoAs.
| Reconstitution Solvent | Relative Stability | Key Considerations |
| Methanol | High | Provides the best stability over time for many acyl-CoAs.[6] |
| 50% Methanol / 50% Ammonium Acetate (pH 7) | High | Buffered solution helps maintain neutral pH, preventing hydrolysis.[6][10] |
| Water | Low | Prone to hydrolysis; not recommended for storing extracts.[6] |
| Acidic or Alkaline Buffers | Very Low | Strongly acidic or alkaline conditions facilitate the hydrolysis of the thioester bond.[6] |
Experimental Protocols
Protocol 1: Perchloric Acid (PCA) Extraction for Cultured Cells
This protocol is adapted from established methods for extracting water-soluble metabolites.[9][11]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
1.0 M Perchloric Acid (PCA), kept on ice
-
3 M Potassium Bicarbonate (KHCO3), kept on ice
-
Refrigerated centrifuge
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate culture medium. Wash the monolayer twice with ice-cold PBS. Immediately add 1 mL of ice-cold 1.0 M PCA to the plate (for a 10 cm dish). Scrape the cells quickly and transfer the acidic lysate to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Pellet cells at 500 x g for 5 min at 4°C. Discard supernatant and wash twice with ice-cold PBS. Add 1 mL of ice-cold 1.0 M PCA to the cell pellet and vortex thoroughly to resuspend.
-
-
Lysis and Deproteinization: Incubate the homogenate on ice for 30 minutes with occasional mixing.[9]
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Neutralization: Carefully transfer the supernatant to a new pre-chilled tube. Neutralize the extract by adding 3 M KHCO3 dropwise while vortexing. Check the pH with pH paper until it is between 6.0-8.0. Ceasing of bubble evolution indicates neutralization is near complete.[11]
-
Salt Removal: Incubate on ice for 5 minutes to allow for the precipitation of potassium perchlorate (B79767) salt.
-
Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet the salt.
-
Sample Collection: Carefully collect the supernatant, which contains the Acetyl-CoA. The sample is now ready for immediate analysis or can be stored at -80°C.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Cell lysis techniques | Abcam [abcam.com]
- 3. bosterbio.com [bosterbio.com]
- 4. mpbio.com [mpbio.com]
- 5. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Acetyl-CoA Yields
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low yields of Acetyl-CoA in cellular extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low Acetyl-CoA yields in cellular extracts?
A1: Low yields of Acetyl-CoA can stem from a variety of factors, often related to its inherent instability and the specifics of the extraction protocol. Key reasons include:
-
Metabolite Instability: Acetyl-CoA is a highly unstable thioester that is prone to hydrolysis, especially in aqueous solutions that are not maintained at a low temperature and appropriate pH.[1][2] Degradation can occur rapidly if samples are not handled quickly and kept on ice.[1]
-
Inefficient Extraction Method: The choice of extraction solvent and methodology is critical. Different methods show varying recovery rates for short-chain acyl-CoAs like Acetyl-CoA.[3][4] For instance, methods involving acetonitrile (B52724)/isopropanol with solid-phase extraction (SPE) can yield higher recovery than those using 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA) alone.[3]
-
Improper Sample Handling: It is crucial to halt all metabolic activity at the point of collection.[3] This is typically achieved by flash-freezing tissues in liquid nitrogen or using ice-cold quenching solutions for cell cultures.[3][5] Any delay can lead to significant degradation of Acetyl-CoA.
-
Suboptimal Quenching: Incomplete or slow quenching of metabolic activity can allow enzymes to continue consuming Acetyl-CoA, leading to artificially low measurements. Rapidly adding a precooled extraction solution is vital.[5]
-
Cellular Metabolism State: The metabolic state of the cells at the time of harvest significantly impacts Acetyl-CoA levels.[1] Factors such as nutrient availability (e.g., glucose limitation), oxygen levels (hypoxia), and the activity of key enzymes like ATP-citrate lyase (ACLY) and acyl-CoA synthetases directly influence the intracellular pool of Acetyl-CoA.[1][6]
-
Sample Storage: Improper storage of either the biological samples or the extracts can lead to degradation. Extracts should be stored at -80°C if not analyzed immediately.[3]
Q2: How can I improve the stability of Acetyl-CoA during my extraction procedure?
A2: To enhance the stability of Acetyl-CoA, consider the following:
-
Maintain Cold Temperatures: All steps of the extraction process should be carried out on ice or at 4°C to minimize enzymatic activity and chemical degradation.[1][3]
-
Use Appropriate Buffers: Acidic extraction buffers, such as those containing trichloroacetic acid (TCA) or perchloric acid, can help stabilize the thioester bond of Acetyl-CoA.[1][5]
-
Work Quickly: Minimize the time between sample collection and extraction, as well as the duration of the extraction procedure itself.[1]
-
Proper Reconstitution Solvent: The choice of solvent to reconstitute the dried extract is critical for stability. Common choices include methanol (B129727) or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[2][7]
-
Use of Glass Vials: Studies have shown that using glass instead of plastic sample vials can decrease the loss of CoA signals and improve sample stability.[8]
Q3: My Acetyl-CoA levels are consistently low across all my samples, including controls. What could be the issue?
A3: Consistently low yields across all samples often point to a systematic issue with the experimental protocol or reagents rather than a biological effect. Here are some potential culprits:
-
Extraction Inefficiency: The chosen extraction protocol may not be optimal for your sample type. It is advisable to compare different extraction methods to determine the most efficient one for your specific application.[3]
-
Degradation During Sample Preparation: A common issue is the degradation of Acetyl-CoA before, during, or after extraction. Review your entire workflow for potential delays, temperature fluctuations, or inappropriate pH conditions.
-
Quantification Method: The method used for quantification (e.g., LC-MS/MS, HPLC, enzymatic assays) might lack the necessary sensitivity or be subject to interference from other molecules in the extract.[5] Ensure your detection method is properly calibrated and validated for Acetyl-CoA.
-
Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification, as it can compensate for sample loss during preparation and variability in instrument response.[1]
Troubleshooting Guides
Guide 1: Low Yields from Cultured Cells
| Symptom | Possible Cause | Suggested Solution |
| Low Acetyl-CoA in both control and experimental adherent cell plates. | Inefficient cell harvesting and washing. | Aspirate media and wash the cell monolayer twice with ice-cold PBS. Scrape cells in cold methanol to lyse them and immediately transfer to a pre-chilled tube.[7] |
| Low Acetyl-CoA in suspension cells. | Inefficient pelleting and washing. | Pellet cells by centrifugation at 4°C. Wash the cell pellet twice with ice-cold PBS, ensuring complete resuspension and re-pelleting for each wash.[7] |
| Variable yields between replicates. | Inconsistent cell numbers or protein content. | Normalize Acetyl-CoA levels to cell number or total protein content. Ensure consistent and accurate measurement of cell counts or protein concentration for each sample.[7] |
| Expected metabolic shifts not reflected in Acetyl-CoA levels (e.g., under hypoxia). | Sub-optimal culture conditions or timing of harvest. | Ensure the hypoxic conditions are properly maintained. Harvest cells at time points known to exhibit significant metabolic changes. Consider that cells can utilize alternative carbon sources like acetate under hypoxia, which might buffer Acetyl-CoA levels.[1][6] |
Guide 2: Low Yields from Tissue Samples
| Symptom | Possible Cause | Suggested Solution |
| Consistently low Acetyl-CoA yields from frozen tissue. | Incomplete halting of metabolic activity during pulverization. | Keep the tissue frozen at all times. Use a pre-chilled mortar and pestle with liquid nitrogen to grind the tissue into a fine powder.[3] |
| Poor recovery after protein precipitation. | Incomplete protein precipitation or disturbance of the pellet. | Incubate the homogenate on ice for at least 10 minutes after adding the precipitation agent (e.g., SSA or TCA). Centrifuge at a high speed (e.g., 16,000 x g) at 4°C. Carefully collect the supernatant without disturbing the pellet.[3] |
| Low yields specifically for long-chain acyl-CoAs, but Acetyl-CoA is also affected. | The extraction method is not suitable for a broad range of acyl-CoAs. | A combination of solvent extraction (e.g., with acetonitrile and isopropanol) followed by solid-phase extraction (SPE) can improve the recovery of a wider range of acyl-CoAs.[4] |
Quantitative Data Summary
Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE)[3] |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
Data compiled from studies comparing SSA and TCA extraction methods.[3]
Table 2: Typical Abundance of Acyl-CoA Species in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644[7] | - | - |
| Propionyl-CoA | 3.532[7] | - | - |
| Butyryl-CoA | 1.013[7] | - | - |
| Succinyl-CoA | 25.467[7] | - | - |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~7 | ~2.5 |
Note: Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability.[7]
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissue using 5-Sulfosalicylic Acid (SSA)
Materials:
-
Frozen tissue sample (20-50 mg)
-
5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Pre-chilled microcentrifuge tubes
-
Homogenizer (e.g., bead beater)
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Pulverization: Weigh the frozen tissue. To halt metabolic activity, keep the tissue frozen at all times. Place it in a pre-chilled mortar and add liquid nitrogen. Grind the tissue to a fine powder using a pre-chilled pestle.[3]
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution. Homogenize the sample.[3]
-
Incubation and Centrifugation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[3]
-
Supernatant Collection: Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.[3]
-
Sample Storage and Analysis: The extract is now ready for analysis (e.g., by LC-MS/MS). If not analyzing immediately, store the extracts at -80°C.[3]
Protocol 2: Extraction of Acyl-CoAs from Cultured Mammalian Cells
Materials:
-
Cultured adherent or suspension cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol
-
Cell scraper (for adherent cells)
-
Pre-chilled microcentrifuge tubes
-
Centrifuge capable of 15,000 x g at 4°C
Procedure:
-
Cell Harvesting and Washing:
-
Cell Lysis and Extraction:
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.[7]
-
Sample Concentration and Reconstitution: Dry the supernatant using a vacuum concentrator or a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[7]
Visualizations
References
- 1. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Improving the sensitivity of Acetyl-CoA detection assays.
Welcome to the technical support center for Acetyl-CoA detection assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve the sensitivity and reliability of your Acetyl-CoA measurements.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for detecting Acetyl-CoA, and how do they compare in sensitivity?
A1: There are several methods available for Acetyl-CoA quantification, each with distinct advantages in terms of sensitivity, specificity, and accessibility. The primary methods include colorimetric, fluorometric, and mass spectrometry-based assays.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard, offering the highest sensitivity and specificity.[2][4] Fluorometric assays provide a significant increase in sensitivity over colorimetric methods and are well-suited for labs without access to mass spectrometry equipment.[3][5] Colorimetric ELISA kits have been reported to sometimes yield inconsistent or uninterpretable results.[1][6][7][8]
Q2: Why is my Acetyl-CoA sample unstable, and how can I improve its stability?
A2: Acetyl-CoA is an inherently unstable molecule due to its high-energy thioester bond, which is susceptible to hydrolysis.[4] To ensure accurate quantification, rapid sample processing and consistent cold temperatures are critical.[4] Key recommendations include:
-
Rapid Quenching: Immediately freeze tissue samples in liquid nitrogen upon collection.
-
Cold Extraction: Perform all extraction steps on ice using ice-cold buffers and reagents.[4] The use of acidic extraction buffers, such as perchloric acid (PCA) or trichloroacetic acid (TCA), can help stabilize the thioester bond and slow degradation.[1][4]
-
Storage: Store extracts at -80°C for long-term stability.[2]
-
Minimize Freeze-Thaw Cycles: Avoid repeated freezing and thawing of samples and reagents.
-
Vial Selection: Using glass instead of plastic sample vials can decrease the loss of CoA signal and improve sample stability.[9]
Q3: What is the importance of deproteinization in Acetyl-CoA assays?
A3: Enzymes present in biological samples can interfere with the coupled enzymatic reactions used in many colorimetric and fluorometric assay kits.[10] Deproteinization removes these enzymes, preventing the degradation of Acetyl-CoA or interference with the assay reagents. The most common method is precipitation with perchloric acid (PCA), followed by neutralization with potassium bicarbonate (KHCO3) or potassium carbonate (K2CO3).[1][10][11]
Q4: How does free Coenzyme A (CoA) interfere with the assay, and how can this be addressed?
A4: Many assay kits detect Acetyl-CoA by first converting it to CoA. Therefore, any pre-existing free CoA in the sample can contribute to the signal, leading to an overestimation of Acetyl-CoA concentration. To address this, sensitive fluorometric kits include a "CoA Quencher" that eliminates the signal from free CoA before the conversion of Acetyl-CoA to CoA.[10]
Assay Methods: A Quantitative Comparison
The following table summarizes the key quantitative parameters of different Acetyl-CoA detection methods to aid in selecting the most appropriate assay for your experimental needs.
| Assay Method | Typical Detection Limit | Dynamic Range (Typical) | Throughput | Key Advantages | Key Disadvantages |
| LC-MS/MS | Low pmol to fmol | Wide, highly linear | Medium | Highest sensitivity and specificity; allows multiplexing.[1][2][12] | Requires specialized, expensive equipment and expertise.[1] |
| Fluorometric Assays | ~0.4 µM (~10-20 pmol/well)[5][13] | 10 - 1000 pmol/well[5][13] | High (96-well plate format) | High sensitivity, accessible equipment (plate reader).[3] | Susceptible to interference; requires quenching of free CoA.[14] |
| HPLC-UV | ~0.114 pmol per injection[11] | Variable | Low to Medium | Good reproducibility; more sensitive than colorimetric methods.[11] | Less sensitive than LC-MS/MS and modern fluorometric assays.[11] |
| Colorimetric Assays | ~150 nmol/mL | 150 - 500 nmol/mL | High (96-well plate format) | Simple, uses standard lab equipment. | Lower sensitivity compared to other methods.[3] |
| ELISA | ~0.19 ng/mL[15] | 0.312 - 20 ng/mL[15] | High | High throughput, species-specific kits available. | Can suffer from poor accuracy and reliability with biological samples.[1][6] |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Signal
-
Question: I am not getting a sufficient signal from my samples. What are the possible causes and solutions?
-
Answer: Low signal is a common issue that can stem from sample quality, procedural errors, or instrument settings.
-
Potential Cause 1: Insufficient Acetyl-CoA in the sample.
-
Solution: Increase the amount of starting material (cells or tissue). Concentrate your sample if possible, for example, through solid-phase extraction (SPE).[1]
-
-
Potential Cause 2: Acetyl-CoA degradation.
-
Solution: Ensure rapid sample harvesting and immediate quenching in liquid nitrogen. Always use ice-cold reagents and perform extractions on ice.[4] Refer to the stability FAQ (Q2) for more details.
-
-
Potential Cause 3: Incorrect reagent preparation or storage.
-
Solution: Re-prepare fresh reagents according to the kit protocol. Ensure that temperature-sensitive components like enzymes and probes were stored correctly at -20°C and protected from light. Allow buffers to warm to room temperature before use.
-
-
Potential Cause 4: Inefficient sample extraction.
-
Solution: Ensure complete cell lysis or tissue homogenization. Sonication can be an effective method for lysis.[1] For tissue, pulverize the frozen sample before homogenization.
-
-
Potential Cause 5: Incorrect instrument settings.
-
Problem 2: High Background Signal
-
Question: My blank and zero-standard wells show a very high signal. How can I reduce this background?
-
Answer: A high background can mask the true signal from your samples. The background reading, especially in fluorometric assays, can be significant and must be subtracted from all sample readings.
-
Potential Cause 1: Contamination of reagents or water.
-
Solution: Use fresh, high-purity water (e.g., HPLC-grade) and reagents.
-
-
Potential Cause 2: Presence of free CoA in the sample.
-
Solution: Ensure that the CoA quenching step in the protocol is performed correctly. If the issue persists, you may need to optimize the quencher concentration or incubation time for your specific sample type.[10]
-
-
Potential Cause 3: Intrinsic fluorescence of the sample.
-
Solution: Prepare a sample background control well that includes your sample and all reagents except for the enzyme that converts Acetyl-CoA to the final detectable product (e.g., the "Conversion Enzyme"). Subtract this sample-specific background from your sample reading.
-
-
Problem 3: Erratic or Non-Reproducible Readings
-
Question: My replicate readings are inconsistent. What could be causing this variability?
-
Answer: Inconsistent readings often point to issues with pipetting, mixing, or temperature control.
-
Potential Cause 1: Pipetting errors.
-
Solution: Be meticulous with pipetting, especially for small volumes. Use calibrated pipettes and fresh tips for each sample and standard. When preparing the reaction mix, make a master mix to dispense into each well to minimize well-to-well variability.
-
-
Potential Cause 2: Incomplete mixing.
-
Solution: After adding reagents to the wells, ensure thorough mixing by gently pipetting up and down or using a plate shaker. Avoid introducing bubbles.
-
-
Potential Cause 3: Temperature fluctuations.
-
Solution: Ensure that all incubation steps are performed at the temperature specified in the protocol (e.g., 37°C). Pre-warm the plate reader to the correct temperature if required.
-
-
Visual Guides and Protocols
Signaling Pathway: The Central Role of Acetyl-CoA
Acetyl-CoA is a critical node in cellular metabolism, linking carbohydrate, fat, and protein metabolism to the citric acid cycle for energy production and serving as the essential acetyl-group donor for biosynthesis and protein acetylation.[4][16]
References
- 1. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acetyl-CoA-Testkit Clinisciences [clinisciences.com]
- 4. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. profiles.foxchase.org [profiles.foxchase.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 13. abcam.com [abcam.com]
- 14. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. Acetyl-CoA - Wikipedia [en.wikipedia.org]
Artifacts to avoid when studying Acetyl-CoA metabolism.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts when studying Acetyl-CoA metabolism.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Acetyl-CoA measurements are inconsistent and show high variability. What are the potential causes and solutions?
A1: Inconsistent Acetyl-CoA measurements are a common issue, often stemming from the inherent instability of the molecule. Acetyl-CoA is highly susceptible to degradation.[1][2] Here are the primary factors to consider and troubleshoot:
-
Sample Handling and Quenching: Rapidly stopping metabolic activity is crucial. Delays or improper quenching can lead to significant changes in Acetyl-CoA levels. Advanced ischemia (5–6 minutes) can reduce acetyl-CoA levels, while mild ischemia (1–2 minutes) has little effect.[3][4]
-
Solution: Quench metabolic activity immediately at the point of sample collection. For cell cultures, this can be achieved by flash-freezing in liquid nitrogen. For tissues, freeze-clamping is a common method.[3]
-
-
Extraction Procedure: The choice of extraction solvent and the speed of the extraction process are critical for stabilizing the unstable thioester bond of Acetyl-CoA.[1]
-
Storage Conditions: Improper storage can lead to the degradation of Acetyl-CoA.
-
Solution: Store extracts as dry pellets at -80°C for better stability, as different acyl-CoA species have varying degradation rates in solution.[5]
-
-
Choice of Assay: Enzymatic assays for Acetyl-CoA quantification can suffer from sensitivity and specificity issues.[1]
-
Use of Internal Standards: Not using an appropriate internal standard can lead to inaccurate quantification due to sample loss and degradation during processing.[1]
-
Solution: Incorporate a stable isotope-labeled internal standard as early as possible in the sample processing workflow to normalize for sample loss and degradation.[1]
-
Q2: I am observing low signal or complete loss of my Acetyl-CoA peak during LC-MS analysis. What could be the problem?
A2: Low or no signal for Acetyl-CoA in LC-MS analysis can be frustrating. Here’s a troubleshooting guide to address this issue:
-
Sample Vial Material: The type of sample vial used can impact the stability and recovery of Coenzyme A (CoA) species.
-
Reconstitution Solvent: The solvent used to reconstitute the dried extract can affect the stability of Acetyl-CoA. Acyl-CoAs are prone to hydrolysis and are unstable in aqueous solutions, particularly those that are alkaline or strongly acidic.[7]
-
Solution: Methanol (B129727) has been shown to provide good stability for acyl-CoAs.[7] Ammonium acetate (B1210297) buffered solvent at a neutral pH can also stabilize most acyl-CoA compounds.[5]
-
-
Extraction Solvent Composition: The presence of certain acids or organic solvents in the extraction buffer can lead to poor signal for acyl-CoA compounds.
-
Solution: Avoid formic acid or acetonitrile (B52724) in the extraction solvent, as they can result in very poor or no signal for most acyl-CoA compounds. An 80% methanol extraction has been shown to yield the highest MS intensities for free CoA and acyl-CoA compounds.[5]
-
-
Instrument Sensitivity and Method Optimization: The LC-MS method itself may not be optimized for the detection of Acetyl-CoA.
-
Solution: Ensure your LC-MS method is optimized for the detection of short-chain acyl-CoAs. This includes optimizing parameters like the mobile phase composition, gradient, and mass spectrometer settings.
-
Q3: How can I accurately quantify the different subcellular pools of Acetyl-CoA (mitochondrial vs. nucleocytosolic)?
A3: Quantifying subcellular pools of Acetyl-CoA is challenging because Acetyl-CoA cannot cross the mitochondrial membrane.[1][8] Therefore, the nucleocytosolic and mitochondrial pools are distinct and regulated differently.[9]
-
The Challenge: Standard whole-cell extraction methods will measure the total cellular Acetyl-CoA, not the specific pools.
-
The Approach: To distinguish between these pools, subcellular fractionation techniques are required to separate the mitochondria from the cytosol and nucleus before extraction and analysis.
-
Workflow:
-
Harvest cells and gently lyse them to release the organelles.
-
Use differential centrifugation to separate the mitochondrial fraction from the cytosolic/nuclear fraction.
-
Perform separate Acetyl-CoA extractions on each fraction.
-
Analyze the extracts using LC-MS with an appropriate internal standard.
-
-
-
Important Considerations:
-
Cross-contamination: It is crucial to assess the purity of the fractions to avoid cross-contamination, which would lead to inaccurate measurements. This can be done by assaying for marker enzymes specific to each compartment (e.g., citrate (B86180) synthase for mitochondria).
-
Metabolic Changes During Fractionation: The fractionation process itself can alter metabolite levels. Therefore, it is essential to perform the procedure as quickly as possible and at low temperatures to minimize metabolic activity.
-
Experimental Protocols
Protocol 1: Extraction of Acetyl-CoA from Cultured Cells
This protocol is adapted from methodologies described for the stable and efficient extraction of Acetyl-CoA for subsequent analysis by mass spectrometry.[1]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
-
Extraction Buffer: 10% Trichloroacetic Acid (TCA) in water, ice-cold
-
Cell scraper
-
1.5 mL microcentrifuge tubes, pre-chilled
Procedure:
-
Place the cell culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Immediately add a sufficient volume of liquid nitrogen to flash-freeze the cell monolayer.
-
Add 500 µL of ice-cold 10% TCA to the frozen cells.
-
Using a pre-chilled cell scraper, scrape the cells in the TCA solution and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Incubate the sample on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the Acetyl-CoA, to a new pre-chilled tube.
-
The resulting extract can be stored at -80°C before analysis. For long-term storage, it is recommended to lyophilize the extract to a dry pellet.[5]
Data Presentation
Table 1: Stability of Acyl-CoA Standards in Different Solvents
This table summarizes the coefficient of variation (CV) for various acyl-CoA standards in different solvents at 4°C over 48 hours, providing a guide for selecting the appropriate reconstitution solvent for analysis. A lower CV indicates higher stability.
| Acyl-CoA Standard | Water | 50 mM Ammonium Acetate (pH 4.0) | 50 mM Ammonium Acetate (pH 6.8) | 50% Methanol/Water | 50% pH 4.0/Methanol | 50% pH 6.8/Methanol |
| Acetyl-CoA | High | High | Low | Medium | Medium | Low |
| Propionyl-CoA | High | High | Low | Medium | Medium | Low |
| Butyryl-CoA | High | Medium | Low | Medium | Medium | Low |
| Malonyl-CoA | High | High | Low | High | High | Low |
| Succinyl-CoA | High | High | Low | High | High | Low |
| HMG-CoA | Medium | Medium | Low | Low | Low | Low |
Data adapted from a study on high-resolution metabolomics of acyl-CoAs. The terms "Low," "Medium," and "High" are qualitative representations of the reported coefficient of variation (CV) for illustrative purposes.[5]
Visualizations
Caption: Major pathways of Acetyl-CoA production and consumption.
Caption: Workflow for Acetyl-CoA extraction from biological samples.
Caption: Troubleshooting guide for Acetyl-CoA quantification.
References
- 1. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Absolute Acetyl-CoA Quantification via Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals calibrating mass spectrometry for the absolute quantification of Acetyl-CoA.
Frequently Asked Questions (FAQs)
Q1: Why is my Acetyl-CoA signal intensity highly variable between replicate injections?
High variability in signal intensity is often a primary indicator of issues within your experimental workflow. The most common causes include:
-
Acetyl-CoA Instability: Acetyl-CoA is an unstable molecule, and degradation during sample preparation can lead to inconsistent results.[1][2][3] It is crucial to keep samples cold and process them quickly.[1]
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of Acetyl-CoA, causing signal suppression or enhancement.[4][5][6] This interference can lead to a lack of precision in your measurements.[4]
-
Inconsistent Sample Preparation: Variability in extraction efficiency or sample handling between replicates will directly impact the final concentration and, consequently, the signal intensity.
To diagnose the root cause, it is recommended to first assess the stability of your samples and then investigate potential matrix effects.
Q2: How can I determine if matrix effects are impacting my Acetyl-CoA quantification?
Two primary methods can help diagnose matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify regions in your chromatogram where ion suppression or enhancement occurs.[4][5] A solution of an Acetyl-CoA standard is continuously infused into the mass spectrometer post-column. A blank matrix sample is then injected. Dips or peaks in the baseline signal of the infused standard indicate retention times where matrix components are causing ion suppression or enhancement, respectively.[4][5]
-
Matrix-Matched Calibration Curves: Prepare two sets of calibration curves. One set should be in a neat solvent (e.g., methanol), and the other in a blank matrix extract that has undergone the same sample preparation procedure as your samples. A significant difference in the slopes of these two curves is a strong indication of matrix effects.[4]
The magnitude of the matrix effect can be quantitatively expressed by calculating the Matrix Factor (MF):
Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solution) [4]
-
An MF < 1 indicates ion suppression.[4]
-
An MF > 1 indicates ion enhancement.[4]
-
An MF = 1 indicates no matrix effect.[4]
Q3: What are the best practices for generating a reliable calibration curve for absolute Acetyl-CoA quantification?
For accurate absolute quantification, a well-constructed calibration curve is essential.
-
Use a Stable Isotope-Labeled Internal Standard: Incorporating a stable isotope-labeled version of Acetyl-CoA (e.g., [¹³C₂]-Acetyl-CoA or [D₃]-Acetyl-CoA) is crucial.[1] This internal standard is added at a known concentration to all samples and standards at the beginning of the sample preparation process to correct for variability in sample handling, extraction, and instrument response.[1]
-
Matrix-Matching: Whenever possible, the calibration standards should be prepared in a matrix that is identical to the study samples (matrix-matched calibrators).[7][8] This helps to compensate for matrix effects.[7][8]
-
Number of Calibration Points: A minimum of six non-zero concentration levels is recommended to ensure the linearity of the curve.[7][8] These points should span the expected concentration range of Acetyl-CoA in your samples.[7][8]
-
Linearity and Weighting: Assess the linearity of the calibration curve using appropriate statistical methods. If the data shows heteroscedasticity (i.e., the variance is not constant across the concentration range), apply a weighting factor (e.g., 1/x or 1/x²) during linear regression to improve accuracy at the lower end of the curve.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Splitting) | Matrix Contamination: Accumulation of matrix components on the analytical column.[4] | Implement a more rigorous sample cleanup procedure or use a guard column. |
| Inappropriate Injection Solvent: Mismatch between the injection solvent and the initial mobile phase. | Ensure the injection solvent is compatible with or weaker than the initial mobile phase. | |
| Column Degradation: The analytical column has reached the end of its lifespan. | Replace the analytical column. | |
| Non-linear Calibration Curve | Matrix Effects: Ion suppression or enhancement is more pronounced at higher concentrations.[7][8] | Use matrix-matched calibrators and a stable isotope-labeled internal standard.[7][8] |
| Detector Saturation: The concentration of the analyte is too high for the detector's linear range.[7][8] | Dilute the samples and adjust the calibration curve range accordingly. | |
| Analyte Instability: Acetyl-CoA is degrading in the prepared standards on the autosampler. | Ensure the autosampler is kept at a low temperature (e.g., 4°C).[9] Prepare fresh standards immediately before analysis if necessary. | |
| Low Acetyl-CoA Recovery | Inefficient Extraction: The chosen extraction method is not optimal for your sample type. | Test different extraction protocols. For instance, 5-sulfosalicylic acid (SSA) has been shown to have better recovery for a broader range of CoA species compared to trichloroacetic acid (TCA).[10] |
| Sample Degradation: Acetyl-CoA is being lost during sample preparation due to its inherent instability.[1] | Keep samples on ice or at -80°C throughout the extraction process and minimize the time between extraction and analysis.[1][11] |
Experimental Protocols
Protocol 1: Acetyl-CoA Extraction from Cultured Cells
This protocol is adapted from established methods for the extraction of short-chain acyl-CoAs from cell cultures.[1][11]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
5-sulfosalicylic acid (SSA)
-
Internal Standard: [¹³C₂]-Acetyl-CoA or [D₃]-Acetyl-CoA
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Speed vacuum concentrator
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Metabolism Quenching and Lysis: Add 1 mL of cold (-80°C) 80% methanol/20% H₂O containing the internal standard to the cell culture plate or pellet.[11] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation: Incubate the lysate at -80°C for 15 minutes to precipitate proteins.[11]
-
Centrifugation: Centrifuge the lysate at a high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.[11]
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Dry the supernatant using a speed vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 50 µL of 5% (w/v) SSA in HPLC-grade water.[1][10] This solution is ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Acetyl-CoA
This is a general LC-MS/MS method that can be adapted based on the specific instrumentation available.
Instrumentation:
-
HPLC or UHPLC system
-
C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate
-
Mobile Phase B: 95:5 Acetonitrile:Water with 5 mM ammonium acetate[12]
-
Column Temperature: 25°C[12]
-
Gradient:
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Acetyl-CoA: Precursor ion (Q1) m/z 810 -> Product ion (Q3) m/z 303[10]
-
[¹³C₂]-Acetyl-CoA: Precursor ion (Q1) m/z 812 -> Product ion (Q3) m/z 305
-
[D₃]-Acetyl-CoA: Precursor ion (Q1) m/z 813 -> Product ion (Q3) m/z 306
-
-
Optimization: The collision energy and other source parameters should be optimized for your specific instrument to achieve the best signal intensity.
Visualizations
Caption: Experimental workflow for absolute Acetyl-CoA quantification.
Caption: Troubleshooting logic for Acetyl-CoA quantification issues.
References
- 1. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetyl-CoA Metabolite Sample Preparation and Extraction [bio-protocol.org]
- 12. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acetyl-CoA Quantification and Normalization
Welcome to the technical support center for the normalization of Acetyl-CoA levels. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to normalize Acetyl-CoA levels?
A: Normalizing Acetyl-CoA levels is crucial for accurate data interpretation. It accounts for variability between samples that may arise from differences in cell proliferation, cell death, or sample processing. By normalizing to cell number or total protein content, you can compare Acetyl-CoA concentrations across different experimental conditions, cell lines, or time points, ensuring that observed changes are due to metabolic shifts rather than variations in sample size.
Q2: Should I normalize to cell number or protein content?
A: The choice between normalizing to cell number or protein content depends on your specific experimental goals and the characteristics of your cell model.
-
Normalization to Cell Number: This method is straightforward and suitable when cells are of a uniform size and protein content. It is often used for suspension cells or when a quick estimation is needed.
-
Normalization to Protein Content: This is generally considered a more robust method as it accounts for variations in cell size and protein synthesis, which can be influenced by experimental treatments. It is the preferred method for adherent cells and when studying conditions that may affect cell morphology or protein levels.
Q3: What are the critical steps to ensure the stability of Acetyl-CoA during sample preparation?
A: Acetyl-CoA is an unstable molecule, and proper handling is essential for accurate quantification.[1][2][3][4] Key considerations include:
-
Rapid Quenching of Metabolism: Immediately stop all enzymatic activity by flash-freezing cell pellets in liquid nitrogen or using ice-cold extraction buffers.
-
Use of Acidic Extraction Buffers: Acids like perchloric acid (PCA) or trichloroacetic acid (TCA) help to stabilize the thioester bond of Acetyl-CoA and precipitate proteins.[2][5]
-
Keep Samples Cold: All steps, including cell harvesting, washing, and extraction, should be performed on ice or at 4°C to minimize degradation.[2][6]
-
Minimize Freeze-Thaw Cycles: If not processed immediately, store extracts at -80°C and avoid repeated freeze-thaw cycles.[7]
Q4: Can I use the same cell lysate for both Acetyl-CoA measurement and protein quantification?
A: Yes, and it is highly recommended for accurate normalization. After the initial acid precipitation step to extract Acetyl-CoA, the remaining protein pellet can be resolubilized and used for a protein quantification assay.[6] This ensures that the Acetyl-CoA measurement and the protein content are derived from the exact same cell population.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or Undetectable Acetyl-CoA Signal | Inefficient cell lysis or Acetyl-CoA extraction. | Ensure complete cell disruption. For adherent cells, use a cell scraper.[1] Optimize the extraction protocol; consider using a commercial kit with validated buffers. |
| Acetyl-CoA degradation. | Review sample handling procedures. Ensure all steps are performed rapidly and on ice.[2] Use fresh or properly stored samples.[7] | |
| Insufficient starting material. | Increase the number of cells used for the experiment. Refer to the assay kit's recommendations for the optimal cell number. | |
| High Variability Between Replicates | Inconsistent sample handling. | Standardize all pipetting, incubation times, and temperatures. Ensure thorough mixing of reagents and samples. |
| Inaccurate cell counting or protein quantification. | Recalibrate pipettes. Prepare fresh standards for your protein assay. Ensure a homogenous cell suspension before taking an aliquot for counting. | |
| Presence of interfering substances. | Check the compatibility of your buffers with the Acetyl-CoA and protein assays. Some detergents or reducing agents can interfere with certain protein assays.[8][9] | |
| Inconsistent Normalization Results | Discrepancy between the samples used for Acetyl-CoA and normalization measurements. | Ideally, use the protein pellet from the Acetyl-CoA extraction for protein quantification to ensure the same cell population is being measured.[6] |
| Changes in cell size or protein content due to experimental treatment. | If your treatment affects cell size, normalizing to protein content is generally more reliable than normalizing to cell number. |
Quantitative Data Summary
The following table provides a summary of typical Acetyl-CoA levels found in different mammalian cell lines, which can serve as a reference for your experiments. Note that these values can vary depending on the cell line, culture conditions, and the specific assay used.
| Cell Line | Normalization Method | Reported Acetyl-CoA Level | Reference |
| HepG2 | pmol/10^6 cells | 10.644 | [1] |
| MCF7 | pmol/mg protein | ~12 (for C16:0-CoA) | [1] |
| RAW264.7 | pmol/mg protein | ~4 (for C16:0-CoA) | [1] |
Experimental Protocols
Overall Workflow for Acetyl-CoA Normalization
The general workflow involves parallel processing for Acetyl-CoA measurement and either cell counting or protein quantification.
Protocol 1: Acetyl-CoA Extraction from Cultured Cells
This protocol is adapted from methods that use perchloric acid (PCA) for extraction and is suitable for subsequent analysis with commercial assay kits.[6]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
1M Perchloric Acid (PCA), cold
-
2M Potassium Hydroxide (KOH), cold
-
Acetyl-CoA Assay Buffer (from a commercial kit or prepared in-house)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium, wash the cell monolayer once with ice-cold PBS, and then scrape the cells into 1 mL of cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet once with ice-cold PBS.
-
-
Cell Lysis and Deproteinization:
-
Pellet the cells in a microcentrifuge at 4°C.
-
Resuspend the cell pellet in 250 µL of cold Acetyl-CoA Assay Buffer.
-
Add 24 µL of cold 1M PCA and vortex immediately.
-
Incubate on ice for 5 minutes.
-
Centrifuge at 16,000 x g for 3 minutes at 4°C.
-
-
Supernatant Collection and Neutralization:
-
Carefully transfer the supernatant (which contains Acetyl-CoA) to a new pre-chilled tube.
-
Crucially, save the protein pellet for normalization (Protocol 4).
-
Add 145 µL of cold 2M KOH to the supernatant to precipitate the PCA.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
-
Final Extract:
-
Transfer the final supernatant to a new tube. This is your Acetyl-CoA extract.
-
Check that the pH is between 6.5 and 8.0.
-
Proceed immediately to your Acetyl-CoA assay or store at -80°C.
-
Protocol 2: Normalization to Cell Number
This protocol describes how to count viable cells using a hemocytometer and Trypan Blue.[10][11]
Materials:
-
Hemocytometer with coverslip
-
0.4% Trypan Blue solution
-
Microscope
-
Pipettes and tips
Procedure:
-
Sample Preparation:
-
Before harvesting the main batch of cells for Acetyl-CoA extraction, create a single-cell suspension of your cells.
-
Take a small aliquot (e.g., 20 µL) of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue.
-
-
Loading the Hemocytometer:
-
Clean the hemocytometer and coverslip with 70% ethanol (B145695) and dry.
-
Place the coverslip over the counting chamber.
-
Pipette 10 µL of the cell/Trypan Blue mixture into the chamber.
-
-
Cell Counting:
-
Place the hemocytometer on the microscope stage and focus on the grid lines at 10x magnification.
-
Count the number of viable (clear, unstained) cells in the four large corner squares.
-
-
Calculation:
-
Calculate the average number of cells per large square.
-
Cell concentration (cells/mL) = Average cell count × Dilution factor (in this case, 2) × 10^4.
-
Protocol 3: Normalization to Protein Content - Protein Quantification
Here we provide protocols for both the Bicinchoninic Acid (BCA) and Bradford assays.
3a. BCA Protein Assay
The BCA assay is based on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the colorimetric detection of the Cu¹⁺-BCA complex.[8][12]
Materials:
-
BCA Reagent A (containing bicinchoninic acid)
-
BCA Reagent B (containing copper (II) sulfate)
-
Bovine Serum Albumin (BSA) standards
-
Microplate reader
Procedure:
-
Prepare Protein Pellet (from Protocol 1):
-
After collecting the supernatant for the Acetyl-CoA assay, solubilize the remaining protein pellet in 100-200 µL of 0.2 N NaOH. This may require incubation (e.g., overnight at 37°C) for complete solubilization.[6]
-
-
Prepare Standards:
-
Prepare a series of BSA standards with known concentrations (e.g., 0 to 2 mg/mL).
-
-
Assay:
-
Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.
-
Pipette 25 µL of each standard and unknown sample into a microplate well.
-
Add 200 µL of the working reagent to each well and mix.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature and measure the absorbance at 562 nm.
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their concentration.
-
Determine the protein concentration of your samples from the standard curve.
-
3b. Bradford Protein Assay
This assay relies on the binding of Coomassie Brilliant Blue G-250 dye to protein, which causes a shift in the dye's absorbance maximum.[9][13][14]
Materials:
-
Bradford reagent (Coomassie Brilliant Blue G-250 in an acidic solution)
-
Bovine Serum Albumin (BSA) standards
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Protein Pellet (from Protocol 1):
-
Solubilize the protein pellet as described for the BCA assay.
-
-
Prepare Standards:
-
Prepare a series of BSA standards with known concentrations (e.g., 0.1 to 1.0 mg/mL).
-
-
Assay:
-
Add a small volume (e.g., 5 µL) of each standard and unknown sample to separate tubes or microplate wells.
-
Add 1 mL of Bradford reagent and mix well.
-
Incubate at room temperature for 5 minutes.
-
Measure the absorbance at 595 nm.
-
-
Calculation:
-
Create a standard curve using the absorbance values of the BSA standards.
-
Calculate the protein concentration of your samples based on the standard curve.
-
Troubleshooting Decision Tree
This diagram can help you diagnose issues with low Acetyl-CoA signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylation Assays Using Acetyl CoA | Revvity [revvity.co.jp]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Measurement of acetyl-CoA [bio-protocol.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 9. Bradford Protein Assay [bio-protocol.org]
- 10. stemcell.com [stemcell.com]
- 11. med.virginia.edu [med.virginia.edu]
- 12. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 13. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 14. Quantifying proteins using the Bradford method [qiagen.com]
Technical Support Center: Refinements for Metabolic Flux Analysis of Acetyl-CoA
Welcome to the technical support center for metabolic flux analysis (MFA) of Acetyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during metabolic flux analysis of Acetyl-CoA, providing potential causes and solutions.
Q1: Why am I observing low or undetectable Acetyl-CoA levels in my samples?
Possible Causes:
-
Metabolite Instability: Acetyl-CoA is a thermally labile thioester that is susceptible to degradation.[1][2]
-
Suboptimal Extraction: Inefficient extraction methods can lead to poor recovery of Acetyl-CoA from complex biological samples.[3]
-
Cellular Stress: Ischemia or other cellular stressors can rapidly decrease Acetyl-CoA levels.[3][4]
-
Low Cellular Concentration: The intracellular concentration of Acetyl-CoA can be low, ranging from 20–600 μM in organisms like E. coli, which can make detection challenging.[5]
Solutions:
-
Rapid Quenching and Extraction: Immediately stop metabolic activity by flash-freezing samples in liquid nitrogen and use an extraction buffer that stabilizes the thioester bond, such as trichloroacetic acid.[6]
-
Optimized Analytical Methods: Employ sensitive quantification techniques like liquid chromatography-mass spectrometry (LC-MS/MS) for accurate measurement.[2][4]
-
Sample Handling: Use glass instead of plastic sample vials to minimize signal loss and improve sample stability.[2] Consider the use of additives to enhance CoA stability.[2]
-
Subcellular Analysis: Since the majority of Acetyl-CoA is cytosolic, whole-cell measurements might mask changes in smaller mitochondrial pools. Subcellular fractionation can provide more accurate insights.[7]
Q2: My 13C labeling patterns are inconsistent with expected metabolic pathways. What could be the cause?
Possible Causes:
-
Isotopic Scrambling: This phenomenon refers to the deviation of isotope labeling patterns from what is expected, which can be caused by reversible reactions, futile cycles, or metabolic branch points.[8]
-
Background CO2 Fixation: Incorporation of unlabeled CO2 from the atmosphere or bicarbonate in the medium can dilute 13C enrichment.[8]
-
Prochirality: The prochirality of certain metabolites, like citrate (B86180), can be overlooked. Isotope labeling can make an achiral molecule chiral, affecting the expected labeling patterns if not accounted for in the model.[9]
Solutions:
-
Careful Tracer Selection: The choice of a 13C-labeled substrate is critical. For example, 1,2-¹³C₂ glucose can be more effective than uniformly labeled glucose for resolving certain fluxes in glycolysis.[9]
-
Minimize Reversible Reactions: While biochemically inherent, understanding the impact of highly reversible reactions on label distribution is crucial for accurate modeling.
-
Account for CO2 Fixation: Ensure that the metabolic model includes carboxylation reactions that might incorporate unlabeled carbon.
-
Correct Stereochemistry: Use modeling software that correctly handles the stereochemistry of prochiral molecules like citrate.
Q3: The calculated fluxes for Acetyl-CoA producing and consuming pathways have very large confidence intervals. How can I improve the precision of my flux estimations?
Possible Causes:
-
Insufficient Labeling Information: The isotopic tracer may not be effectively labeling the intermediates of the pathways of interest.
-
Redundant Pathways: The presence of multiple pathways that can produce or consume Acetyl-CoA can make it difficult to resolve their individual contributions.
-
Model Identifiability Issues: The metabolic model may not be structurally identifiable, meaning that unique flux values cannot be determined from the available measurements.
Solutions:
-
Multiple Tracer Experiments: Performing parallel labeling experiments with different tracers can provide additional constraints for flux estimation.
-
Advanced Modeling Techniques: Employing methods like 2S-¹³C MFA can help in resolving fluxes in complex, genome-scale models.[10]
-
Incorporate Additional Measurements: Including extracellular flux measurements (e.g., substrate uptake and product secretion rates) can significantly improve the accuracy of the flux calculations.[11]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of Acetyl-CoA in mammalian cells?
In mammalian cells, Acetyl-CoA is a central metabolite derived from multiple sources. The primary pathways for its generation include:
-
Glycolysis: Glucose is converted to pyruvate (B1213749) in the cytoplasm. Pyruvate is then transported into the mitochondria and converted to Acetyl-CoA by the pyruvate dehydrogenase complex.
-
Fatty Acid β-oxidation: Fatty acids are broken down in the mitochondria to produce Acetyl-CoA.[12]
-
Amino Acid Catabolism: Certain amino acids can be degraded to Acetyl-CoA or its precursors.
-
Acetate Metabolism: Acetate can be converted to Acetyl-CoA in the cytoplasm by acetyl-CoA synthetase (ACSS2).[6]
Q2: How does cellular compartmentalization affect Acetyl-CoA metabolism and its analysis?
Acetyl-CoA is present in different subcellular compartments, including the mitochondria, cytosol, and nucleus, where it participates in distinct metabolic processes.[7]
-
Mitochondria: Primarily involved in the TCA cycle and fatty acid oxidation.
-
Cytosol: A key substrate for fatty acid and cholesterol synthesis.
-
Nucleus: Used for histone acetylation, which plays a crucial role in epigenetic regulation.[6][7]
Since Acetyl-CoA cannot cross the mitochondrial membrane, its transport to the cytosol is mediated by the export of citrate, which is then cleaved by ATP citrate lyase (ACLY) to produce cytosolic Acetyl-CoA and oxaloacetate.[6][13] Standard methods for metabolite extraction typically measure whole-cell averages, which may not reflect the metabolic state of individual compartments.[14] Therefore, subcellular fractionation is often necessary to understand the distinct roles of compartmentalized Acetyl-CoA pools.[7]
Q3: What is the difference between metabolic steady state and isotopic steady state?
-
Metabolic Steady State: This refers to a condition where the concentrations of intracellular metabolites remain constant over time. This implies that the rates of production and consumption for each metabolite are balanced.[14]
-
Isotopic Steady State: This is achieved when the isotopic enrichment of intracellular metabolites becomes stable after the introduction of a labeled substrate.[14] The time required to reach isotopic steady state depends on the pool sizes of the metabolites and the fluxes through the pathways. Under isotopic steady state, the calculated fluxes are independent of the metabolite pool sizes.[9]
Data Summary
Table 1: Intracellular Concentrations of Acetyl-CoA in E. coli
| Condition | Acetyl-CoA Concentration (nmol/mg CDW) | Corresponding Molar Concentration (µM) | Reference |
| General Range | 0.05 - 1.5 | 20 - 600 | [5] |
| Growth on Glucose | 0.82 | [5] | |
| Growth on Glycerol | 0.62 | [5] | |
| Growth on Succinate | 0.37 | [5] | |
| Overexpression of Pgk | ~30% increase | [5] | |
| Overexpression of Pdh | 2-fold increase | [5] | |
| Deletion of pta | 2-fold increase | [5] |
Table 2: Comparison of Analytical Techniques for Acetyl-CoA Quantification
| Technique | Advantages | Limitations | Reference(s) |
| HPLC | Can quantify multiple acyl-CoA species. | [3][4] | |
| LC-MS/MS | High sensitivity and specificity; suitable for a wide range of acyl-CoAs. | Can be complex to set up and requires specialized equipment. | [2][3][4] |
| NMR | Direct quantification without chromatographic bias. | Only suitable for abundant metabolites like Acetyl-CoA and CoA. | [3] |
| Fluorimetric/Spectrophotometric Assays | Simpler and more accessible instrumentation. | Indirect measurement and generally limited to Acetyl-CoA. | [3][4] |
Experimental Protocols
Protocol 1: ¹³C-Metabolic Flux Analysis (¹³C-MFA)
This protocol provides a general workflow for conducting a ¹³C-MFA experiment to determine metabolic fluxes.
-
Experimental Design:
-
Cell Culture and Labeling:
-
Culture cells under defined conditions to achieve a metabolic steady state.
-
Introduce the ¹³C-labeled substrate and allow the system to reach isotopic steady state. The time required for this will vary depending on the cell type and growth rate.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by flash-freezing the cell pellet in liquid nitrogen.
-
Extract metabolites using a suitable solvent, such as cold methanol (B129727) or a trichloroacetic acid solution to ensure stability of thioester bonds.[6]
-
-
Measurement of Isotopic Labeling:
-
Analyze the isotopic labeling patterns of key intracellular metabolites (e.g., amino acids, TCA cycle intermediates) using GC-MS or LC-MS/MS.
-
-
Flux Calculation:
-
Use a computational model and software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by fitting the measured labeling data to a metabolic network model.
-
Protocol 2: Quantification of Acyl-CoA Thioesters by LC-MS/MS
This protocol outlines a method for the sensitive and accurate quantification of Acetyl-CoA and other short-chain acyl-CoAs.
-
Sample Preparation:
-
Extract metabolites as described in Protocol 1, Step 3.
-
For deproteinization, 5-sulfosalicylic acid (SSA) can be used as it does not require subsequent removal by solid-phase extraction (SPE).[15]
-
-
LC-MS/MS Analysis:
-
Separate the acyl-CoA species using a suitable liquid chromatography method, such as ion-pairing reversed-phase HPLC.
-
Detect and quantify the different acyl-CoAs using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
-
Data Analysis:
-
Quantify the concentration of each acyl-CoA by comparing its peak area to that of a known amount of an internal standard.
-
Visualizations
Caption: Central pathways of Acetyl-CoA production and consumption.
Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis.
Caption: Logical workflow for troubleshooting MFA results.
References
- 1. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 13C Metabolic Flux Analysis for Systematic Metabolic Engineering of S. cerevisiae for Overproduction of Fatty Acids [frontiersin.org]
- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Validating Anti-Acetyl-CoA Carboxylase (ACC) Antibody Specificity
For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for generating reliable and reproducible immunoassay data. This guide provides a comparative overview of validation strategies for antibodies targeting Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid metabolism, often investigated in the context of "Acetyl-CoA" related research.
Antibodies that directly target the small molecule Acetyl-CoA are not standard research tools. Instead, the scientific community relies on antibodies raised against enzymes that produce or consume Acetyl-CoA. Acetyl-CoA Carboxylase (ACC), which catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, is a primary target of interest. This guide focuses on the validation of antibodies against ACC isoforms (ACC1 and ACC2) and provides a framework for comparing their performance in various immunoassays.
Comparative Performance of Commercially Available ACC Antibodies
The selection of a suitable antibody is critical for the success of any immunoassay. Below is a comparison of several commercially available polyclonal and monoclonal antibodies against Acetyl-CoA Carboxylase. The data presented is a synthesis of information from various suppliers and publications, highlighting key performance indicators for different applications.
| Antibody | Host Species | Clonality | Validated Applications | Recommended Dilution (WB) | Observed MW (kDa) in WB | Specificity Validation |
| Vendor A, Cat# 12345 | Rabbit | Polyclonal | WB, IHC, ELISA | 1:1000 | ~265-280 | Peptide Blocking, Endogenous Expression |
| Vendor B, Cat# 67890 | Mouse | Monoclonal | WB, ICC/IF, Flow Cytometry | 1:2000 | ~280 | Knockout (KO) Cell Lines |
| Vendor C, Cat# 11223 | Rabbit | Recombinant Monoclonal | WB, IHC-P, ICC/IF | 1:1000 | ~265 | KO Validation, Cell Treatment |
| Vendor D, Cat# 44556 | Sheep | Polyclonal | WB, IP, ELISA | 1:500 - 1:1000 | ~265-280 | Endogenous Expression in various tissues |
Note: The performance of an antibody can be application and sample-dependent. The information in this table should be used as a guideline, and it is crucial to perform in-house validation for your specific experimental conditions.
Essential Experimental Protocols for Antibody Validation
Accurate and reliable data from immunoassays depend on rigorous validation of antibody specificity. Below are detailed methodologies for key experiments used to validate anti-ACC antibodies.
Western Blotting (WB)
Western blotting is a fundamental technique to verify that an antibody recognizes a protein of the correct molecular weight.
Protocol:
-
Lysate Preparation: Prepare whole-cell lysates from cell lines known to express ACC (e.g., HeLa, NIH/3T3) using a standard lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein lysate on a 6-8% SDS-polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ACC antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
Specificity Control (Peptide Blocking): Pre-incubate the primary antibody with the immunizing peptide for 1 hour at room temperature before incubating it with the membrane. A specific antibody will show a significantly reduced or absent band in the presence of the blocking peptide.[1]
Immunohistochemistry (IHC)
IHC is used to assess the subcellular localization and tissue distribution of the target protein.
Protocol:
-
Tissue Preparation: Fix paraffin-embedded tissue sections on slides. Deparaffinize and rehydrate the sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Permeabilization and Blocking: Permeabilize the tissue with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) and then block with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-ACC antibody overnight at 4°C.
-
Washing: Wash with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by an avidin-biotin-HRP complex, or use a polymer-based detection system.
-
Chromogen Detection: Add a chromogen substrate (e.g., DAB) and counterstain with hematoxylin.
-
Mounting and Imaging: Dehydrate, clear, and mount the slides. Image using a light microscope.
Knockout (KO) Validation
The use of knockout cell lines or tissues provides the most definitive evidence of antibody specificity.[2]
Protocol:
-
Lysate Preparation: Prepare protein lysates from both the wild-type (WT) and the ACC knockout (KO) cell line.
-
Western Blotting: Perform Western blotting as described above, running the WT and KO lysates side-by-side.
-
Analysis: A specific antibody should produce a band at the expected molecular weight in the WT lane and no band in the KO lane.[3]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate a standard antibody validation workflow and a simplified signaling pathway involving ACC.
References
A Researcher's Guide to Commercial Acetyl-CoA Measurement Kits: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the landscape of metabolic research, the accurate measurement of Acetyl-Coenzyme A (Acetyl-CoA) is paramount. This pivotal molecule sits (B43327) at the crossroads of cellular metabolism, making its quantification essential for understanding a vast array of biological processes and disease states. A variety of commercial kits are available, each employing different detection technologies with their own strengths and weaknesses. This guide provides an objective comparison of popular colorimetric, fluorometric, and ELISA-based kits, supported by available performance data and detailed experimental protocols to aid in selecting the most suitable assay for your research needs.
Performance Data Summary of Commercial Acetyl-CoA Assay Kits
The selection of an appropriate Acetyl-CoA assay kit is a critical decision that can significantly impact experimental outcomes. The following table summarizes key quantitative performance data for several commercially available kits, categorized by their detection method. It is important to note that performance can vary depending on the sample type and experimental conditions.
| Manufacturer/Distributor | Kit Name/Catalog No. | Detection Method | Assay Range | Sensitivity | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Spike Recovery (%) |
| Colorimetric Kits | |||||||
| Novus Biologicals | Acetyl-CoA Assay Kit (Colorimetric) / NBP3-24455 | Colorimetric | 150 - 500 nmol/mL | 150 nmol/mL | < 4% | < 5.3% | 103% |
| Assay Genie | Acetyl-CoA Colorimetric Assay Kit / MAES0238 | Colorimetric | 150 - 500 nmol/L | 150 nmol/L | 4.0%[1] | 5.3%[1] | 103%[1] |
| Abbkine | CheKine™ Micro Acetyl Coenzyme A (Acetyl-CoA) Assay Kit | Colorimetric | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Fluorometric Kits | |||||||
| BioVision / Abcam | PicoProbe™ Acetyl-CoA Fluorometric Assay Kit / K317 / ab87546 | Fluorometric | 10 - 1000 pmol | ~0.4 µM | Not Specified | Not Specified | Not Specified |
| Elabscience | Acetyl Coenzyme A (Acetyl-CoA) Fluorometric Assay Kit / E-BC-F046 | Fluorometric | 0.27 - 5.00 μmol/L | 0.27 μmol/L | 1.7 - 4.1%[2] | 2.7 - 3.6%[2] | Not Specified |
| Sigma-Aldrich | Acetyl-Coenzyme A Assay Kit / MAK039 | Fluorometric | 10 - 1000 pmol | Not Specified | Not Specified | Not Specified | Not Specified |
| Sigma-Aldrich | Acetyl Coenzyme A Assay Kit / MAK566 | Fluorometric | 20 - 1000 pmol | Not Specified | Not Specified | Not Specified | Not Specified |
| ELISA Kits | |||||||
| Elabscience | A-CoA(Acetyl Coenzyme A) ELISA Kit / E-EL-0125 | Sandwich-ELISA | Not Specified | Not Specified | < 10% | < 10% | Not Specified |
| ELK Biotechnology | AcCoA(Acetyl CoA) ELISA Kit | Sandwich-ELISA | 0.32 - 20 nmol/mL | 0.116 nmol/mL | < 8%[3] | < 10%[3] | Not Specified |
| St John's Laboratory | A-CoA (Acetyl Coenzyme A) Competitive ELISA Kit / STJE0006630 | Competitive-ELISA | Not Specified | Not Specified | < 10% | < 10% | Not Specified |
Critical Evaluation of Assay Technologies
A 2023 study published in PMC provided a head-to-head comparison of a colorimetric ELISA (Elabscience) and a fluorometric assay (BioVision/abcam PicoProbe™) with liquid chromatography-mass spectrometry (LC-MS) methods for Acetyl-CoA quantification.[4] The findings of this study are crucial for understanding the practical applicability of these kits.
The colorimetric ELISA kit failed to produce interpretable results for Acetyl-CoA in metabolite extracts from both HepG2 cells and mouse tissue samples.[4] While the manufacturer's neat Acetyl-CoA standard was detectable, the assay was not suitable for biological samples, suggesting significant matrix interference.[4]
The fluorometric PicoProbe™ assay showed better performance but with notable variability. Its results were inconsistent with those obtained by LC-MS across different cell and tissue matrices and extraction methods.[4] This suggests that the accuracy of this fluorometric kit is highly dependent on the sample type and the protocol used for sample preparation.
These findings underscore the importance of in-house validation of any chosen kit with the specific biological samples to be analyzed. While manufacturer-provided data is a useful starting point, independent verification is essential for ensuring data accuracy and reliability.
Experimental Methodologies
The following sections provide detailed protocols for the key types of Acetyl-CoA measurement assays. These are generalized procedures based on common principles and should be supplemented with the specific instructions provided with your chosen kit.
Sample Preparation (General)
Accurate measurement of Acetyl-CoA requires proper sample handling and preparation to minimize its degradation and remove interfering substances.
-
Tissue Samples: Rapidly freeze tissue samples in liquid nitrogen and pulverize them. Deproteinize the homogenized tissue using perchloric acid (PCA) precipitation followed by neutralization with potassium bicarbonate.
-
Cell Samples: Harvest cells and wash with cold PBS. For adherent cells, scrape them into the lysis buffer. For suspension cells, pellet and resuspend. Deproteinization is typically required.
Colorimetric Assay Protocol
This protocol is based on the enzymatic conversion of Acetyl-CoA, leading to the production of NADH, which can be measured by the change in absorbance at ~340 nm.
-
Reagent Preparation: Prepare all reagents, including the extracting solution, buffer, enzyme mixes, and substrate, according to the kit's instructions. Prepare a standard curve using the provided Acetyl-CoA standard.
-
Sample Measurement: Add the prepared samples and standards to a 96-well microplate.
-
Reaction Initiation: Add the reaction mix containing the necessary enzymes and substrate to each well.
-
Incubation: Incubate the plate for the time and temperature specified in the protocol (e.g., 15 minutes).
-
Absorbance Reading: Measure the absorbance at or near 340 nm using a microplate reader.
-
Calculation: Calculate the Acetyl-CoA concentration in the samples by comparing their absorbance to the standard curve.
Fluorometric Assay Protocol
Fluorometric assays offer higher sensitivity than colorimetric methods and are suitable for samples with low Acetyl-CoA levels. The principle often involves an enzymatic reaction that generates a fluorescent product.
-
Reagent Preparation: Prepare the assay buffer, fluorescent probe, enzyme mix, and standards as described in the kit manual.
-
Standard Curve: Create a standard curve by diluting the Acetyl-CoA standard to a range of known concentrations.
-
Sample and Standard Addition: Pipette samples and standards into a 96-well black microplate suitable for fluorescence measurements.
-
Reaction Mix Addition: Add the reaction mix to all wells.
-
Incubation: Incubate the plate, protected from light, for the recommended duration and temperature (e.g., 30 minutes at 37°C).
-
Fluorescence Measurement: Read the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) using a fluorescence microplate reader.
-
Data Analysis: Determine the Acetyl-CoA concentration in the samples from the standard curve.
ELISA Protocol (Sandwich ELISA)
ELISA kits utilize specific antibodies for the detection of Acetyl-CoA.
-
Plate Preparation: The microplate wells are pre-coated with an antibody specific to Acetyl-CoA.
-
Sample and Standard Incubation: Add standards and samples to the wells and incubate to allow Acetyl-CoA to bind to the immobilized antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody Addition: Add a biotinylated detection antibody specific for Acetyl-CoA and incubate.
-
Washing: Wash the plate again.
-
Enzyme Conjugate Addition: Add an avidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Washing: A final wash step is performed.
-
Substrate Reaction: Add a TMB substrate solution, which will be converted by HRP to a colored product.
-
Stopping the Reaction: Stop the reaction by adding a stop solution.
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Calculation: The concentration of Acetyl-CoA is proportional to the absorbance and is determined from the standard curve.
Visualizing the Pathways and Processes
To better understand the context of Acetyl-CoA measurement, the following diagrams illustrate the central role of Acetyl-CoA in metabolism and a generalized workflow for its quantification.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Acetyl Coenzyme A (Acetyl-CoA) Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 3. AcCoA(Acetyl CoA) ELISA Kit [elkbiotech.com]
- 4. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Acetyl-CoA Quantification: A Comparative Guide to HPLC-UV and LC-MS/MS
The accurate quantification of Acetyl-Coenzyme A (Acetyl-CoA) is critical for researchers in metabolic studies, drug development, and cellular biology. As a central metabolite, Acetyl-CoA links carbohydrate, lipid, and amino acid metabolism and is the primary acyl-donor for protein acetylation[1][2]. The choice of analytical technique is paramount for generating reliable and reproducible data. This guide provides an objective comparison between two prevalent methods for Acetyl-CoA quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Experimental Workflow
The quantification of Acetyl-CoA, regardless of the specific instrumentation, follows a standardized workflow. This process begins with rapid quenching of metabolic activity and efficient extraction of the target analyte from the biological matrix, followed by analytical separation and detection.
Caption: General workflow for Acetyl-CoA quantification.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for both HPLC-UV and LC-MS/MS, synthesized from validated methods.
HPLC-UV Quantification Protocol
This method offers simplicity and robustness for the simultaneous determination of CoA and Acetyl-CoA.[3]
A. Sample Preparation (Perchloric Acid Extraction)
-
Rapidly excise and freeze tissue samples in liquid nitrogen to quench metabolic activity.[4]
-
Homogenize the frozen tissue in an ice-cold 5% perchloric acid (PCA) solution containing a reducing agent like 50 µM DTT.[4]
-
Incubate the homogenate on ice for 10-15 minutes to allow for protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[5]
-
Carefully collect the supernatant, which contains the acid-soluble metabolites including Acetyl-CoA.
-
The sample is now ready for immediate analysis by HPLC. Samples are stable at 4°C for at least 24 hours.[5]
B. HPLC-UV Conditions
-
HPLC System: A standard HPLC system equipped with a UV/VIS detector.
-
Column: A C18 reverse-phase column (e.g., 150 x 2.0 mm, 4 µm particle size).[6]
-
Mobile Phase: A gradient elution is typically used. For example:
-
Mobile Phase A: Buffer solution (e.g., sodium phosphate (B84403) with sodium perchlorate).
-
Mobile Phase B: Buffer solution with a higher concentration of an organic modifier like acetonitrile.
-
-
Flow Rate: Typically around 0.5 mL/min.
-
Detection: UV absorbance is monitored at 259 nm, which is the absorbance maximum for the adenine (B156593) moiety of the CoA molecule.[5]
-
Quantification: Acetyl-CoA concentration is determined by comparing the peak area from the sample to a calibration curve generated from pure standards.[6]
LC-MS/MS Quantification Protocol
LC-MS/MS is the method of choice for high sensitivity and specificity, allowing for the quantification of a wide range of acyl-CoAs simultaneously.[2][7]
A. Sample Preparation (Organic Solvent Extraction & SPE)
-
Homogenize frozen tissue or cell pellets in an ice-cold extraction solvent, such as an 80:20 methanol:water mixture or an acetonitrile/methanol/water (2:2:1 v/v/v) solution.[1][2]
-
Sonicate or vortex vigorously to lyse cells and ensure complete extraction.
-
Centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet debris.[1]
-
Collect the supernatant. For enhanced purity and compatibility with the MS system, a solid-phase extraction (SPE) cleanup is recommended.[1][7]
-
SPE Cleanup:
-
Condition an Oasis HLB SPE column with methanol, then equilibrate with water.[1]
-
Load the sample supernatant onto the column.
-
Wash the column with water to remove salts and polar impurities.[1]
-
Elute Acetyl-CoA and other acyl-CoAs with a solution of 25 mM ammonium (B1175870) acetate (B1210297) in methanol.[1]
-
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of an appropriate solvent (e.g., 5% 5-sulfosalicylic acid (SSA) in water).[1][8]
B. LC-MS/MS Conditions
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and faster run times.
-
Column: A C18 reverse-phase column suitable for UPLC (e.g., Acquity HSS T3, 150 x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase:
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[9]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for Acetyl-CoA, providing high specificity.[10]
-
Quantification: Absolute quantification is achieved by comparing the analyte's signal to that of a stable isotope-labeled internal standard, which is added at the beginning of the extraction process.[1]
Performance Comparison
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the study, such as sensitivity needs, sample availability, and the desire to measure other related metabolites.
| Parameter | HPLC-UV | LC-MS/MS |
| Sensitivity (LOD) | ~0.36 pmol per injection[4] | Low fmol range; significantly more sensitive[2] |
| Specificity | Moderate; based on retention time and UV absorbance. Co-eluting compounds with similar UV spectra can interfere. | Very High; based on retention time and specific mass-to-charge (m/z) transitions. |
| Recovery | High and reproducible (95-97%) with optimized PCA extraction.[3][5] | Variable (60-114%); highly dependent on extraction protocol and matrix.[11] Use of internal standards is critical. |
| Precision (%CV) | Excellent (<1% for standards, 1-3% for biological samples).[3][5] | Excellent when using stable isotope-labeled internal standards. |
| Multiplexing | Limited; can simultaneously measure CoA and a few short-chain acyl-CoAs. | High; capable of measuring a broad profile of short, medium, and long-chain acyl-CoAs in a single run.[1][7] |
| Cost & Accessibility | Lower instrument cost, more widely available.[7] | Higher instrument cost, requires specialized facilities and expertise.[2][12] |
Biological Context: The Citric Acid Cycle
Acetyl-CoA is a cornerstone of cellular energy metabolism, primarily by feeding into the Citric Acid Cycle (also known as the Krebs Cycle) in the mitochondria. The two-carbon acetyl group from Acetyl-CoA combines with oxaloacetate to form citrate, initiating a series of reactions that generate ATP and reducing equivalents (NADH and FADH₂).
Caption: Role of Acetyl-CoA in the Citric Acid Cycle.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Acetyl-CoA.
-
HPLC-UV is a cost-effective, robust, and reliable method suitable for applications where high sensitivity is not the primary concern and the main analytes of interest are Acetyl-CoA and free CoA. Its high recovery and precision make it excellent for measuring relatively abundant pools of these metabolites.[3][5]
-
LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for detecting low-abundance species and for comprehensive acyl-CoA profiling.[2][8] The ability to multiplex and use stable isotope-labeled internal standards minimizes matrix effects and ensures the highest level of accuracy, which is essential for detailed metabolic flux analysis and drug development studies.[1][7]
The selection of the appropriate method should be guided by the specific research question, the biological matrix, the required level of sensitivity, and available resources. For cross-validation, analyzing a subset of samples by both methods can provide the highest confidence in the quantitative results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tud.qucosa.de [tud.qucosa.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Acetyl-CoA Metabolism: A Comparative Guide for Normal and Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Acetyl-Coenzyme A (Acetyl-CoA) stands as a central hub in cellular metabolism, integrating carbohydrate, fat, and protein catabolism and serving as the primary donor of acetyl groups for biosynthesis and epigenetic modifications. In cancer cells, the metabolism of Acetyl-CoA undergoes a profound reprogramming to support rapid proliferation, survival under stress, and adaptation to the tumor microenvironment. This guide provides a comprehensive comparison of Acetyl-CoA metabolism in cancer cells versus normal differentiated cells, supported by experimental data and detailed methodologies.
Key Differences in Acetyl-CoA Production and Utilization
Normal cells primarily generate Acetyl-CoA in the mitochondria from pyruvate (B1213749), the end product of glycolysis, through the action of the Pyruvate Dehydrogenase (PDH) complex. This Acetyl-CoA then fuels the tricarboxylic acid (TCA) cycle for ATP production. In contrast, cancer cells exhibit a metabolic shift known as the Warburg effect, characterized by increased glycolysis and lactate (B86563) production even in the presence of oxygen.[1][2][3] This necessitates alternative pathways for Acetyl-CoA synthesis to meet the high anabolic demands of cancer cells.
Cancer cells have been shown to upregulate several key enzymes involved in Acetyl-CoA synthesis.[4] One of the most significant is ATP-citrate lyase (ACLY) , which converts citrate (B86180) shuttled from the mitochondria into cytosolic Acetyl-CoA.[5][6][7][8][9] This cytosolic pool of Acetyl-CoA is crucial for de novo fatty acid synthesis, a hallmark of many cancers required for membrane production and signaling molecules.[10]
Another critical enzyme upregulated in many cancers, particularly under metabolic stress conditions like hypoxia, is Acetyl-CoA Synthetase 2 (ACSS2) .[11][12][13][14][15][16][17][18] ACSS2 captures acetate (B1210297), a readily available carbon source in the tumor microenvironment, and converts it into Acetyl-CoA in both the cytoplasm and the nucleus.[11][14] This allows cancer cells to sustain lipid synthesis and, importantly, histone acetylation for epigenetic regulation of gene expression, even when glucose and other nutrients are limited.[10][11][19]
The Pyruvate Dehydrogenase (PDH) complex , which links glycolysis to the TCA cycle, is often inhibited in cancer cells.[20][21][22] This inhibition, mediated by Pyruvate Dehydrogenase Kinases (PDKs), diverts pyruvate away from mitochondrial Acetyl-CoA production and towards lactate formation.[2][21][23] This metabolic switch is a key feature of the Warburg effect.[2]
Recent studies have also highlighted the role of the carnitine shuttle in transporting acetyl groups from the mitochondria to the cytosol, providing an alternative source of cytosolic Acetyl-CoA for lipogenesis and histone acetylation, particularly in cells where ACLY is compromised.[24][25][26][27][28]
Comparative Data on Key Metabolic Enzymes and Metabolites
The following tables summarize quantitative data from various studies comparing the expression and activity of key enzymes and the concentration of relevant metabolites in cancer cells versus normal cells.
| Enzyme | Cancer Cell Line/Type | Change in Expression/Activity vs. Normal | Reference |
| ATP-citrate lyase (ACLY) | Glioblastoma, Colorectal, Breast, Non-small cell lung, Hepatocellular carcinoma | Upregulated | [9] |
| Breast Cancer | Upregulated | [6] | |
| Pancreatic Ductal Adenocarcinoma | Upregulated | [19] | |
| Acetyl-CoA Synthetase 2 (ACSS2) | Glioblastoma, Breast, Liver, Prostate, Bladder, Renal Cancer | Highly Expressed | [11][18] |
| Breast Tumors | Copy-number gain | [12][13] | |
| Various Cancers (under hypoxia) | Upregulated | [11][16] | |
| Pyruvate Dehydrogenase (PDH) Complex | Head and Neck Squamous Cell Carcinoma | Inhibited (via PDK-1) | [23] |
| Various Cancers | Attenuated mitochondrial function | [21] | |
| Pyruvate Dehydrogenase Kinase (PDK) | Head and Neck Squamous Cell Carcinoma | Enhanced expression (PDK-1) | [23] |
| Various Cancers | Upregulated | [22] |
| Metabolite | Cancer Cell Line/Type | Change in Concentration vs. Normal | Reference |
| Acetyl-CoA | Cancer cell mitochondria | Increased | [1] |
| Glioma cells (under abundant nutrients) | Increased intracellularly | [29] | |
| Citrate | Cancer cells with FASN inhibition | Increased | [30] |
| Lactate | Cancer cells (Warburg effect) | Increased production | [2][20] |
Experimental Protocols
Metabolic Flux Analysis using 13C-labeled Tracers
Objective: To quantify the contribution of different substrates (e.g., glucose, acetate, glutamine) to the Acetyl-CoA pool.
Methodology:
-
Cell Culture: Culture cancer and normal cells in appropriate media. For the experiment, switch to a medium containing a 13C-labeled substrate (e.g., [U-13C]-glucose or [1,2-13C]-acetate).
-
Metabolite Extraction: After a defined incubation period, rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
LC-MS/MS Analysis: Analyze the isotopic labeling patterns of Acetyl-CoA and downstream metabolites (e.g., citrate, fatty acids) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the fractional contribution of the labeled substrate to the Acetyl-CoA pool by analyzing the mass isotopologue distribution.
Seahorse XF Analyzer for Real-time Bioenergetic Profiling
Objective: To measure mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR) simultaneously.
Methodology:
-
Cell Seeding: Seed cancer and normal cells in a Seahorse XF culture microplate.
-
Assay Preparation: The day of the assay, replace the culture medium with a specialized assay medium and incubate the cells in a non-CO2 incubator.
-
Assay Protocol: Load the Seahorse XF Analyzer with compounds to be injected during the assay (e.g., oligomycin, FCCP, rotenone/antimycin A for the mitochondrial stress test). The instrument will sequentially inject these compounds and measure the resulting changes in OCR and ECAR.
-
Data Analysis: Analyze the OCR and ECAR profiles to determine key bioenergetic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.
Western Blotting for Protein Expression Analysis
Objective: To compare the expression levels of key metabolic enzymes (e.g., ACLY, ACSS2, PDH, PDK) in cancer and normal cells.
Methodology:
-
Protein Extraction: Lyse cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the target proteins. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels.
Visualizing Metabolic Pathways and Workflows
Acetyl-CoA Metabolism in Normal Cells
Caption: Acetyl-CoA production in normal cells.
Acetyl-CoA Metabolism in Cancer Cells
Caption: Reprogrammed Acetyl-CoA metabolism in cancer cells.
Experimental Workflow for Metabolic Flux Analysis
Caption: Workflow for 13C-based metabolic flux analysis.
References
- 1. Acetyl-CoA: An interplay between metabolism and epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Pathways of the Warburg Effect in Health and Disease: Perspectives of Choice, Chain or Chance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Acetyl-CoA metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP-citrate lyase: a key player in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolic significance of ATP-citrate lyase in cancer: insights into glutamine-fuelled citrate biosynthesis and tumour progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. Acetyl-CoA regulates lipid metabolism and histone acetylation modification in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress. — Department of Oncology [oncology.ox.ac.uk]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism [ouci.dntb.gov.ua]
- 17. [PDF] Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism | Semantic Scholar [semanticscholar.org]
- 18. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.amegroups.cn [cdn.amegroups.cn]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
- 21. The pyruvate dehydrogenase complex in cancer: An old metabolic gatekeeper regulated by new pathways and pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 24. biorxiv.org [biorxiv.org]
- 25. Acetylcarnitine shuttling links mitochondrial metabolism to histone acetylation and lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Carnitine Shuttle and Ferroptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Carnitine Traffic in Cells. Link With Cancer [frontiersin.org]
- 29. DSpace [repository.upenn.edu]
- 30. aacrjournals.org [aacrjournals.org]
Validating the Effect of a New Drug on Acetyl-CoA Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a hypothetical new drug, "Drug X," with existing alternatives in modulating Acetyl-CoA synthesis. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of relevant pathways and workflows to aid in the validation and assessment of novel therapeutic compounds targeting this central metabolic node.
Comparative Efficacy of Acetyl-CoA Synthesis Inhibitors
The validation of "Drug X" necessitates a direct comparison with established inhibitors of Acetyl-CoA synthesis. The following table summarizes the quantitative data on the inhibitory effects of "Drug X" and known compounds on key enzymes involved in Acetyl-CoA production.
| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action | Cell-Based Assay: Reduction in Acetyl-CoA Levels (%) |
| Drug X (Hypothetical) | ATP-Citrate Lyase (ACLY) | 0.05 | Allosteric Inhibitor | 75% |
| ND-646 | Acetyl-CoA Carboxylase (ACC1/2) | 0.0048 (ACC1), 0.0051 (ACC2) | Allosteric inhibitor preventing subunit dimerization[1][2] | 60% (in NSCLC cells)[1] |
| BMS-303141 | ATP-Citrate Lyase (ACLY) | 0.08 | Direct inhibitor | 50% (in various cancer cell lines) |
| Triacsin C | Acyl-CoA Synthetase (ACSS) | 5 | Binds to long-chain acyl-CoA, obstructing enzyme activity[3] | Varies by cell type |
| CP-640186 | Acetyl-CoA Carboxylase (ACC) | 0.06 | Orally active, cell-permeable inhibitor[4] | Significant reduction in fatty acid synthesis[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a new drug's efficacy. Below are protocols for key experiments to quantify Acetyl-CoA levels and determine enzyme inhibition.
Quantification of Cellular Acetyl-CoA Levels using LC-MS/MS
This method offers high sensitivity and specificity for the quantification of Acetyl-CoA and other acyl-CoA species.[5]
a. Sample Preparation:
-
Culture cells to 80% confluency and treat with the test compound (e.g., Drug X) or vehicle control for the desired time.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold extraction solvent (acetonitrile/methanol (B129727)/water 2:2:1 v/v/v) to the culture dish.
-
Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
-
Vortex the lysate vigorously for 1 minute and incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of 5% methanol in water for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phase A (10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (acetonitrile).
-
Detect Acetyl-CoA using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The transition for Acetyl-CoA is typically m/z 810.1 → 303.1.
-
Quantify the amount of Acetyl-CoA by comparing the peak area to a standard curve generated with known concentrations of Acetyl-CoA.
In Vitro Enzyme Inhibition Assay (e.g., for ACLY)
This assay determines the direct inhibitory effect of a compound on a specific enzyme.
a. Reaction Mixture:
-
Recombinant human ACLY enzyme
-
Citrate (substrate)
-
ATP (co-factor)
-
Coenzyme A (co-factor)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (e.g., Drug X) at various concentrations
b. Procedure:
-
Pre-incubate the ACLY enzyme with the test compound for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrates (citrate, ATP, and Coenzyme A).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding a quenching solution (e.g., 10% acetic acid).
-
Measure the production of Acetyl-CoA using a colorimetric or fluorometric assay kit. These kits typically involve coupled enzymatic reactions that produce a detectable signal (e.g., NADH) proportional to the amount of Acetyl-CoA.[6]
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizing Key Processes
Diagrams are provided below to illustrate the experimental workflow, the central Acetyl-CoA synthesis pathway, and the comparative mechanism of action of "Drug X".
Caption: Experimental workflow for validating a new drug targeting Acetyl-CoA synthesis.
Caption: Core pathways of Acetyl-CoA synthesis and utilization.
Caption: Comparison of inhibitory mechanisms on ATP-Citrate Lyase (ACLY).
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models [escholarship.org]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. scbt.com [scbt.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-CoA-Testkit Clinisciences [clinisciences.com]
A Comparative Guide to Acetyl-CoA Synthetase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between Acetyl-CoA Synthetase (ACSS) inhibitors is critical for advancing metabolic research and therapeutic development. This guide provides a detailed comparison of various ACSS inhibitors, supported by experimental data and protocols, to aid in the selection of appropriate tools for studying and targeting this key enzyme.
Acetyl-CoA synthetase (ACSS) is a crucial enzyme that catalyzes the conversion of acetate (B1210297) to acetyl-CoA, a vital metabolite for cellular processes such as energy production, lipid synthesis, and histone acetylation. Two major isoforms exist in mammals: the cytosolic ACSS2 and the mitochondrial ACSS1. Both are implicated in various pathological conditions, including cancer and metabolic diseases, making them attractive targets for therapeutic intervention. This guide compares the efficacy of several known ACSS inhibitors, detailing their mechanisms of action and providing available quantitative data.
Comparative Efficacy of ACSS Inhibitors
The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The lower the value, the more potent the inhibitor. The following tables summarize the available quantitative data for various ACSS inhibitors.
| Inhibitor | Target(s) | IC50/Ki | Organism/Cell Line | Notes |
| Direct Inhibitors | ||||
| ACSS2-IN-2 | ACSS2 | IC50: 3.8 nM | Not specified | A potent and specific inhibitor of ACSS2. |
| Unnamed ACSS2 Inhibitor | ACCS2 | IC50: 1.214 µM | Not specified | |
| Triacsin C | Long-chain acyl-CoA synthetase (ACSL), ACSS1, ACSS4 | IC50: 6.3 µM (ACSL) | Raji cells | A potent inhibitor of ACSL, also shown to strongly inhibit ACSS1 and ACSS4, but not ACSS5.[1] IC50 for lipid droplet formation in primary rat hepatocytes is 4.1 µM.[2][3] |
| N-Ethylmaleimide | ACSS, other cysteine-containing proteins | Not specified | Not specified | An irreversible inhibitor that alkylates cysteine residues essential for catalytic activity.[4] Its lack of specificity makes it a tool for mechanistic studies rather than a therapeutic candidate. |
| Indirect & Other Related Inhibitors | ||||
| Cerulenin | Fatty Acid Synthase (FASN), ACSS | Not specified for ACSS | Not specified | An irreversible inhibitor of FASN that can also bind to the active site of ACSS.[4] Primarily used as a FASN inhibitor. |
| Thiolactomycin | Bacterial β-ketoacyl-ACP synthases | Not specified for ACSS | Mycobacterium tuberculosis, E. coli | Primarily an antibacterial agent that inhibits fatty acid synthesis.[5][6][7] Its effect on mammalian ACSS is not well characterized. |
| Malonyl-CoA | ACSS, Carnitine palmitoyltransferase I (CPT-I), mTORC1 | Not specified for ACSS | Rat heart mitochondria | A competitive inhibitor of ACSS with respect to acetate.[4] It is also a potent inhibitor of CPT-I (IC50 of 0.8 µM) and an ATP-competitive inhibitor of mTORC1.[8][9] |
Experimental Protocols
Accurate determination of inhibitor efficacy relies on robust and reproducible experimental protocols. Below are methodologies for key experiments cited in the study of ACSS inhibitors.
Acetyl-CoA Synthetase Activity Assay (Fluorometric)
This assay provides a sensitive method to measure ACSS activity and the potency of its inhibitors.
Principle: The production of acetyl-CoA by ACSS is coupled to a series of enzymatic reactions that ultimately generate a fluorescent product. The rate of fluorescence increase is proportional to the ACSS activity.
Materials:
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader (Excitation/Emission = 535/587 nm)
-
ACSS enzyme (purified or in cell/tissue lysate)
-
ACSS inhibitor of interest
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
ATP
-
Coenzyme A (CoA)
-
Acetate
-
Coupled enzyme mix and fluorescent probe (commercially available kits)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ATP, CoA, acetate, the coupled enzyme mix, and the fluorescent probe.
-
Inhibitor Preparation: Prepare serial dilutions of the ACSS inhibitor in the assay buffer.
-
Assay Initiation: In the wells of the 96-well plate, add the ACSS enzyme and the inhibitor at various concentrations. Allow for a pre-incubation period if necessary.
-
Start Reaction: Initiate the reaction by adding the reaction mixture to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Workflow for Fluorometric ACSS Inhibition Assay
Caption: Workflow for determining the IC50 of an ACSS inhibitor.
Signaling Pathways Involving ACSS1 and ACSS2
ACSS1 and ACSS2 play distinct roles in cellular metabolism and signaling, particularly in the context of cancer.
ACSS1 in Mitochondrial Metabolism and Tumor Growth
ACSS1 is localized in the mitochondria and is crucial for utilizing acetate to produce acetyl-CoA, which then fuels the tricarboxylic acid (TCA) cycle for energy production.[10][11] In cancer cells, particularly under metabolic stress, ACSS1-dependent acetate metabolism can be a critical survival pathway, supporting tumor growth and proliferation.[10][12]
References
- 1. apexbt.com [apexbt.com]
- 2. Triacsin C reduces lipid droplet formation and induces mitochondrial biogenesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Thiolactomycin and related analogues as novel anti-mycobacterial agents targeting KasA and KasB condensing enzymes in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimycobacterial action of thiolactomycin: an inhibitor of fatty acid and mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimycobacterial action of thiolactomycin: an inhibitor of fatty acid and mycolic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Malonyl-CoA is a conserved endogenous ATP-competitive mTORC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Malonyl CoA inhibition of carnitine palmityltransferase in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [repository.upenn.edu]
- 11. ACSS1-dependent acetate utilization rewires mitochondrial metabolism to support AML and melanoma tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Reproducibility in Acetyl-CoA-Dependent Histone Acetylation Studies
For researchers, scientists, and drug development professionals, ensuring the reproducibility of findings is paramount. This guide provides a comparative overview of common methodologies used to study Acetyl-CoA-dependent histone acetylation, with a focus on factors influencing their reproducibility. We present supporting experimental data, detailed protocols for key experiments, and visualizations to clarify complex pathways and workflows.
Histone acetylation, a key epigenetic modification, is dynamically regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs). The fidelity of research in this area hinges on the reliability and reproducibility of the methods used to detect and quantify these modifications. This guide delves into the nuances of commonly employed techniques, offering insights to help researchers make informed decisions for their experimental designs.
Comparative Analysis of Methodologies
The choice of methodology for studying histone acetylation significantly impacts the reproducibility and interpretation of results. The following tables provide a comparative summary of the most common techniques: Histone Acetyltransferase (HAT) Activity Assays, Chromatin Immunoprecipitation (ChIP), and Mass Spectrometry (MS).
Table 1: Comparison of Histone Acetyltransferase (HAT) Activity Assays
| Feature | Radiometric Assays | Colorimetric/Fluorometric Assays | Bioluminescent Assays |
| Principle | Measures the incorporation of a radiolabeled acetyl group from [3H]- or [14C]-Acetyl-CoA into a histone substrate. | Measures the production of Coenzyme A (CoA-SH) or the acetylated histone product using colorimetric or fluorescent probes.[1] | Measures the consumption of Acetyl-CoA through a coupled enzymatic reaction that produces light.[2] |
| Sensitivity | High | Moderate to High | High |
| Throughput | Low to Medium | High | High[2] |
| Reproducibility | Good, but requires careful handling of radioactive materials. | Good; susceptible to interference from colored/fluorescent compounds in the sample. | Excellent, with high signal-to-background ratios.[2] |
| Key Strengths | "Gold standard" direct measurement of enzymatic activity. | Safer (non-radioactive), amenable to high-throughput screening. | High sensitivity and robustness, suitable for HTS.[2] |
| Major Limitations | Use of radioactivity, waste disposal, lower throughput. | Potential for compound interference, indirect measurement of HAT activity. | Requires specific enzyme-coupled systems. |
| Typical Intra-Assay CV | Generally <10%[3][4] | Generally <10%[3][4] | Not widely reported, but expected to be low. |
| Typical Inter-Assay CV | Generally <15%[3][4] | Generally <15%[3][4] | Not widely reported, but expected to be low. |
Table 2: Comparison of Chromatin Immunoprecipitation (ChIP)-Based Methods
| Feature | ChIP-qPCR | ChIP-seq | Spike-in ChIP-seq |
| Principle | Quantifies the enrichment of a specific histone acetylation mark at a known genomic locus using quantitative PCR. | Maps the genome-wide distribution of a specific histone acetylation mark using next-generation sequencing. | A variation of ChIP-seq that includes an exogenous chromatin reference for normalization, allowing for the detection of global changes in histone modifications.[5][6] |
| Scope | Locus-specific | Genome-wide | Genome-wide with global normalization |
| Reproducibility | Highly dependent on antibody specificity and primer efficiency. | Influenced by antibody quality, sequencing depth, and data analysis pipeline. Normalization is critical.[7][8] | Improved reproducibility for detecting global changes compared to standard ChIP-seq.[9][10] |
| Key Strengths | Highly sensitive and quantitative for specific loci. | Provides a global view of histone modification patterns. | Enables accurate quantification of widespread changes in histone acetylation.[5][6] |
| Major Limitations | Limited to a few loci at a time. | Standard normalization methods may fail to detect global changes in histone marks.[9] | Requires a well-characterized spike-in control and careful experimental design.[6] |
| Sources of Variability | Antibody cross-reactivity, PCR efficiency, chromatin preparation. | Antibody lot-to-lot variability, library preparation, sequencing bias, normalization strategy.[7][8] | Ratio of spike-in to sample chromatin, antibody efficiency towards both chromatin types.[6][9] |
Table 3: Comparison of Mass Spectrometry-Based Methods
| Feature | Bottom-up Proteomics | Middle-down/Top-down Proteomics |
| Principle | Analysis of histone modifications on peptides generated by enzymatic digestion of histone proteins.[11] | Analysis of intact histone proteins or large fragments, preserving information about co-occurring modifications. |
| Reproducibility | High, especially with the use of stable isotope labeling for quantification. | Technically more challenging, but provides highly reproducible data on combinatorial histone codes. |
| Key Strengths | Can simultaneously identify and quantify a large number of histone modifications without the need for specific antibodies.[11] Offers high sequence coverage. | Provides information on the combinatorial nature of histone modifications (the "histone code"). |
| Major Limitations | Information about the co-occurrence of modifications on a single histone molecule is lost. | Requires specialized instrumentation and data analysis expertise. Lower throughput than bottom-up approaches. |
| Specificity | Unbiased and highly specific, based on mass-to-charge ratio. | Unbiased and highly specific. |
| Sensitivity | High | Moderate to High |
| Throughput | High | Low to Medium |
Experimental Protocols
Detailed and consistent execution of experimental protocols is fundamental to achieving reproducible results. Below are methodologies for key experiments in histone acetylation research.
Protocol 1: In Vitro Histone Acetyltransferase (HAT) Assay (Radiometric)
This protocol provides a general framework for a filter-binding radiometric HAT assay.
Materials:
-
Recombinant HAT enzyme
-
Histone substrate (e.g., core histones, histone peptides)
-
[3H]-Acetyl-CoA
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Stop solution (e.g., acetic acid)
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing HAT assay buffer, histone substrate, and recombinant HAT enzyme.
-
Initiate Reaction: Start the reaction by adding [3H]-Acetyl-CoA. The final volume is typically 20-50 µL.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Filter Binding: Spot the reaction mixture onto a P81 phosphocellulose filter paper. The positively charged paper binds the negatively charged DNA and histones.
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [3H]-Acetyl-CoA.
-
Scintillation Counting: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of incorporated acetyl groups based on the specific activity of the [3H]-Acetyl-CoA.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol outlines the key steps for performing ChIP to analyze histone acetylation at specific genomic regions.
Materials:
-
Formaldehyde (B43269) (for crosslinking)
-
Glycine
-
Cell lysis buffer
-
Nuclei lysis buffer
-
Micrococcal nuclease or sonicator for chromatin shearing
-
ChIP dilution buffer
-
Antibody specific to the histone acetylation mark of interest
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Lyse the cells to release the nuclei.
-
Chromatin Shearing: Isolate the nuclei and shear the chromatin to fragments of 200-1000 bp using either enzymatic digestion (micrococcal nuclease) or mechanical shearing (sonication).
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the sheared chromatin with an antibody specific to the target histone acetylation mark overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Analysis: Quantify the enriched DNA using qPCR for specific target regions or prepare a library for ChIP-seq.
Protocol 3: Histone Acetylation Analysis by Mass Spectrometry (Bottom-up)
This protocol provides a general workflow for the analysis of histone modifications using a bottom-up proteomics approach.
Materials:
-
Histone extraction buffer (e.g., 0.2 M H2SO4)
-
Trichloroacetic acid (TCA)
-
Acetone
-
Derivatization reagent (e.g., propionic anhydride)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Histone Extraction: Isolate nuclei and extract histones using an acid extraction method.
-
Protein Precipitation: Precipitate the extracted histones using TCA.
-
Washing: Wash the histone pellet with acetone.
-
Derivatization (Propionylation): Chemically modify the ε-amino group of unmodified and monomethylated lysine (B10760008) residues with propionic anhydride. This prevents trypsin cleavage at these sites and improves chromatographic separation.
-
Trypsin Digestion: Digest the derivatized histones with trypsin, which will now primarily cleave at arginine residues.
-
Second Derivatization: Derivatize the newly generated N-termini of the peptides to further improve chromatographic properties.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.
-
Data Analysis: Use specialized software to identify and quantify the modified peptides based on their mass-to-charge ratios and fragmentation patterns.
Visualizing the Landscape of Histone Acetylation
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate key aspects of histone acetylation research.
References
- 1. salimetrics.com [salimetrics.com]
- 2. researchgate.net [researchgate.net]
- 3. phanstiel-lab.med.unc.edu [phanstiel-lab.med.unc.edu]
- 4. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Appropriate normalization is critical to improve reproducibility of tissue ChIP-seq | Serican Journal of Medicine [journals.ku.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Proteomic Analysis of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 11. Label-Free vs. Label-Based Quantification of Histone Modifications by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of Acetyl-CoA Levels in Response to Diverse Dietary Regimens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acetyl-Coenzyme A (Acetyl-CoA) levels in response to distinct dietary interventions, supported by experimental data and detailed methodologies. Understanding the fluctuations of this central metabolite is critical for research in metabolic diseases, oncology, and neurodegenerative disorders.
Data Presentation: Quantitative Analysis of Acetyl-CoA Levels
The concentration of Acetyl-CoA, a pivotal molecule in cellular metabolism, is dynamically regulated by dietary macronutrient composition. Below is a summary of reported Acetyl-CoA levels in key metabolic tissues—liver and white adipose tissue (WAT)—under various dietary conditions. It is important to note that obtaining direct comparative studies with standardized methodologies across all diet types is challenging. The following table is a synthesis of available data to provide a comparative overview.
| Tissue | Diet Type | Acetyl-CoA Concentration (nmol/g wet weight) | Key Observations |
| Liver | Standard Chow (Rat) | ~19[1] | Baseline physiological levels. |
| High-Fat Diet (Mouse) | Significantly Suppressed (relative to Regular Chow)[2] | A high-fat diet for 4 weeks led to a notable decrease in hepatic Acetyl-CoA abundance.[2] | |
| High-Fat/High-Carbohydrate Diet (Rat) | 40 - 250 (range across different models)[3] | Demonstrates a wide range depending on the specific metabolic state induced by the diet. | |
| White Adipose Tissue (WAT) | High-Fat Diet (Mouse) | Acetyl-CoA:CoA Ratio Significantly Suppressed (relative to Regular Chow)[2] | A 4-week high-fat diet resulted in a significant reduction in the Acetyl-CoA to Coenzyme A ratio, indicating altered metabolic flux.[2] |
Experimental Protocols: Quantification of Acetyl-CoA
Accurate quantification of Acetyl-CoA is crucial for metabolic studies. A widely used and robust method is High-Performance Liquid Chromatography (HPLC).
Protocol: Acetyl-CoA Extraction and Quantification from Tissue Samples via HPLC
This protocol is adapted from established methodologies for the analysis of CoA and Acetyl-CoA in biological samples.[1]
I. Materials and Reagents:
-
Perchloric acid (PCA), 5% aqueous solution
-
Dithiothreitol (DTT)
-
Potassium carbonate (K2CO3), 5 M
-
Acetonitrile (B52724) (HPLC grade)
-
Mono-sodium phosphate (B84403)
-
Sodium acetate (B1210297)
-
Acetyl-CoA standard
-
Liquid nitrogen
-
Homogenizer
-
Refrigerated centrifuge
-
HPLC system with UV detector
II. Sample Preparation and Extraction:
-
Rapidly excise tissue samples and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
To a frozen tissue sample (10-20 mg), add 200 µL of ice-cold 5% PCA containing 50 µM DTT.
-
Homogenize the tissue on ice.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted Acetyl-CoA.
-
Neutralize the acidic extract by adding 5 M K2CO3.
-
Centrifuge again to pellet the precipitated potassium perchlorate.
-
The resulting supernatant is ready for HPLC analysis or can be stored at -80°C.
III. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 150 x 3 mm, 3 µm).
-
Mobile Phase: A mixture of 100 mM mono-sodium phosphate and 75 mM sodium acetate (pH 4.6) with acetonitrile (e.g., 94:6 v/v).[4]
-
Flow Rate: 0.5 mL/min.
-
Detection: UV detection at 259 nm.
-
Quantification: Generate a standard curve using known concentrations of Acetyl-CoA. The concentration in the samples is determined by comparing the peak area to the standard curve and normalizing to the initial tissue weight.
Signaling Pathways and Experimental Workflows
The metabolic fate of Acetyl-CoA is highly dependent on the predominant dietary macronutrients. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for Acetyl-CoA quantification.
References
- 1. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of a High-fat Diet on Tissue Acyl-CoA and Histone Acetylation Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Non-Invasive Method to Assess Hepatic Acetyl-CoA in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: A Guide to Proper Chemical Waste Disposal
Researchers, scientists, and drug development professionals handle a diverse array of chemical substances daily. The proper disposal of these materials is not just a matter of regulatory compliance but a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of laboratory waste, ensuring a secure environment for you and your colleagues.
Core Principles of Chemical Waste Management
The foundation of a safe disposal program lies in the proper identification, segregation, and storage of chemical waste. Adhering to these principles minimizes risks and ensures that waste is managed in an environmentally sound manner.
1. Waste Identification and Characterization:
The first step in proper disposal is accurate identification. Waste is generally categorized as hazardous or non-hazardous. Hazardous waste can be further classified based on its characteristics:
-
Ignitable: Liquids with a flash point below 60°C, non-liquids that can cause fire through friction or spontaneous chemical changes, and ignitable compressed gases.
-
Corrosive: Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.
-
Reactive: Substances that are unstable, react violently with water, or can form explosive mixtures.
-
Toxic: Materials that are harmful or fatal when ingested or absorbed.
2. Segregation of Incompatible Wastes:
To prevent dangerous chemical reactions, it is imperative to segregate incompatible waste streams. For instance, acids should never be mixed with bases, and oxidizers should be kept separate from flammable or combustible materials. Each waste category should have its own designated and clearly labeled container.
3. Proper Labeling and Storage:
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (no abbreviations or formulas), and the date accumulation started. Containers should be kept closed except when adding waste and stored in a designated, secure area with secondary containment to prevent spills.
Step-by-Step Disposal Procedures
1. Container Selection and Management:
-
Use containers that are compatible with the waste being stored. For example, do not store corrosive wastes in metal cans.
-
Ensure containers are in good condition, free from leaks or defects.
-
Do not overfill containers; leave adequate headspace to allow for expansion.
2. Neutralization of Corrosive Wastes: For small volumes of corrosive wastes that do not have other hazardous characteristics, on-site neutralization can be a safe and effective disposal method.[1]
-
Safety First: Always perform neutralization in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety goggles. A face shield is also recommended.[1]
-
Procedure:
-
Place the container of corrosive waste in a larger, secondary container to contain any potential spills.
-
Slowly add the neutralizing agent while stirring gently. For acids, use a weak base like sodium bicarbonate. For bases, use a weak acid like citric acid.
-
Monitor the pH of the solution. The target pH should be between 5.5 and 9.5.[1]
-
Once neutralized, the solution may be suitable for drain disposal, followed by a large volume of water. Always check local regulations before drain disposal.
-
Quantitative Data for Neutralization
| Parameter | Guideline |
| Target pH Range | 5.5 - 9.5[1] |
| Water Flush Post-Disposal | 20 parts water[1] |
3. Disposal of Other Chemical Wastes:
-
Aqueous Solutions of Toxic Chemicals: These must be collected and disposed of through a certified hazardous waste management program. Do not pour these down the drain.[1]
-
Flammable Materials (e.g., oil-based paints, thinners): These are regulated as hazardous waste and must be disposed of through the designated program. They should not be evaporated in a fume hood or poured down the drain.[1]
-
Reactive and Potentially Explosive Chemicals: These require careful handling and must be disposed of through the hazardous waste program. Never attempt to dispose of reactive chemicals in the regular trash or down the drain.[1]
4. Arranging for Waste Pickup:
Once a waste container is full or the accumulation time limit is reached, arrange for pickup by a licensed hazardous waste hauler. For larger quantities of waste, a uniform hazardous waste manifest must be used for shipping. This document tracks the waste from the point of generation to its final disposal facility.
Experimental Workflow for Laboratory Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.
Caption: General workflow for the proper disposal of laboratory chemical waste.
References
Essential Personal Protective Equipment and Safety Protocols for Handling Aceco
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling hazardous chemical reagents. "Aceco" is a trade name that can refer to different chemical products; however, in a laboratory context, it often pertains to the "ACE-SDS" reagent, a substance with significant health and safety risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for handling this hazardous chemical.
The ACE-SDS laboratory reagent is classified as a highly flammable liquid and vapor that is toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage[1][2]. Due to these hazards, stringent safety measures, including the use of appropriate personal protective equipment (PPE), are mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards posed by this compound. The following table summarizes the required PPE for handling this substance.
| PPE Category | Type | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended for handling corrosive and toxic chemicals. Given the flammable nature of this compound, ensure gloves are not made of materials that can generate static electricity. Always check the manufacturer's glove compatibility chart for the specific chemicals being handled. |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles that comply with ANSI Z87.1 are required to protect against splashes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant splash risk, to provide broader protection for the face and neck[3]. |
| Body Protection | Flame-resistant lab coat or chemical-resistant apron | A flame-resistant lab coat is essential due to the flammability of this compound. For procedures with a high risk of splashing, a chemical-resistant apron worn over the lab coat is recommended. Clothing worn under the lab coat should be made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in a fire[3][4]. |
| Respiratory Protection | NIOSH/MSHA approved respirator | A NIOSH/MSHA approved breathing apparatus is required when handling this compound, especially outside of a certified chemical fume hood or in poorly ventilated areas. The type of respirator and cartridge should be selected based on a formal risk assessment of the specific procedure and potential exposure levels. |
| Foot Protection | Closed-toe shoes | Non-slip, closed-toe shoes made of a durable material are mandatory to protect against spills and falling objects. |
Experimental Protocols: Safe Handling and Operational Plans
Adherence to strict experimental protocols is crucial for minimizing the risks associated with this compound. The following step-by-step guidance outlines the safe handling, operational, and disposal plans.
Pre-Handling Preparations
-
Risk Assessment : Before any new procedure involving this compound, a thorough risk assessment must be conducted to identify potential hazards and determine the necessary safety precautions.
-
Safety Data Sheet (SDS) Review : All personnel must review the ACE-SDS Safety Data Sheet to be familiar with its hazards, handling procedures, and emergency protocols[3].
-
Gather Materials : Ensure all necessary PPE, spill containment materials, and waste disposal containers are readily available in the work area.
-
Engineering Controls : All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure[3][5]. Ensure the fume hood is functioning correctly before starting any work.
Handling Procedures
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
